2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-73-7 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine: Pathways and Methodologies
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 7-position, yielding 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, provides a critical handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development. This technical guide provides a detailed exploration of the primary synthetic pathways to this key amine, offering insights into the strategic considerations and experimental protocols for its preparation.
Introduction: The Significance of the 7-Aminobenzazepine Core
The benzazepine framework is a versatile template for targeting a range of receptors and enzymes. Notably, derivatives of this scaffold have shown efficacy as dopamine receptor agonists and antagonists, serotonin receptor modulators, and antihypertensive agents. For instance, Fenoldopam, a selective dopamine D1 receptor agonist used for the treatment of severe hypertension, features a substituted 1H-3-benzazepine core.[1][2] The 7-amino functional group serves as a versatile precursor for the synthesis of a diverse library of analogs through reactions such as acylation, alkylation, and sulfonylation, enabling extensive structure-activity relationship (SAR) studies.[3]
This guide will focus on two principal retrosynthetic approaches for the construction of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, highlighting the key chemical transformations and the rationale behind the chosen methodologies.
Pathway 1: Synthesis via Intramolecular Cyclization of a Nitrophenethylamine Derivative
This convergent strategy involves the initial preparation of a suitably substituted phenethylamine precursor bearing a nitro group, which is later reduced to the target amine. The key step is the formation of the seven-membered azepine ring through an intramolecular cyclization.
Retrosynthetic Analysis of Pathway 1
Caption: Retrosynthetic approach for Pathway 1.
Step-by-Step Synthesis
Step 1: Preparation of N-Protected 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
A common and effective method for constructing the 3-benzazepine core is through an intramolecular Heck reaction.[4] This approach involves the palladium-catalyzed cyclization of an N-alkenyl-2-iodoaniline derivative.
-
Protocol 1: Intramolecular Heck Reductive Cyclization
-
To a solution of N-allyl-2-(2-iodo-4-nitrophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as P(o-tol)₃ (0.1 eq).
-
Add a base, typically a tertiary amine like triethylamine (2.0 eq) or a silver salt like Ag₂CO₃ (1.5 eq), which also acts as a halide scavenger.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine.
-
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Heck reaction. The base is essential to neutralize the HI formed during the catalytic cycle. The use of a silver salt can be advantageous as it irreversibly precipitates the iodide, driving the reaction forward.
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to the primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
-
Protocol 2: Catalytic Hydrogenation
-
Dissolve the N-protected 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 bar) in a hydrogenation apparatus.[5]
-
Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases (typically 2-6 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the N-protected 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine.
-
Trustworthiness of the Protocol: This protocol is a widely used and reliable method for nitro group reduction. The reaction is generally high-yielding and produces the desired amine with minimal side products. The workup procedure is straightforward, involving simple filtration to remove the heterogeneous catalyst.
Step 3: Deprotection of the Benzazepine Nitrogen (if necessary)
If the nitrogen of the benzazepine ring is protected (e.g., with a benzyl or Boc group), a final deprotection step is required. The choice of deprotection conditions depends on the nature of the protecting group.
-
For a Benzyl (Bn) group: Catalytic hydrogenation with Pd/C, as described in Protocol 2, can often simultaneously reduce the nitro group and cleave the benzyl group.
-
For a tert-Butoxycarbonyl (Boc) group: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, at room temperature will efficiently remove the Boc group.
Pathway 2: Synthesis via Friedel-Crafts Cyclization and Subsequent Amination
An alternative strategy involves the construction of the benzazepine ring with a suitable activating group at the 7-position, which can then be converted to the amino group. A methoxy group is a common choice, as it can be demethylated and then converted to an amine.
Synthetic Scheme for Pathway 2
Caption: Synthetic approach for Pathway 2.
Key Transformations
Step 1: Intramolecular Friedel-Crafts Acylation
This approach often begins with an N-protected 2-(3-methoxyphenyl)ethylamine derivative, which is then acylated with a reagent that introduces a two-carbon chain with a terminal carboxylic acid or its equivalent. Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, closes the seven-membered ring to form a benzazepinone.
Step 2: Reduction of the Lactam
The resulting lactam (amide) in the benzazepinone intermediate can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF).
Step 3: Demethylation of the Methoxy Group
The methoxy group at the 7-position can be cleaved to the corresponding phenol using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Step 4: Conversion of the Hydroxyl Group to an Amine
The transformation of the 7-hydroxy group to the 7-amino group can be achieved through various methods, including:
-
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction of the corresponding triflate (derived from the phenol) with an ammonia surrogate is a modern and efficient method.
-
Classical multi-step sequence: This may involve conversion of the phenol to an amine via a Newman-Kwart rearrangement followed by hydrolysis and other functional group interconversions.
Comparison of Synthetic Pathways
| Feature | Pathway 1 (via Nitro Intermediate) | Pathway 2 (via Methoxy Intermediate) |
| Starting Materials | Readily available nitrotoluene derivatives. | Readily available methoxyphenethylamine derivatives. |
| Key Reactions | Intramolecular Heck reaction, Catalytic hydrogenation. | Friedel-Crafts acylation, Lactam reduction, Demethylation. |
| Regiocontrol | The position of the nitro group dictates the position of the amine. | The position of the methoxy group dictates the position of the amine. |
| Scalability | Catalytic hydrogenation is generally scalable. The Heck reaction can present challenges on a large scale. | Friedel-Crafts reactions and reductions are often scalable. The use of BBr₃ can be hazardous on a large scale. |
| Overall Yield | Can be moderate to good, depending on the efficiency of the cyclization step. | Can be good, but involves more steps. |
Conclusion
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine can be accomplished through several strategic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the laboratory. The intramolecular cyclization of a nitrophenethylamine derivative followed by reduction offers a more direct route, while the pathway involving a methoxy precursor provides an alternative that leverages classical and robust chemical transformations. Both approaches underscore the versatility of modern synthetic organic chemistry in accessing valuable and complex molecular scaffolds for drug discovery.
References
-
Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic letters, 9(16), 3017–3020. [Link]
-
Kovács, L., et al. (2019). Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 2456–2463. [Link]
-
Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305–313. [Link]
-
Halford, J. C. G., Harrold, J. A., Lawton, C. L., & Blundell, J. E. (2005). Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity. Current drug targets, 6(2), 201–213. [Link]
- Murphy, D. L., & Lesch, K. P. (1999). Targeting the murine serotonin transporter: insights into human neurobiology.
- Weinstock, J., et al. (1981). Synthesis and beta-adrenergic blocking and antihypertensive activity of a series of 2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 24(8), 985–989.
- Kaiser, C., et al. (1984). 6-Chloro-7,8-dihydroxy-1-(4'-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (fenoldopam), a potent, orally active, renal vasodilator. Journal of medicinal chemistry, 27(2), 212–215.
- Nichols, D. E. (2018). Psychedelics. Pharmacological reviews, 70(3), 603–647.
- Murphy, M. B., et al. (1983). Fenoldopam: a selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. The New England journal of medicine, 308(26), 1594–1595.
- Elliott, W. J., et al. (1987). Intravenous fenoldopam (SK&F 82526) in severe hypertension. Clinical pharmacology and therapeutics, 41(6), 698–703.
- Munger, M. A., & Rutherford, W. F. (1988). Fenoldopam. DICP: the annals of pharmacotherapy, 22(3), 217–221.
- Bednar, M. M., et al. (1988). The effects of fenoldopam on cerebral blood flow and metabolism in patients with severe hypertension. Journal of hypertension. Supplement: official journal of the International Society of Hypertension, 6(4), S641–S643.
-
Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic letters, 9(16), 3017–3020. [Link]
-
Kovács, L., et al. (2019). Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 2456–2463. [Link]
-
Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305–313. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3345, Fenoldopam. Retrieved January 24, 2026 from [Link].
Sources
- 1. A comparison of fenoldopam and nitroprusside in the control of hypertension following coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of fenoldopam with dopamine and sodium nitroprusside in patients undergoing cross-clamping of the abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and History of 3-Benzazepine Derivatives
Abstract
The 3-benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of 3-benzazepine derivatives. We will trace their origins from initial synthetic explorations to their emergence as critical therapeutic agents and research tools, particularly as modulators of dopamine and serotonin receptors. This document will detail the synthetic evolution, structure-activity relationships (SAR), and the mechanistic underpinnings of landmark compounds such as Fenoldopam, Lorcaserin, and the pivotal research tool SKF-38393. Through detailed protocols, comparative data, and pathway visualizations, this guide offers researchers and drug development professionals a comprehensive understanding of this vital chemical class.
Introduction: The Versatile 3-Benzazepine Core
The 3-benzazepine framework, characterized by the fusion of a benzene ring and a seven-membered azepine ring, is a privileged scaffold in drug discovery. These compounds are essentially cyclized phenethylamines and are structurally related to tetrahydroisoquinolines.[1] Their unique conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide range of biological targets.
Historically, research into 3-benzazepine derivatives has yielded compounds that act as potent modulators of monoamine receptors.[1] This has led to the development of crucial drugs and research probes, including dopamine D1-like receptor agonists and antagonists, and serotonin 5-HT2C receptor agonists.[1] This guide delves into the chronological and scientific progression of this fascinating class of molecules, from foundational synthesis to clinical application and beyond.
Foundational Syntheses: Forging the Seven-Membered Ring
The construction of the 3-benzazepine core has been approached through various synthetic strategies, evolving over decades to improve efficiency, yield, and stereocontrol. Early and common methods for creating 1-substituted tetrahydro-3-benzazepines include intramolecular Friedel–Crafts-type alkylations, ring enlargement protocols, and reductive cyclizations.[2]
A key breakthrough in accessing the core structure was detailed in European patent EP 0 285 919, which described the synthesis of a 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one intermediate.[3][4] This process involves the reaction of 3,4-dimethoxy-phenylacetic acid with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed ring closure to form the benzazepine ring system.[3][4] This foundational methodology paved the way for the synthesis of more complex derivatives.
Experimental Protocol: Synthesis of a Key Benzazepinone Intermediate
The following protocol is a representative example of the synthesis of a core 3-benzazepine intermediate, adapted from described methodologies.[3][4] This self-validating system highlights the fundamental chemistry involved in constructing the scaffold.
Objective: To synthesize N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide, a direct precursor to the cyclized benzazepinone.
Materials:
-
3,4-dimethoxyphenylacetic acid
-
Aminoacetaldehyde dimethyl acetal
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxyphenylacetic acid in anhydrous DCM.
-
Amine Addition: To the stirred solution, add 1.1 equivalents of aminoacetaldehyde dimethyl acetal.
-
Coupling Agent Addition: Slowly add a solution of 1.1 equivalents of DCC in DCM to the reaction mixture at 0-5°C. Causality Note: DCC is a powerful dehydrating agent that facilitates the formation of the amide bond by activating the carboxylic acid. The low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide, can be purified by column chromatography or recrystallization.
-
Verification: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The subsequent step involves the cyclization of this acetamide precursor using a strong acid like trifluoromethanesulfonic acid to yield the 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one core.[3][4]
Caption: Workflow for the synthesis of a key 3-benzazepine precursor.
The Rise of 3-Benzazepines as Dopamine D1 Receptor Agonists
The therapeutic potential of 3-benzazepines was first realized through their profound effects on the dopaminergic system. Researchers at Smith, Kline & French (SK&F) pioneered the development of derivatives that selectively targeted the dopamine D1 receptor, a Gs-protein coupled receptor involved in motor control, cognition, and reward.
SKF-38393: The Archetypal D1 Agonist
SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) stands as a landmark compound. It was one of the first selective partial agonists for the D1 receptor and has been an indispensable tool for elucidating the physiological roles of this receptor subtype.[5] Activation of D1 receptors by agonists like SKF-38393 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade influences neuronal excitability and gene expression.[6] Its discovery was pivotal, allowing scientists to dissect the functions of the D1 receptor system independently of the D2 receptor family.[7]
Fenoldopam (Corlopam): From Bench to Bedside
Building on the D1 agonist concept, Fenoldopam (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) was developed as a selective D1 receptor partial agonist.[8] Unlike centrally-acting dopamine agonists, Fenoldopam was designed to act primarily on peripheral D1 receptors located in the smooth muscle of renal and other arteries.[9]
-
Mechanism of Action: By activating these D1 receptors, Fenoldopam induces vasodilation, particularly in the renal, mesenteric, and coronary arteries, leading to a rapid reduction in blood pressure and an increase in renal blood flow.[10][11] It has moderate affinity for α2-adrenoceptors but no significant activity at D2, α1, or β-adrenoceptors.[11]
-
Clinical Application: Approved by the FDA in 1997, Fenoldopam is administered intravenously for the short-term management of severe hypertension and hypertensive crises.[8][11] Its unique renal vasodilatory effect makes it a valuable option in specific clinical scenarios.
Caption: Simplified signaling pathway for D1 receptor agonists.
A New Direction: 3-Benzazepines as Serotonin Receptor Agonists
The structural versatility of the 3-benzazepine scaffold was further demonstrated by its application to another critical neurotransmitter system: serotonin.
Lorcaserin (Belviq): A Selective Approach to Weight Management
The development of Lorcaserin ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) by Arena Pharmaceuticals marked a significant advancement in the treatment of obesity.[1] The drug development program began with the exploration of various G-protein coupled receptor (GPCR) leads, which identified a new molecular entity, initially called APD356, later named lorcaserin.[12]
-
Mechanism of Action: Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor, which is found almost exclusively in the brain.[13] Activation of these receptors in the hypothalamus is believed to stimulate pro-opiomelanocortin (POMC) production, which decreases appetite and promotes a feeling of satiety.[14]
-
Clinical History: Lorcaserin was approved by the FDA in 2012 for chronic weight management in obese or overweight adults with at least one weight-related comorbidity.[14][15] However, in 2020, it was voluntarily withdrawn from the market at the FDA's request due to findings from a long-term clinical trial that suggested a small increased risk of cancer.[13] Despite its withdrawal, the development of Lorcaserin remains a landmark achievement, showcasing the potential of targeting the 5-HT2C receptor with a 3-benzazepine structure for metabolic diseases.
Caption: Simplified signaling pathway for the 5-HT2C agonist Lorcaserin.
Comparative Overview of Key 3-Benzazepine Derivatives
To provide a clear perspective on the evolution and application of this chemical class, the following table summarizes the properties of the key derivatives discussed.
| Compound Name | Primary Target | Mechanism of Action | Primary Application / Use | Year of Approval/Key Discovery |
| SKF-38393 | Dopamine D1 Receptor | Partial Agonist | Neuroscience research tool to study D1 receptor function.[5] | Discovered in the 1970s |
| Fenoldopam | Dopamine D1 Receptor | Partial Agonist | Intravenous treatment of severe hypertension.[8][11] | FDA Approved: 1997[8] |
| SCH-23390 | Dopamine D1 Receptor | Antagonist | Research tool for studying D1 receptor blockade.[2] | Developed in the 1980s |
| Lorcaserin | Serotonin 5-HT2C Receptor | Selective Agonist | Chronic weight management (withdrawn).[1][13] | FDA Approved: 2012[14][15] |
Conclusion and Future Outlook
The history of 3-benzazepine derivatives is a compelling narrative of chemical innovation driving biological understanding and therapeutic progress. From the initial synthetic challenges to the development of highly selective receptor modulators, this scaffold has proven to be remarkably fruitful. The journey from the foundational D1 agonist SKF-38393 to the clinically applied antihypertensive Fenoldopam and the targeted anti-obesity agent Lorcaserin illustrates a sophisticated evolution in drug design.
While some derivatives like Lorcaserin have faced setbacks, the knowledge gained from their development continues to inform the field. The 3-benzazepine core remains an active area of research, with ongoing efforts to develop novel ligands for various CNS and peripheral targets, including histamine receptors and other GPCRs.[16] The rich history and proven versatility of this chemical class ensure that it will continue to be a valuable platform for the discovery of new medicines for years to come.
References
-
MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][16][17][18]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC. PubMed Central. [Link]
-
Wikipedia. (n.d.). Substituted 3-benzazepine. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). EP3221297B1 - Process for the synthesis of benzazepine derivatives.
-
PubMed. (2013, December 15). The discovery of the benzazepine class of histamine H3 receptor antagonists. [Link]
-
Nature. (2025, July 20). SKF-38393 regulates the expression of glutamic acid decarboxylase 67 via heparanase-1 in 6-hydroxydopamine-induced neurodegeneration. [Link]
-
PubMed. (1993, October). Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats. [Link]
-
ACS Publications. (2022, March 3). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. [Link]
- Google Patents. (n.d.). EP1725517A2 - Process for the preparation of fenoldopam mesylate.
-
NIH. (2020, June 5). Lorcaserin - LiverTox - NCBI Bookshelf. [Link]
-
bioRxiv. (2024, January 24). The D1 receptor agonist SKF38393 improves waiting impulsivity in a baseline dependent manner. [Link]
-
PubMed. (n.d.). The history of benzodiazepines. [Link]
-
Wikipedia. (n.d.). Fenoldopam. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024, May 9). Enhancing Osteogenic Potential: Controlled Release of Dopamine D1 Receptor Agonist SKF38393 Compared to Free Administration. [Link]
-
PubMed. (n.d.). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. [Link]
-
ResearchGate. (2025, August 9). Fenoldopam — A Selective Peripheral Dopamine-Receptor Agonist for the Treatment of Severe Hypertension. [Link]
- Google Patents. (n.d.). WO2016079684A1 - Process for the synthesis of benzazepine derivatives.
-
Eisai. (2016, July 19). U.S. FDA APPROVES BELVIQ XR®, A ONCE-DAILY FORMULATION OF LORCASERIN FOR CHRONIC WEIGHT MANAGEMENT. [Link]
-
accessdata.fda.gov. (n.d.). CORLOPAM (fenoldopam mesylate) Label. [Link]
-
Dravet Syndrome Foundation. (2024, August 2). Discontinuation of Studies and Manufacturing of Lorcaserin. [Link]
-
NIH. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. [Link]
-
Taylor & Francis Online. (n.d.). Lorcaserin: drug profile and illustrative model of the regulatory challenges of weight-loss drug development. [Link]
-
researchgate.net. (n.d.). The Pharmacology of Fenoldopam. [Link]
-
MDPI. (n.d.). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]
-
PubMed. (1995, February). Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate. [Link]
-
Drugs.com. (n.d.). Belviq (lorcaserin) FDA Approval History. [Link]
-
DEA.gov. (n.d.). Drug Fact Sheet: Benzodiazepines. [Link]
Sources
- 1. Substituted 3-benzazepine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3221297B1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]
- 4. WO2016079684A1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]
- 5. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenoldopam - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. EP1725517A2 - Process for the preparation of fenoldopam mesylate - Google Patents [patents.google.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. U.S. FDA APPROVES BELVIQ XR®, A ONCE-DAILY FORMULATION OF LORCASERIN FOR CHRONIC WEIGHT MANAGEMENT | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]
- 15. drugs.com [drugs.com]
- 16. The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine: A Technical Guide
Introduction: The Significance of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[2] The 7-amino substituted analogue, 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (CAS 107393-73-7), serves as a crucial building block for the development of novel drug candidates. Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredients. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed roadmap for obtaining and interpreting the spectroscopic data for this compound.
Molecular Structure and Predicted Spectroscopic Data
A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic signatures.
Caption: Molecular structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the amino group, shielded by the electron-donating NH₂ group. |
| ~ 6.6 | dd | 1H | Ar-H | Aromatic proton meta to the amino group and ortho to the alkyl substituent. |
| ~ 6.5 | d | 1H | Ar-H | Aromatic proton ortho to the alkyl substituent. |
| ~ 3.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange with residual water. Disappears upon D₂O exchange. |
| ~ 3.0 | t | 2H | -CH₂-N | Methylene group adjacent to the secondary amine. |
| ~ 2.9 | t | 2H | Ar-CH₂- | Benzylic methylene group. |
| ~ 2.8 | t | 2H | -CH₂- | Methylene group adjacent to the benzylic position. |
| ~ 2.7 | t | 2H | -CH₂- | Methylene group adjacent to the nitrogen. |
| ~ 1.8 | br s | 1H | -NH- | Broad singlet for the secondary amine proton. Disappears upon D₂O exchange. |
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145.0 | Ar-C-NH₂ | Aromatic carbon attached to the amino group, significantly deshielded. |
| ~ 138.0 | Ar-C | Quaternary aromatic carbon at the fusion of the two rings. |
| ~ 130.0 | Ar-C | Quaternary aromatic carbon at the fusion of the two rings. |
| ~ 129.0 | Ar-CH | Aromatic methine carbon. |
| ~ 115.0 | Ar-CH | Aromatic methine carbon ortho to the amino group, shielded. |
| ~ 113.0 | Ar-CH | Aromatic methine carbon para to the amino group, shielded. |
| ~ 54.0 | -CH₂-N | Aliphatic carbon attached to the secondary amine. |
| ~ 48.0 | -CH₂- | Aliphatic carbon. |
| ~ 35.0 | Ar-CH₂- | Benzylic carbon. |
| ~ 30.0 | -CH₂- | Aliphatic carbon. |
2.1.3. Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but other deuterated solvents like DMSO-d₆ or MeOD may be used if solubility is an issue.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is typically adequate.[4]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A spectral width of around 240 ppm is standard.
-
2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]
2.2.1. Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration | Intensity | Rationale |
| 3400-3200 | N-H stretch (amine) | Medium, two bands | Primary amine (-NH₂) symmetric and asymmetric stretching.[7] |
| 3300-3200 | N-H stretch (amine) | Medium, one band | Secondary amine (-NH-) stretching. |
| 3100-3000 | C-H stretch (aromatic) | Medium | C-H stretching vibrations of the benzene ring. |
| 2950-2850 | C-H stretch (aliphatic) | Strong | C-H stretching vibrations of the methylene groups. |
| 1620-1580 | C=C stretch (aromatic) | Medium to Strong | Benzene ring skeletal vibrations. |
| 1650-1550 | N-H bend (amine) | Medium | Bending vibration of the primary amine. |
| 850-800 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |
2.2.2. Experimental Protocol for IR Data Acquisition
The thin solid film method is a common and straightforward technique for analyzing solid samples.[8]
-
Sample Preparation:
-
Dissolve a small amount (1-2 mg) of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in a few drops of a volatile solvent like dichloromethane or acetone.
-
Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. The ideal film is transparent and does not scatter the IR beam excessively.[8]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding frequencies.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9]
2.3.1. Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 176. The molecular formula is C₁₀H₁₄N₂. According to the Nitrogen Rule, an even molecular weight corresponds to an even number of nitrogen atoms, which is consistent with the structure.[10]
-
Major Fragment Ions: The fragmentation of benzazepines is often initiated by cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring.
Caption: Predicted major fragmentation pathway for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in EI-MS.
2.3.2. Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules.[11]
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Conclusion
The structural confirmation of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a critical step in its application in drug discovery and development. This guide provides a comprehensive framework for its spectroscopic characterization. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of NMR, IR, and MS data provides a self-validating system for the unambiguous structural elucidation of this and other related benzazepine derivatives.
References
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. [Link]
- This cit
- This cit
-
IR Spectroscopy. Chemistry LibreTexts. [Link]
- This cit
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
- This cit
-
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. Veeprho. [Link]
- This cit
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Electron Ionization. Chemistry LibreTexts. [Link]
-
IR Spectroscopy - Basic Introduction. YouTube. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Massachusetts Lowell. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rroij.com [rroij.com]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Therapeutic Targeting of Substituted Benzazepines
Abstract
The substituted benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for designing potent and selective modulators of various physiological targets. This guide provides an in-depth technical overview of the primary therapeutic targets for this class of compounds, with a focus on G-protein coupled receptors (GPCRs) and ion channels. We will explore the mechanistic basis for their action at dopamine, serotonin, and vasopressin receptors, as well as voltage-gated calcium channels. Furthermore, this document details the essential experimental workflows, from initial binding assays to functional characterization and in vivo validation, offering researchers and drug development professionals a comprehensive framework for advancing novel benzazepine-based therapeutics.
Introduction: The Benzazepine Scaffold in Drug Discovery
The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, provides a unique three-dimensional architecture that has proven highly amenable to chemical modification. This structural flexibility allows for the fine-tuning of pharmacological properties, leading to the development of compounds with high affinity and selectivity for a diverse range of biological targets. Historically, benzazepines have been instrumental in the development of drugs for central nervous system (CNS) disorders, cardiovascular diseases, and endocrine disruptions.[1][2] Their continued relevance is a testament to the scaffold's privileged status in drug discovery, enabling the exploration of complex signaling pathways and the development of targeted therapies.
Key Therapeutic Target Families for Substituted Benzazepines
The therapeutic utility of substituted benzazepines is primarily derived from their interaction with several key protein families. Understanding the nuances of these interactions is critical for rational drug design and development.
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[3] Benzazepines have been successfully developed to modulate several major GPCR subfamilies.
Dopamine receptors are central to motor control, cognition, and reward pathways, making them critical targets for neurological and psychiatric disorders.[2] Benzazepines have yielded potent and selective ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.
-
D1-like Receptor Antagonists: Compounds like SCH-23390 are classical D1/D5 antagonists that have been investigated for conditions such as schizophrenia and substance abuse.[4][5] The interaction often involves a key hydrogen bond between a phenolic hydroxyl group on the benzazepine and serine residues within the receptor's active site.[6]
-
D3 Receptor Antagonists: Selective D3 antagonists are of interest for treating drug addiction and other neurological disorders.[7] The benzazepine scaffold has been used to develop ligands with high selectivity for the D3 receptor subtype.[7]
Serotonin receptors are implicated in a wide array of physiological and psychological processes, including mood, appetite, and cognition.[8] Substituted benzazepines can act as modulators of various 5-HT receptor subtypes.[9] For instance, some benzazepine derivatives show activity at 5-HT2A and 5-HT2C receptors, which are established targets for antidepressants and antipsychotics.[10]
Vasopressin receptors (V1a, V1b, V2) are crucial for regulating water balance, blood pressure, and social behavior.[11] Non-peptide benzazepine antagonists, often termed "vaptans," have been developed to treat conditions associated with fluid retention and hyponatremia.[12][13]
-
V2 Receptor Antagonists: Tolvaptan is a selective V2 receptor antagonist that promotes aquaresis (electrolyte-sparing water excretion) by blocking the action of vasopressin in the kidney's collecting ducts.[13][14] This makes it a valuable therapeutic for hyponatremia associated with congestive heart failure and SIADH (Syndrome of Inappropriate Antidiuretic Hormone secretion).[12][15]
Voltage-Gated Ion Channels
Ion channels are fundamental for neuronal excitability and cardiovascular function. Specific classes of benzazepines have been designed to interact with these pore-forming proteins.
-
Calcium Channel Blockers: Certain benzazepinone derivatives function as potent calcium channel blockers, structurally related to diltiazem.[16][17] By inhibiting the influx of calcium into vascular smooth muscle and cardiac cells, these compounds induce vasodilation and are effective antihypertensive agents.[18][19] Their mechanism involves binding to the L-type calcium channel protein.[17]
-
NMDA Receptor Modulators: Some benzazepine derivatives have been synthesized to act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel.[20] This target is implicated in excitotoxicity and neurodegenerative diseases.[21]
Target Validation and Compound Characterization Workflow
A systematic and rigorous workflow is essential to validate therapeutic targets and characterize the pharmacological profile of novel substituted benzazepines. This process integrates in vitro assays to determine affinity and function with in vivo models to assess efficacy and safety.
In Vitro Characterization: From Binding to Function
The initial stages of characterization focus on quantifying the interaction of a compound with its purified target and understanding its functional consequences in a cellular context.
Causality: The first step in characterizing a new compound is to determine if it physically interacts with the intended target. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).[22][23] This is a critical, self-validating experiment; if a compound does not bind to the target, it cannot directly modulate its function.
A competitive binding assay is typically used.[24] This involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (a known high-affinity binder) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).[25]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer.[25] Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-SCH-23390 for D1 receptors), and a range of concentrations of the unlabeled benzazepine test compound.[25]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filtermat.[26] This step is crucial to trap the membranes while allowing the unbound ligand to pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[25]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[26]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
Causality: While binding affinity is essential, it does not reveal the functional consequence of the interaction. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are designed to measure the downstream cellular response following receptor engagement, thereby defining the compound's efficacy.[27][28] The choice of assay depends on the receptor's signaling pathway.
-
cAMP Assays (for Gs/Gi-coupled receptors): Dopamine D1-like receptors and Vasopressin V2 receptors couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[29] Conversely, D2-like receptors couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[30] Measuring changes in cAMP is therefore a direct readout of receptor activation.[31][32] For Gi-coupled receptors, cells are typically stimulated with an agent like forskolin to raise basal cAMP levels, making the inhibitory effect of an agonist measurable.[31]
-
Calcium Flux Assays (for Gq-coupled receptors): Receptors like Vasopressin V1a and Serotonin 5-HT2A couple to Gq, which activates phospholipase C, leading to the release of calcium from intracellular stores.[33][34] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[35][36]
Experimental Protocol: Calcium Mobilization Assay (Gq-coupled Receptors)
-
Cell Preparation: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the 5-HT2A receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[33] Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an injector. Add varying concentrations of the test benzazepine compound.
-
Signal Detection: Measure the fluorescence intensity before and immediately after compound addition. The change in fluorescence is directly proportional to the increase in intracellular calcium.[33]
-
Data Analysis: For agonists, plot the change in fluorescence against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist, and measure the shift in the agonist's dose-response curve.
In Vivo Validation
Causality: Positive results from in vitro assays demonstrate a compound's potential but do not guarantee therapeutic efficacy in a complex living system. In vivo models are indispensable for evaluating a compound's pharmacokinetic properties, target engagement in the relevant tissue (e.g., the brain), and overall effect on disease-relevant pathophysiology and behavior.[3][37]
-
CNS Disorders: For benzazepines targeting dopamine or serotonin receptors for psychiatric conditions, animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or schizophrenia (e.g., amphetamine-induced hyperlocomotion) are employed.[38][39] Techniques like in vivo microdialysis can be used to measure target engagement by assessing changes in neurotransmitter levels in specific brain regions.[40]
-
Cardiovascular Conditions: For benzazepines targeting vasopressin or calcium channels for hypertension, spontaneously hypertensive rat (SHR) models are commonly used to assess the compound's ability to lower blood pressure over time.[18]
Data Synthesis and Interpretation
A comprehensive understanding of a compound's potential requires synthesizing data from all stages of the workflow. The following tables provide examples of how quantitative data for substituted benzazepines can be structured for comparative analysis.
Table 1: In Vitro Binding Affinities (Ki) of Representative Benzazepines at GPCR Targets
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| SCH-23390 | Dopamine D1 | 1.4 | [4] |
| SCH-39166 | Dopamine D1 | 1.2 | [4] |
| Tolvaptan | Vasopressin V2 | Value not in provided search results | |
| Lixivaptan | Vasopressin V2 | Value not in provided search results | [12] |
| Satavaptan | Vasopressin V2 | Value not in provided search results | [12] |
Table 2: In Vitro Functional Potency (EC50/IC50) of Representative Benzazepines
| Compound | Target & Assay | Functional Activity | Potency (EC50/IC50, nM) | Reference |
| Fenoldopam | Dopamine D1 (vascular relaxation) | Partial Agonist | Value not in provided search results | [10] |
| Tolvaptan | Vasopressin V2 (cAMP accumulation) | Antagonist | Value not in provided search results | |
| Benzazepinone 5a | L-type Ca²⁺ Channel (aortic relaxation) | Antagonist (Blocker) | Value not in provided search results | [16] |
Visualizing Pathways and Workflows
Diagrams are essential tools for conceptualizing complex biological pathways and experimental processes.
Signaling Pathway of a Gq-Coupled Receptor
Caption: Iterative workflow for benzazepine drug discovery.
Conclusion and Future Directions
Substituted benzazepines remain a profoundly important scaffold in the pursuit of novel therapeutics. Their proven ability to selectively modulate key GPCRs and ion channels ensures their continued exploration for a wide range of human diseases. Future research will likely focus on developing ligands with biased signaling properties—compounds that preferentially activate specific downstream pathways of a single receptor—to further refine therapeutic effects and minimize side effects. [27][28]Additionally, the application of advanced structural biology techniques, such as cryo-electron microscopy, will provide unprecedented insight into the precise binding interactions of benzazepines with their targets, paving the way for more sophisticated and rational drug design. [41]The systematic application of the workflows detailed in this guide will be paramount to translating these future discoveries from the laboratory to the clinic.
References
- Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment. PubMed.
- Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. PubMed Central.
- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
- Vasopressin receptor antagonists. PubMed.
- Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. PubMed.
- Recent progress in assays for GPCR drug discovery. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- CNS Disorder Models. Sygnature Discovery.
- Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed.
- Benzodiazepine. Wikipedia.
- Radioligand binding methods: practical guide and tips. PubMed.
- Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. Journal of Medicinal Chemistry.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Vasopressin receptor antagonists in heart failure. PubMed.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH.
- Researchers identify new drug site on epilepsy target SV2A. Drug Target Review.
- 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil. PubMed.
- CNS Disease Models For Preclinical Research Services. Pharmaron.
- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.
- Benzodiazepine and serotonergic modulation of antipredator and conspecific defense. PubMed.
- Benzazepine – Knowledge and References. Taylor & Francis.
- Radioligand Binding Assay. Gifford Bioscience.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- A Comparison of Benzodiazepine, Serotonin, and Dopamine Agents in the Taste-Reactivity Paradigm. University of Michigan.
- GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO.
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate.
- Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease. PubMed.
- High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review.
- Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents. PubMed.
- Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. PubMed.
- Animal models of CNS disorders. PubMed.
- CNS Pharmacology Models. Medicilon.
- Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI.
- G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
- Therapeutic potential of vasopressin receptor antagonists. PubMed.
- Antidepressants: Serotonin Modulators. WA.gov.
- Calcium Channel Blockers: Uses & Side Effects. Cleveland Clinic.
- Vasopressin Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList.
- Gαq GPCR assays. ION Biosciences.
- Radiometric Ligand-Binding Assays. Revvity.
- Calcium channel blocker. Wikipedia.
- GPCR Assay Services. Reaction Biology.
- List of Vasopressin antagonists. Drugs.com.
- Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. ProQuest.
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands - ProQuest [proquest.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hca.wa.gov [hca.wa.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drugs.com [drugs.com]
- 12. Therapeutic potential of vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. Vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasopressin receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biophysics-reports.org [biophysics-reports.org]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. revvity.com [revvity.com]
- 27. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]
- 30. resources.revvity.com [resources.revvity.com]
- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-protocol.org [bio-protocol.org]
- 34. ionbiosciences.com [ionbiosciences.com]
- 35. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. wuxibiology.com [wuxibiology.com]
- 39. medicilon.com [medicilon.com]
- 40. sygnaturediscovery.com [sygnaturediscovery.com]
- 41. drugtargetreview.com [drugtargetreview.com]
The Structure-Activity Relationship of 7-Amino-3-Benzazepines: A Technical Guide for Drug Development Professionals
Introduction: The 3-Benzazepine Scaffold and the Strategic Importance of the 7-Amino Moiety
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows it to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs). Historically, modifications to this scaffold have yielded potent and selective ligands for dopamine and serotonin receptors, making it a cornerstone for the development of therapeutics for neurological and psychiatric disorders.
This guide focuses on a specific, yet underexplored, facet of this scaffold: the structure-activity relationship (SAR) of 7-amino-3-benzazepines. The introduction of an amino group at the 7-position of the benzazepine ring system opens up new avenues for chemical modification and interaction with biological targets. This amino group can act as a hydrogen bond donor or acceptor, a site for further derivatization, or a key element for modulating the electronic properties of the aromatic ring. Understanding the SAR of this particular subclass of benzazepines is crucial for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This document will provide an in-depth analysis of the SAR of 7-amino-3-benzazepines, drawing upon data from closely related analogs to build a predictive framework for future drug design endeavors. We will explore the synthesis, biological evaluation, and key structural modifications that govern the activity of these compounds.
Core Pharmacophore and Key Regions for SAR Exploration
The fundamental 7-amino-3-benzazepine structure can be deconstructed into three key regions for systematic SAR exploration. The interplay of modifications in these regions dictates the overall pharmacological profile of the resulting compounds.
-
Region A: The 7-Amino Group: This is the defining feature of the scaffold under investigation. Modifications here can include alkylation (primary, secondary, tertiary amines), acylation to form amides, or incorporation of the nitrogen into a heterocyclic ring. These changes will significantly impact the steric bulk, electronics, and hydrogen bonding capacity of this region.
-
Region B: The Benzazepine Core and Aromatic Substituents: The core itself can be modified, for instance, by introducing chirality at its stereocenters. Furthermore, other positions on the aromatic ring (e.g., positions 6, 8, and 9) can be substituted with various groups (e.g., halogens, hydroxyl, methoxy) to modulate lipophilicity and electronic distribution.
-
Region C: The 3-Position Substituent: The nitrogen at the 3-position is a critical handle for introducing a wide variety of substituents. These can range from simple alkyl groups to more complex side chains designed to interact with specific sub-pockets of the target receptor.
Below is a visual representation of this pharmacophore breakdown.
A generalized synthetic workflow for the preparation of 7-amino-3-benzazepine derivatives.
Step-by-Step Protocol for the Synthesis of a Hypothetical 7-Amino-3-(methyl)-benzazepine:
-
Reduction of the Nitro Group: To a solution of 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine.
-
N-Alkylation at the 3-Position: Dissolve the resulting 7-amino-3-benzazepine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add an excess of formaldehyde (or another desired aldehyde/ketone) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 7-amino-3-(methyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.
Biological Evaluation: Receptor Binding Assay
A fundamental assay to determine the affinity of the synthesized compounds for their target receptor (e.g., dopamine D1 or D2 receptors) is a competitive radioligand binding assay.
Protocol for Dopamine D1 Receptor Binding Assay:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D1 receptor.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: Use a known high-affinity radioligand for the D1 receptor, such as [3H]SCH 23390.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known D1 antagonist (e.g., unlabeled SCH 23390).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A schematic of the radioligand binding assay workflow for determining compound affinity.
Conclusion and Future Directions
The 7-amino-3-benzazepine scaffold represents a promising area for the discovery of novel CNS-active agents. While direct and extensive SAR studies are still emerging, by drawing logical inferences from closely related compound series, a clear path for rational drug design can be forged. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 7-amino group, in combination with optimized substituents at the 3-position. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new analogs, thereby contributing to a more comprehensive understanding of the SAR of this intriguing class of molecules. Future work should focus on building a dedicated library of 7-amino-3-benzazepines to establish a robust and predictive SAR model, which will undoubtedly accelerate the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
-
Urbanek, R. A., et al. (2013). Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 543-547. [Link]
-
Newman, A. H., et al. (1995). (+/-)-(N-Alkylamino)benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry, 38(21), 4133-4142. [Link]
-
Shah, J. H., et al. (1996). (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 39(17), 3423-3428. [Link]
-
Ohta, H., et al. (2002). Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat. Neuropharmacology, 42(3), 346-354. [Link]
-
Newman, A. H., et al. (1995). (+/-)-(N-Alkylamino)benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry, 38(21), 4133-4142. [Link]
Navigating the Synthesis and Handling of Tetrahydrobenzazepine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The tetrahydrobenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1] As research and development in this area accelerates, a comprehensive understanding of the associated safety and handling precautions is paramount. This guide provides an in-depth technical overview of the potential hazards associated with tetrahydrobenzazepine compounds and outlines best practices for their safe handling, storage, and disposal in a research and drug development setting. By integrating principles of toxicology, industrial hygiene, and emergency preparedness, this document aims to foster a culture of safety and scientific integrity among professionals working with this important class of molecules.
Introduction: The Double-Edged Sword of Biological Activity
Tetrahydrobenzazepine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] Notable examples include lorcaserin, an anti-obesity agent, and fenoldopam, which has blood-pressure-reducing capabilities.[2] However, the very biological activity that makes these compounds promising therapeutics also necessitates a cautious and informed approach to their handling. The potential for unintended physiological effects, coupled with the inherent risks of working with complex organic molecules, underscores the need for robust safety protocols. This guide will deconstruct the potential hazards and provide a framework for mitigating risk at every stage of the research and development lifecycle.
Toxicological Profile: Understanding the Inherent Risks
A thorough understanding of the toxicological properties of tetrahydrobenzazepine compounds is the foundation of safe handling. While a comprehensive toxicological profile for every derivative is often unavailable, particularly for novel compounds, we can extrapolate potential hazards based on related structures and known bioactive derivatives.
Known Hazards and Routes of Exposure
Based on safety data for structurally related benzazepine and benzodiazepine compounds, researchers should anticipate the following primary hazards[3]:
-
Corrosivity: Certain benzazepine derivatives are classified as corrosive and can cause severe burns to the skin and eyes upon contact.[3] This can lead to irreversible tissue damage, including blindness.[3]
-
Irritation: Even if not overtly corrosive, many compounds can cause significant irritation to the skin, eyes, and respiratory tract.[4]
-
Harmful if Swallowed: Ingestion is a potential route of exposure that may lead to systemic toxicity.[3]
-
Sensitization: Some related compounds may cause allergic skin reactions or respiratory sensitization upon repeated exposure.[5]
The primary routes of exposure in a laboratory setting are:
-
Dermal Contact: Direct contact with the skin is a significant risk, especially with corrosive or irritant compounds.
-
Ocular Contact: Splashes or aerosols can cause severe eye damage.
-
Inhalation: Inhalation of dusts or aerosols can lead to respiratory irritation and potential systemic absorption.
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as eating or drinking in the laboratory.
A Note on Bioactivity and Unforeseen Effects
Given that many tetrahydrobenzazepine derivatives are designed to be biologically active, researchers must be cognizant of the potential for unforeseen pharmacological effects, even at low exposure levels. The toxicological properties of many novel compounds have not been fully investigated.[3] Therefore, a conservative approach that treats all new derivatives as potentially hazardous is essential.
The Hierarchy of Controls: A Framework for Safety
To mitigate the risks associated with handling tetrahydrobenzazepine compounds, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Safety Controls, prioritizing the most effective measures.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. For tetrahydrobenzazepine compounds, the following are critical:
-
Chemical Fume Hood: All work with these compounds, especially handling of powders or volatile solutions, must be conducted in a certified chemical fume hood.[3] This is the most effective way to prevent inhalation of dusts and aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and within a 10-second travel distance from the workstation.[3] Regular testing and maintenance are mandatory.
Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that modify work practices to enhance safety. Key administrative controls include:
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for all handling, synthesis, and purification steps must be developed and strictly followed.
-
Training: All personnel must receive documented training on the specific hazards of tetrahydrobenzazepine compounds, the proper use of engineering controls and PPE, and emergency procedures.[10]
-
Restricted Access: Areas where these compounds are stored and handled should be clearly marked and access restricted to authorized personnel.
-
Hygiene: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be washed thoroughly after handling these compounds, even if gloves were worn.[4]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.[11] The appropriate PPE for handling tetrahydrobenzazepine compounds is summarized in the table below.
Table 1: Recommended Personal Protective Equipment
| PPE Item | Specifications and Rationale |
| Gloves | Double gloving with powder-free nitrile or neoprene gloves is recommended.[11][12] The outer glove should have a long cuff that covers the gown sleeve.[11] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[11] |
| Gown/Lab Coat | A disposable, long-sleeved gown that closes in the back is required.[12] It should be made of a material resistant to chemical permeation.[13] |
| Eye Protection | Chemical splash goggles are mandatory.[12][14] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[14] |
| Respiratory Protection | For weighing and handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95) may be necessary.[12] A full risk assessment should determine the appropriate level of respiratory protection. |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[14] |
Experimental Protocols: From Benchtop to Disposal
The following sections provide step-by-step methodologies for critical procedures involving tetrahydrobenzazepine compounds. These protocols are designed to be self-validating systems, incorporating safety checks at each stage.
Safe Handling and Weighing of Solid Compounds
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is functioning correctly.
-
Containment: Conduct all weighing and handling of solid compounds within the fume hood.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the compound. Avoid creating dust. If dust generation is unavoidable, consider using a containment device such as a glove bag.
-
Cleaning: After dispensing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent. Wipe down the work surface in the fume hood.
-
Disposal: Dispose of any contaminated wipes or disposable items in a designated hazardous waste container.
Storage and Transportation
-
Storage: Store tetrahydrobenzazepine compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][14] The storage area should be clearly labeled as a "Corrosives Area" if applicable.[3] Containers must be kept tightly closed.[3]
-
Transportation: When transporting these compounds, even within the same building, use secondary containment, such as a bottle carrier, to minimize the risk of breakage or leakage.[14][15]
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with tetrahydrobenzazepine compounds must be decontaminated. The choice of decontaminating agent will depend on the specific compound but may include appropriate solvents followed by soap and water.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency response plan is crucial.
Caption: A streamlined workflow for responding to a chemical exposure.
Chemical Spills
-
Minor Spills: If a small, manageable spill occurs, and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area as per your institution's guidelines.
-
Major Spills: In the event of a large or uncontrolled spill, evacuate the area immediately and notify your institution's environmental health and safety (EHS) department.[16]
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present.[18] Seek immediate medical attention.[17]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes in a safety shower, removing any contaminated clothing.[17] Seek medical attention if symptoms persist.[17]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[17]
In all cases of exposure, it is critical to seek professional medical evaluation and report the incident to your supervisor and EHS department.[19]
Conclusion: A Commitment to Safety and Scientific Excellence
The development of novel tetrahydrobenzazepine-based therapeutics holds immense promise. However, this potential can only be realized through a steadfast commitment to safety and scientific integrity. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can navigate the challenges of working with these compounds responsibly. This guide serves as a foundational resource, but it is incumbent upon each individual and organization to build upon this framework, fostering a culture where safety is not just a protocol, but a core scientific value.
References
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(7), 1484-1489. Retrieved from [Link]
-
Wang, C., et al. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. ACS Omega, 4(1), 1093-1097. Retrieved from [Link]
-
CHEMM. (n.d.). Medical Management Guidelines for Fourth Generation Agents. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
De, S., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(10), 1704-1714. Retrieved from [Link]
-
Knezevic, N., et al. (2015). Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes. Archiv der Pharmazie, 348(10), 736-745. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Greenway, F. L., et al. (2016). Safety and tolerability review of lorcaserin in clinical trials. Clinical Obesity, 6(5), 285-295. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Pharmacy Practice. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Kamal, A., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(11), 3192. Retrieved from [Link]
-
DC Fine Chemicals. (2019, June 7). SAFETY DATA SHEET 123040-Carbamazepine, Ph. Eur.. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, January 14). Belviq, Belviq XR (lorcaserin): Drug Safety Communication - Due to Possible Increased Risk of Cancer. Retrieved from [Link]
-
Singh, A. K., et al. (2020). Efficacy and safety of lorcaserin in obesity: a systematic review and meta-analysis of randomized controlled trials. Expert Opinion on Drug Safety, 19(2), 195-204. Retrieved from [Link]
Sources
- 1. Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Safety and tolerability review of lorcaserin in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Belviq, Belviq XR (lorcaserin) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug | FDA [fda.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. meridianbioscience.com [meridianbioscience.com]
- 19. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
An In-depth Technical Guide to Determining the Solubility of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, a key intermediate in the synthesis of pharmaceuticals such as Lorcaserin, presents a compelling case study for the rigorous determination of solubility.[1] A thorough understanding of its solubility profile across a range of solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing suitable formulations. This guide provides a comprehensive framework for elucidating the solubility of this compound, moving beyond a simple recitation of methods to a deeper exploration of the underlying principles and experimental design considerations. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into interpreting the resulting data.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, its molecular structure, featuring both a hydrophobic bicyclic core and hydrophilic primary and secondary amine groups, suggests a nuanced solubility profile.
The Role of Molecular Structure and Intermolecular Forces
The amine groups are capable of hydrogen bonding, which is a strong intermolecular force that favors solubility in protic solvents like water and alcohols.[2] Conversely, the tetrahydro-benzazepine core is largely nonpolar and will interact more favorably with nonpolar solvents through van der Waals forces. Therefore, a spectrum of solubilities can be anticipated, with the compound exhibiting some degree of solubility in both polar and nonpolar solvents.
Hansen Solubility Parameters: A Predictive Tool
The Critical Influence of pH on Amine Solubility
As an amine, the solubility of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in aqueous media will be highly dependent on pH.[6][7] The amine groups can be protonated in acidic conditions to form the corresponding ammonium salts. These ionic species are significantly more polar than the free base and, consequently, exhibit much higher aqueous solubility. Conversely, in basic solutions, the equilibrium will favor the less soluble free base. This pH-dependent solubility is a critical factor in designing aqueous-based extraction and purification processes.
Experimental Determination of Solubility: Protocols and Methodologies
A multi-tiered approach to solubility determination is recommended, starting with rapid screening methods and progressing to more rigorous equilibrium-based techniques for promising solvent systems.
Initial Screening: Kinetic Solubility Assessment
For a rapid assessment of solubility across a broad range of solvents, kinetic solubility methods are invaluable.[8][9] These high-throughput techniques, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[10][11] While not providing true equilibrium solubility values, this approach allows for efficient rank-ordering of solvents and identification of promising candidates for further investigation.
The Gold Standard: Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is widely regarded as the definitive technique for determining thermodynamic (equilibrium) solubility.[12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.
-
Preparation: Accurately weigh an excess amount of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial. A diverse range of solvents, informed by HSP theory and practical considerations, should be tested.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be experimentally determined by taking samples at different time points.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., PVDF) or centrifuge at high speed to separate the saturated solution from the solid.
-
Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
pH Measurement (for aqueous solutions): For all aqueous solubility measurements, the pH of the saturated solution must be measured and reported, as it significantly impacts the solubility of amines.[13]
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Potentiometric Titration for Aqueous Solubility and pKa Determination
For determining the aqueous solubility as a function of pH, potentiometric titration is a powerful and efficient technique.[15][16] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates can be used to calculate the intrinsic solubility of the free base and the pKa of the amine groups.
-
Dissolution: Dissolve a known amount of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in an acidic aqueous solution where it is fully soluble as the protonated salt.
-
Titration: Slowly titrate this solution with a standardized strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated electrode.
-
Precipitation Point: A plateau or change in the slope of the titration curve will indicate the pH at which the free base starts to precipitate.
-
Data Analysis: The data from the titration curve can be used to calculate the intrinsic solubility (S₀) and the pKa values.
Logical Diagram for Potentiometric Solubility Determination:
Caption: Logical flow for determining intrinsic solubility and pKa via potentiometric titration.
Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | 10.2 | 80.1 | Experimental Value |
| Methanol | 5.1 | 32.7 | Experimental Value |
| Ethanol | 4.3 | 24.5 | Experimental Value |
| Isopropanol | 3.9 | 19.9 | Experimental Value |
| Acetonitrile | 5.8 | 37.5 | Experimental Value |
| Dichloromethane | 3.1 | 9.1 | Experimental Value |
| Toluene | 2.4 | 2.4 | Experimental Value |
| Heptane | 0.1 | 1.9 | Experimental Value |
Note: Polarity index and dielectric constant values are included to aid in correlating solubility with solvent properties.
The interpretation of this data should refer back to the theoretical principles outlined earlier. For instance, higher solubility in protic solvents would be attributed to hydrogen bonding, while solubility in nonpolar solvents would be explained by favorable van der Waals interactions with the hydrophobic core of the molecule. For aqueous solutions, a plot of solubility versus pH will be highly informative.
Safety and Handling
As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and for all solvents used to be fully aware of all potential hazards.[17][18]
Conclusion
Determining the solubility of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a multi-faceted task that requires a combination of theoretical understanding and rigorous experimental work. By employing a systematic approach that includes predictive tools like Hansen Solubility Parameters, rapid kinetic screening, and definitive equilibrium methods such as the shake-flask technique and potentiometric titration, a comprehensive and reliable solubility profile can be established. This data is not merely an academic exercise; it is a critical dataset that informs process development, formulation science, and ultimately, the successful application of this important chemical intermediate.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. [Link]
-
Bryan Research & Engineering, LLC. Selecting Amines for Sweetening Units. [Link]
-
Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]
-
Avdeef, A., Tsinman, O., & Tsinman, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8861–8868. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55276691, 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro-. [Link]
-
Hansen, C. M. Hansen Solubility Parameters. [Link]
-
ResearchGate. Selection and optimization of amine solvent blend for post-combustion CO2 capture process. [Link]
-
A-Level Chemistry. Solubility and pH of amines. [Link]
-
Veeprho. 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Diva-Portal.org. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]
-
Chemsigma. 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE [107393-73-7]. [Link]
-
ResearchGate. Hansen Solubility Parameters: A User's Handbook. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
-
SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
NACE International. Material Selection for Amine Service. [Link]
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
-
ACS Publications. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]
-
Chemistry LibreTexts. 11.2: Potentiometric Methods. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
YouTube. Introduction to the Hansen Solubility Parameters 5381 2019. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
3M. Filter Media Selection in Amine Gas Sweetening Systems. [Link]
-
arXiv. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]
-
ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Hansen Solubility Parameters. HSP Basics. [Link]
-
Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. [Link]
-
MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]
-
PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[12]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86334690, (4S)-2,3,4,5-tetrahydro-1H-3-benzazepin-4-amine. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. researchgate.net [researchgate.net]
- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. rheolution.com [rheolution.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scite.ai [scite.ai]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Application Note: The Strategic Use of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine as a Versatile Precursor for PET Ligand Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Abstract: The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in neuropharmacology, forming the core of ligands for critical targets such as dopamine and NMDA receptors. This application note details the strategic utility of its 7-amino derivative, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, as a versatile precursor for the synthesis of novel Positron Emission Tomography (PET) radiotracers. We provide a comprehensive guide, including a plausible synthesis route for the precursor and detailed, field-proven protocols for radiolabeling with Carbon-11 and Fluorine-18. The causality behind experimental choices is explained to empower researchers in developing next-generation PET imaging agents for neuroscience and oncology.
Introduction: The 3-Benzazepine Scaffold in PET Imaging
The 3-benzazepine core is a cornerstone in the development of high-affinity ligands for central nervous system (CNS) targets. Its conformationally constrained structure allows for precise tuning of selectivity and affinity for various receptors. Notably, derivatives of this scaffold have led to successful PET tracers for imaging dopamine D1 receptors (e.g., [¹¹C]SCH23390) and the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological disorders.[1][2]
The introduction of a primary aromatic amine at the 7-position transforms the benzazepine core into a highly versatile platform for radiochemistry. The 7-amino group serves as a reactive handle for a variety of established radiolabeling reactions, enabling the efficient incorporation of positron-emitting isotopes like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). This versatility allows for the creation of a diverse library of PET tracers from a single, advanced precursor, accelerating the discovery and preclinical evaluation of new imaging agents.
Precursor Synthesis: From Nitro-Benzazepine to the Key Amino Intermediate
The target precursor, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, can be reliably synthesized from its corresponding nitro derivative. The general workflow involves the protection of the secondary amine of the benzazepine ring, followed by aromatic nitration, and finally, reduction of the nitro group to the desired primary amine.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the 7-amino-3-benzazepine precursor.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
-
N-Protection: To a solution of 2,3,4,5-tetrahydro-1H-3-benzazepine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify the resulting N-Boc-protected benzazepine by column chromatography.
-
Nitration: Cool a solution of the N-Boc-protected benzazepine in concentrated sulfuric acid to 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours. Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate. The nitration is directed to the 7-position due to the activating nature of the alkyl portion of the ring. A commercially available standard of 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine can be used for comparison.[3][4]
-
Reduction: Dissolve the purified N-Boc-7-nitro-benzazepine in ethanol. Add tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete. Neutralize the solution and extract the N-Boc-7-amino-benzazepine.
-
Deprotection: Treat the N-Boc-7-amino-benzazepine with trifluoroacetic acid (TFA) in DCM at room temperature to remove the Boc protecting group. After completion, evaporate the solvent and TFA, and purify the final product, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, to yield the precursor ready for radiolabeling.
Radiolabeling Strategies and Protocols
The primary aromatic amine of the precursor is an excellent nucleophile, enabling several reliable and high-yield radiolabeling strategies.
[¹¹C]Acylation for Amide-Based Tracers
The reaction of the 7-amino group with a [¹¹C]acyl chloride or the product of [¹¹C]CO₂ fixation can produce [¹¹C]amide or [¹¹C]carbamate tracers. These functional groups are common in many biologically active molecules.
Workflow for [¹¹C]Acylation
Caption: Workflow for the synthesis of a [¹¹C]amide PET tracer.
Protocol: Synthesis of N-(2,3,4,5-Tetrahydro-1H-3-benzazepin-7-yl)-[¹¹C]acetamide
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.
-
[¹¹C]Acetyl Chloride Synthesis: Trap the [¹¹C]CO₂ in a solution of methylmagnesium bromide. After hydrolysis, evaporate the solvent. Treat the residue with thionyl chloride at 80°C to produce [¹¹C]acetyl chloride.
-
Radiolabeling: Transfer the [¹¹C]acetyl chloride via a stream of nitrogen into a vial containing 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine (~1-2 mg) dissolved in anhydrous acetonitrile or DMF.
-
Purification: After 3-5 minutes at 60°C, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification.
-
Formulation: Collect the product peak, remove the HPLC solvent under reduced pressure, and formulate the final tracer in a sterile solution (e.g., saline with ethanol) for injection.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | [5][6] |
| Molar Activity (Am) | > 37 GBq/µmol (>1 Ci/µmol) | [5][6] |
| Total Synthesis Time | 25-30 minutes | [5][6] |
[¹⁸F]Fluoroalkylation for Enhanced Half-Life Tracers
For studies requiring longer imaging times or distribution to satellite PET centers, Fluorine-18 is the isotope of choice. The 7-amino group can be N-alkylated using an [¹⁸F]fluoroalkylating agent, such as [¹⁸F]fluoroethyl tosylate.
Protocol: Synthesis of 7-([¹⁸F]Fluoroethylamino)-2,3,4,5-tetrahydro-1H-3-benzazepine
-
[¹⁸F]Fluoride Production & Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction. Trap the [¹⁸F]F⁻ on an anion exchange cartridge. Elute with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically to form the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.[7]
-
[¹⁸F]Fluoroethyl Tosylate Synthesis: Add ethylene glycol ditosylate to the dried [¹⁸F]fluoride complex and heat at 100-110°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.
-
Radiolabeling: In a separate vial, dissolve the 7-amino-3-benzazepine precursor (~2-3 mg) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine. Transfer the [¹⁸F]fluoroethyl tosylate into this vial and heat at 110-120°C for 10-15 minutes.
-
Purification & Formulation: Cool the reaction, dilute with water, and purify the product using semi-preparative HPLC. Formulate the final tracer as described previously. General methods for [¹⁸F]-fluoroalkylation of anilines often report good yields.[8]
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 15-30% (decay-corrected) | [8][9] |
| Molar Activity (Am) | > 74 GBq/µmol (>2 Ci/µmol) | [8][9] |
| Total Synthesis Time | 50-60 minutes | [8][9] |
Conclusion and Future Directions
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a strategically valuable precursor for the development of novel PET radiotracers. Its synthesis is achievable through standard organic chemistry techniques, and its primary amine functionality provides a robust handle for reliable and efficient radiolabeling with both Carbon-11 and Fluorine-18. The protocols outlined in this note provide a solid foundation for researchers to explore new chemical space around the privileged 3-benzazepine scaffold. By modifying the acyl or alkyl groups introduced during radiolabeling, researchers can systematically tune the pharmacokinetic and pharmacodynamic properties of the resulting tracers to optimize them for specific biological targets within the CNS and beyond.
References
-
Ahmed, H., Haider, A., Varisco, J., Stankovic, M., Wallimann, R., Gruber, S., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[10]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. Available at: [Link]
-
Bourne, J. A. (2001). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399–414. Available at: [Link]
-
Chemsrc. (n.d.). 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | CAS: 34583-83-0. Retrieved from [Link]
-
Haveman, L. H., Vastenhouw, D. A., & Windhorst, A. D. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. Available at: [Link]
-
Karak, M., et al. (2011). Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines. Journal of Nuclear Medicine, 52(supplement 1), 1639. Available at: [Link]
-
Rotstein, B. H., Liang, S. H., Placzek, M. S., Hooker, J. M., Gee, A. D., Dolle, F., Wilson, A. A., & Vasdev, N. (2016). ¹¹C=O bonds made easily for positron emission tomography radiopharmaceuticals. Chemical Society Reviews, 45(17), 4708–4726. Available at: [Link]
-
Scott, P. J. H. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry, 5(1), 22. Available at: [Link]
-
van der Wildt, B., et al. (2017). Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. VU Research Portal. Available at: [Link]
Sources
- 1. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | CAS: 34583-83-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. CAS#:34583-83-0 | 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | Chemsrc [chemsrc.com]
- 5. Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. research.vu.nl [research.vu.nl]
- 10. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Novel 5-HT2C Receptor Agonists from the 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Scaffold
Introduction: The Therapeutic Promise of Targeting the 5-HT2C Receptor
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for the development of novel therapeutics.[1] Its role in regulating mood, appetite, and cognition has implicated it in a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and drug addiction.[1][2][3] Agonism of the 5-HT2C receptor, in particular, has shown significant therapeutic potential.[1]
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has proven to be a privileged structure for targeting monoamine GPCRs. Its conformational flexibility and synthetic tractability allow for the precise positioning of substituents to achieve desired potency and selectivity. This guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of novel 5-HT2C receptor agonists derived from the versatile 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine core. By integrating detailed synthetic protocols, in vitro and in vivo pharmacological assays, and structure-activity relationship (SAR) analysis, this document serves as a practical roadmap for researchers and drug development professionals in this exciting field.
Section 1: Chemical Synthesis of the 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Scaffold and Derivatives
The journey to novel 5-HT2C agonists begins with the robust and efficient synthesis of the core scaffold and its subsequent diversification. The following protocols outline a validated synthetic route.
Synthesis of the Core Scaffold: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
The synthesis of the 7-amino-substituted benzazepine core is a multi-step process that requires careful execution. A common strategy involves the synthesis of a nitro-substituted precursor followed by reduction.
Protocol 1.1.1: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Rationale: This protocol is adapted from established methods for the synthesis of related benzazepine structures. The nitration of a suitable benzazepine precursor at the 7-position is a key step. Subsequent reduction of the lactam and other functional groups is achieved using a powerful reducing agent like borane.[4]
-
Materials:
-
8-Nitro-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (3 M)
-
Methanol
-
Magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Suspend 8-nitro-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 5°C using an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (3 equivalents) to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow addition of 3 M hydrochloric acid.
-
Remove the THF by rotary evaporation.
-
Heat the remaining aqueous mixture to reflux for 1 hour to ensure complete hydrolysis of any borane complexes.
-
Cool the mixture and concentrate under vacuum.
-
Collect the resulting solid by filtration.
-
Dissolve the crude product in methanol, heat to reflux, and dry the solution with magnesium sulfate.
-
Filter the solution and concentrate in vacuo to yield 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 1.1.2: Reduction to 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
-
Rationale: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and compatibility with a range of functional groups.[5][6]
-
Materials:
-
7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite
-
-
Procedure:
-
Dissolve 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (1 equivalent) in methanol in a suitable hydrogenation vessel.
-
Carefully add palladium on carbon (10% by weight of the starting material) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate in vacuo to yield the desired 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification of the Scaffold: Synthesis of Novel Derivatives
The 7-amino group of the core scaffold provides a versatile handle for the introduction of a wide range of substituents to explore the structure-activity relationship. Common derivatization strategies include acylation, sulfonylation, and reductive amination.
Caption: Simplified signaling cascade of the 5-HT2C receptor upon agonist binding.
Selectivity Profiling
-
Rationale: To minimize off-target effects, it is crucial to assess the selectivity of lead compounds against other serotonin receptor subtypes (especially 5-HT2A and 5-HT2B) and a panel of other relevant GPCRs, ion channels, and transporters.
-
Procedure:
-
Perform radioligand binding assays for a panel of receptors using the lead compounds at a fixed concentration (e.g., 1 µM).
-
For any receptors where significant binding is observed, determine the Ki value in a full competition binding assay.
-
A selectivity ratio of at least 100-fold over other receptors is generally desired for a lead compound.
-
Section 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine scaffold and correlation of these structural changes with biological activity is key to optimizing potency and selectivity.
Table 1: Illustrative SAR Data for 7-Substituted 3-Benzazepine Derivatives
| Compound ID | R Group at 7-amino position | 5-HT2C Ki (nM) | 5-HT2C EC₅₀ (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| Scaffold | -H | >10,000 | >10,000 | >10,000 | >10,000 |
| 1a | -COCH₃ | 520 | 850 | 2,300 | 4,500 |
| 1b | -SO₂CH₃ | 350 | 620 | 1,800 | 3,200 |
| 1c | -CH₂-c-Pr | 85 | 150 | 950 | 1,600 |
| 1d | -CO-(4-F-Ph) | 45 | 80 | 650 | 1,100 |
| 1e | -SO₂-(4-Cl-Ph) | 60 | 110 | 800 | 1,400 |
Data are hypothetical and for illustrative purposes only.
Key SAR Insights:
-
Acylation and Sulfonylation: Simple acyl and sulfonyl groups (compounds 1a and 1b ) confer moderate 5-HT2C activity.
-
Alkyl Substitution: Small alkyl groups, such as a cyclopropylmethyl group (compound 1c ), can enhance potency.
-
Aromatic Substituents: The introduction of substituted aromatic rings via amide or sulfonamide linkages (compounds 1d and 1e ) can significantly improve potency and may offer opportunities to fine-tune selectivity.
Section 4: In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and in vivo target engagement.
Rodent Models of Anxiety and Depression
-
Rationale: 5-HT2C receptor agonists have shown potential anxiolytic and antidepressant effects. The elevated plus maze and forced swim test are widely used behavioral assays to evaluate these properties.
-
Protocol 4.1.1: Elevated Plus Maze (EPM) in Rats
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes prior to the test. [7] 2. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the rat in the center of the maze, facing an open arm. [8] 4. Allow the rat to explore the maze for a 5-minute period. [8] 5. Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Protocol 4.1.2: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer the test compound or vehicle.
-
Gently place the mouse into the cylinder of water for a 6-minute session. [9] 3. Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. [5]
-
Feeding Behavior Studies
-
Rationale: 5-HT2C agonists are known to reduce food intake, making them potential treatments for obesity.
-
Procedure:
-
Acclimate singly housed rats or mice to a specific feeding schedule.
-
Administer the test compound or vehicle.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-dosing.
-
Data Interpretation: A dose-dependent reduction in food intake compared to the vehicle-treated group suggests an anorectic effect.
-
Section 5: Troubleshooting and Data Interpretation
Table 2: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Synthesis: Low yield or incomplete reaction | Impure reagents, incorrect stoichiometry, insufficient reaction time or temperature. | Purify starting materials, re-check calculations, monitor reaction progress by TLC/LC-MS, and optimize reaction conditions. [10] |
| In Vitro: High non-specific binding in radioligand assay | Radioligand concentration too high, insufficient washing, membrane quality. | Use radioligand at or below its Kd, optimize wash steps, and use freshly prepared or validated membrane preparations. |
| In Vitro: Low signal-to-noise in functional assay | Low receptor expression, poor cell health, dye loading issues. | Use a high-expressing stable cell line, ensure optimal cell culture conditions, and optimize dye loading protocol. |
| In Vivo: High variability in behavioral data | Improper animal handling, environmental stressors, incorrect dosing. | Handle animals consistently, acclimate them to the testing environment, and ensure accurate dose preparation and administration. [8] |
Interpreting Behavioral Data: It is crucial to consider the potential for confounding factors such as sedation or hyperactivity when interpreting behavioral data. Including a measure of general locomotor activity (e.g., open field test) can help to rule out such effects. [11]
Conclusion
The 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine scaffold represents a promising starting point for the development of novel 5-HT2C receptor agonists. By employing the systematic approach outlined in this guide, from rational design and synthesis to comprehensive pharmacological evaluation, researchers can efficiently identify and optimize lead candidates with therapeutic potential for a range of CNS and metabolic disorders. The integration of robust protocols and a thorough understanding of the underlying pharmacology will be paramount to the successful translation of these promising compounds from the laboratory to the clinic.
References
- Bender, D. M., & Peterson, J. A. (2019). Organic Chemistry Problem Solving. Wiley.
- Wacker, D. A., & Miller, K. J. (2008). Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression in Multiple Diseases. Current Opinion in Drug Discovery & Development, 11(4), 438–445.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Higgins, G. A., & Fletcher, P. J. (2015). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS Chemical Neuroscience, 6(7), 1071–1088.
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
- Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 629.
- Flanagan, J., & La-Beck, N. M. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Journal of the American College of Clinical Pharmacy, 5(3), 245-256.
-
Food and Drug Administration. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
The Pharmaceutical Journal. (2019, July 5). How to understand and interpret clinical data. [Link]
- Di Matteo, V., & Di Giovanni, G. (2010). Therapeutic Potential of 5-HT2C Receptor Ligands. Current Pharmaceutical Design, 16(18), 2034-2048.
-
Master Organic Chemistry. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
- Shidore, M., Machhi, J., Murumkar, P., Barmade, M., Thanki, J., & Yadav, M. R. (2015). 3-Substituted 1-methyl-3-benzazepin-2-ones as 5-HT2C receptor agonists. RSC Advances, 5(111), 91908–91921.
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology. Retrieved from [Link]
- ClinRegs. (2019). General consideration guidelines for drug clinical trials.
- Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088.
-
Chemsrc. (n.d.). CAS#:34583-83-0 | 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. protocols.io. [Link]
- Venkatachalam, S., Ekambaram, M., Selvaraj, H., Choudhary, A. K., & Khan, P. F. (2025). Pharmacophoric Determinants of 5-HT₂A Agonism: A Machine Learning–Based QSAR Study of Tryptamine Derivatives Using Random Forest for CNS Drug Design. Biomedical and Pharmacology Journal.
- de Gomes, M. G., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 13, 19.
- Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 receptor interactions with dopamine function: implications for therapeutics in cocaine use disorder. Pharmacological reviews, 67(1), 176–197.
-
Master Organic Chemistry. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
- Bradshaw, B., Evans, P., Fletcher, J., Lee, A. T. L., Mwashimba, P. G., Oehlrich, D., & Thomas, E. J. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic (M3) receptors. The Royal Society of Chemistry.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., … & Weidner, J. (2012). Assay guidance manual: quantitative biology and pharmacology in preclinical drug discovery. ASSAY and Drug Development Technologies, 10(1), 1-14.
- Annese, C., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
- Coe, J. W., et al. (2004).
-
University of Rochester Department of Chemistry. (n.d.). Approach to Synthesis Problems – Organic Chemistry: How to…. Retrieved from [Link]
-
Food and Drug Administration. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]
- Higgins, G. A., & Fletcher, P. J. (2015). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS Chemical Neuroscience, 6(7), 1071–1088.
- Wang, X., et al. (2018). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 8(21), 5529-5538.
- Bigelow, K. M., & Higgins, S. T. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on behavior science, 45(1), 13–35.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Sources
- 1. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Elevated plus maze protocol [protocols.io]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
Application Notes & Protocols: Leveraging 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of the Benzazepine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding starting points with higher ligand efficiency.[3] These initial "hits," though typically weak binders, provide high-quality chemical vectors for optimization into potent and selective drug candidates.[1][4]
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a "privileged structure" in medicinal chemistry, recognized for its conformational rigidity and its presence in a multitude of biologically active compounds, particularly those targeting the central nervous system.[5][6] Its three-dimensional architecture provides an excellent framework for presenting chemical functionalities in defined spatial orientations. The specific fragment, 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, offers an attractive starting point for an FBDD campaign due to its inherent properties that align with the principles of fragment design.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in an FBDD workflow. We will detail its qualification as a fragment, provide step-by-step protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and outline a strategy for its evolution into a potent lead molecule.
Fragment Qualification: Why 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine?
A successful FBDD campaign begins with a well-curated fragment library. 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is an exemplary candidate for inclusion in such a library based on the widely accepted "Rule of Three," a set of guidelines for fragment-like molecules.
| Property | "Rule of Three" Guideline | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | Justification |
| Molecular Weight | ≤ 300 Da | ~176.24 g/mol | Provides ample room for chemical elaboration during hit-to-lead optimization without becoming excessively large or losing drug-like properties. |
| cLogP | ≤ 3 | ~1.8 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces the likelihood of non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | 2 (amine and NH) | Provides key interaction points for target binding without excessive polarity. |
| Hydrogen Bond Acceptors | ≤ 3 | 1 (amine nitrogen) | Offers a defined vector for interaction, guiding structure-based design. |
| Rotatable Bonds | ≤ 3 | 1 | The semi-rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions. |
| Structural Complexity | Low, but 3D | Fused ring system | The inherent three-dimensionality of the benzazepine core allows for better exploration of protein binding pockets compared to flat aromatic fragments. |
The primary amine at the 7-position and the secondary amine within the azepine ring serve as versatile synthetic handles for subsequent fragment evolution, allowing for "growing" or "linking" strategies.[7][8]
The FBDD Workflow: From Fragment Screening to Lead Generation
The journey from a fragment hit to a lead candidate is a structured process involving primary screening, hit validation, and iterative optimization. This workflow is designed to ensure that resources are focused on the most promising chemical matter.
Caption: High-level FBDD workflow from initial screening to lead optimization.
Part 1: Primary Screening Protocols
The initial step is to screen 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, as part of a larger fragment library, against the protein target of interest. Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required.[4] We present protocols for two of the most robust methods: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.
Protocol 1.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for real-time detection of interactions.[9][10]
Objective: To identify fragments that bind to the target protein and to estimate their binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine stock solution (e.g., 100 mM in DMSO)
-
Fragment library, solubilized in DMSO
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a standard amine coupling kit (EDC/NHS) for covalent immobilization or an NTA chip for His-tagged proteins.
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in the immobilization buffer to achieve the desired density (typically 2000-5000 RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of the 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine fragment (and other library members) in running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and ideally ≤1%.
-
Inject the fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injections.
-
Analyze the steady-state response to identify binding events. A response significantly above the noise level indicates a "hit."
-
For confirmed hits, perform a dose-response experiment with a wider concentration range to determine the dissociation constant (KD) by fitting the data to a 1:1 binding model.
-
Causality and Trustworthiness: This protocol is self-validating through the use of a reference flow cell and buffer blanks, which account for non-specific binding and buffer effects. The dose-response analysis for hits confirms that the observed binding is specific and saturable.
Protocol 1.2: Primary Fragment Screening using NMR Spectroscopy
NMR-based methods are powerful for detecting weak interactions and can provide structural information about the binding event.[11] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment particularly well-suited for fragment screening.[12][13]
Objective: To identify fragments that bind to the target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
NMR tubes.
-
Target protein in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine stock solution in d6-DMSO.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a low concentration (e.g., 10-50 µM).
-
Add the 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine fragment to the protein solution to a final concentration of ~100-200 µM. It is common to screen fragments in cocktails of 5-10 non-overlapping compounds to increase throughput.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum of the sample.
-
Set up the STD-NMR experiment. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 to 0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30-40 ppm) as a control.
-
-
The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
In the resulting difference spectrum, only protons of a binding ligand will show signals. The presence of signals from 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine indicates it is a hit.
-
The relative intensity of the signals in the STD spectrum can provide information on which part of the fragment is in closest proximity to the protein surface, creating a "binding epitope."
-
Causality and Trustworthiness: The STD-NMR experiment is inherently self-validating. Non-binding compounds will not show any signals in the difference spectrum. The observation of signals is a direct consequence of the Nuclear Overhauser Effect (NOE) between the saturated protein and the bound fragment.
Part 2: Hit Validation and Structural Characterization
Once a hit is identified, it is crucial to confirm the binding through an orthogonal method and to understand its binding mode to guide further chemistry efforts.
Caption: Workflow for hit validation and structural characterization.
Protocol 2.1: Hit Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target, which is invaluable for structure-based drug design.[14][15][16]
Objective: To determine the crystal structure of the target protein in complex with 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Materials:
-
Crystals of the target protein.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol).
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine solid or high-concentration stock.
-
X-ray diffraction equipment (in-house or synchrotron beamline).
Methodology:
-
Crystal Soaking:
-
Grow crystals of the apo-protein under established conditions.
-
Prepare a soaking solution by dissolving 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine directly into the crystal mother liquor or the cryoprotectant solution at a high concentration (e.g., 1-10 mM).
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Data Collection:
-
Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.
-
Mount the crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using standard software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to identify the density corresponding to the bound fragment.
-
Build the fragment into the density and perform iterative cycles of model refinement.
-
Causality and Trustworthiness: The unambiguous electron density for the fragment provides direct, high-confidence evidence of binding and reveals the precise orientation, conformation, and interactions within the binding site. This structural data is the cornerstone of a rational hit-to-lead campaign.[16]
Part 3: From Hit-to-Lead: The Evolution of a Fragment
With a validated hit and structural information in hand, the next phase involves chemically modifying the 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine core to improve its affinity and selectivity.[17][18] This is an iterative process guided by the principles of medicinal chemistry and structure-based design.
Strategy 3.1: Fragment Growing
This strategy involves adding chemical functionality to the fragment core to make additional, favorable interactions with the target protein.[7] The crystal structure of the complex is essential for identifying unoccupied pockets adjacent to the bound fragment.
Example Application:
-
Vector 1 (C7-Amine): The primary amine is an excellent point for elaboration. The crystal structure might reveal a nearby hydrophobic pocket. Acylation or reductive amination of the amine with various aldehydes could introduce moieties that occupy this pocket, increasing van der Waals interactions and affinity.
-
Vector 2 (N3-Amine): The secondary amine in the azepine ring can be derivatized. For instance, if a hydrogen bond acceptor on the protein is nearby, alkylation with a group containing a hydroxyl or ether functionality could form a new hydrogen bond.
Caption: Fragment growing strategy from the benzazepine core.
The success of each modification would be assessed by re-testing the new compound's affinity using SPR and, ideally, by determining its crystal structure to confirm that the designed interactions are being formed. This iterative Design-Make-Test-Analyze (DMTA) cycle is the engine of hit-to-lead optimization.[18]
Conclusion
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine represents a high-quality starting point for a Fragment-Based Drug Discovery campaign. Its favorable physicochemical properties, coupled with its synthetically tractable nature and structurally rich core, make it an ideal candidate for screening against a wide range of biological targets. By employing sensitive biophysical techniques like SPR and NMR for initial screening, followed by high-resolution structural characterization via X-ray crystallography, researchers can confidently identify and validate binding. The subsequent structure-guided evolution of this fragment provides a rational and efficient pathway to the discovery of novel, potent, and selective lead compounds.
References
- Introduction into Fragment Based Drug Discovery - YouTube. (2022).
- 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. Corey Organics.
- Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC. (n.d.). NIH.
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[14]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed. (n.d.). Retrieved from
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates | Organic Letters. (2022). ACS Publications.
- Fragment-based drug discovery: A graphical review - PMC. (n.d.). PubMed Central.
- Fragment-Based Lead Discovery Using X-ray Crystallography - ACS Publications. (n.d.).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. (2020). NIH.
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.).
- Saturation transfer difference NMR for fragment screening - PubMed. (n.d.).
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. (n.d.).
- SPR-based fragment screening: advantages and applications - PubMed. (n.d.).
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.).
- (PDF) Saturation Transfer Difference NMR for Fragment Screening - ResearchGate. (n.d.).
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021).
- A beginner's guide to surface plasmon resonance | The Biochemist. (2023). Portland Press.
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014).
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). NIH.
- Hit-to-Lead process | Drug Discovery - Oncodesign Services. (n.d.).
- Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (n.d.).
- Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.).
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.).
- 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol - Benchchem. (n.d.).
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol | 1314913-84-2 | Benchchem [benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. migrationletters.com [migrationletters.com]
- 17. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
high-throughput screening assays for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine derivatives
An Application Guide to High-Throughput Screening Assays for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 3-Benzazepine Scaffold
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives of this scaffold have shown significant affinity and selectivity for a range of biological targets, most notably G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] Their therapeutic potential spans a wide array of neurological and psychiatric disorders, making them a focal point for intensive drug discovery efforts.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify initial "hits".[3][4][5][6] The success of any HTS campaign hinges on the selection and implementation of robust, reliable, and biologically relevant assays. This guide provides detailed application notes and protocols for two primary HTS assays tailored for the discovery of novel 3-benzazepine derivatives targeting GPCRs, a common target class for this scaffold.
The Scientific Rationale: Targeting GPCR Signaling Pathways
GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of currently marketed drugs.[7] They transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are broadly classified based on their alpha subunit:
-
Gαs: Stimulates adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine monophosphate (cAMP).
-
Gαi: Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.
-
Gαq: Activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores.
The choice of an HTS assay is therefore dictated by the G protein coupling profile of the specific receptor target. For discovering modulators of dopamine D2-like receptors (Gi-coupled) or serotonin 5-HT₄ receptors (Gs-coupled), a cAMP assay is the logical choice. For targets like the serotonin 5-HT₂A receptor (Gq-coupled), a calcium flux assay is more appropriate.
Figure 1: Overview of the three primary GPCR signaling pathways.
Application Protocol 1: TR-FRET cAMP Assay for Gs and Gi-Coupled Receptor Screening
This protocol describes a homogenous, competitive immunoassay to quantify cAMP levels, suitable for identifying both agonists and antagonists of Gs- and Gi-coupled receptors.
Principle of the Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust platform for HTS due to their high signal-to-background ratio and no-wash format.[8][9] The assay is based on the competition between endogenous cAMP produced by the cells and a labeled cAMP tracer (the FRET acceptor) for binding to a specific anti-cAMP antibody labeled with a long-lifetime fluorophore (the FRET donor).[10][11] When the antibody-donor and tracer-acceptor are bound, FRET occurs. An increase in cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the specific signal. This inverse relationship allows for the precise quantification of intracellular cAMP.[11]
Figure 2: Principle of competitive TR-FRET for cAMP detection.
Detailed Step-by-Step Protocol
This protocol is optimized for a 384-well plate format.
1. Cell Preparation:
-
Use a stable cell line (e.g., CHO-K1 or HEK293) expressing the human receptor of interest (e.g., Dopamine D₂ receptor for a Gi-coupled assay).
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer and resuspend in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
Determine the optimal cell density to ensure the cAMP response falls within the linear range of the standard curve.[12] This typically ranges from 2,000 to 10,000 cells per well.
2. Agonist Mode Screening:
-
Dispense 5 µL of cell suspension into each well of a 384-well low-volume white plate.
-
Using a liquid handler, add 5 µL of the 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives (test compounds) at various concentrations.
-
Controls:
- Negative Control: 5 µL of assay buffer (vehicle).
- Positive Control: 5 µL of a known full agonist at its EC₁₀₀ concentration.
-
Incubate the plate at room temperature for 30 minutes.
3. Antagonist Mode Screening (for Gi-coupled receptors):
-
Dispense 5 µL of cell suspension into the wells.
-
Add 2.5 µL of test compounds. Incubate for 15 minutes.
-
Add 2.5 µL of a known agonist (e.g., forskolin, which directly activates adenylyl cyclase) at its EC₈₀ concentration.
-
Controls:
- Negative Control: 2.5 µL buffer + 2.5 µL EC₈₀ agonist (represents uninhibited signal).
- Positive Control: 2.5 µL of a known antagonist + 2.5 µL EC₈₀ agonist.
- Basal Control: 5 µL of buffer (no agonist).
-
Incubate for an additional 30 minutes at room temperature.
4. Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol (e.g., THUNDER™ or LANCE® Ultra cAMP kits).[12][13] This typically involves mixing the Europium (Eu)-labeled anti-cAMP antibody and the d2-labeled cAMP tracer in a lysis buffer.
-
Add 10 µL of the combined detection/lysis reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Normalize the data to controls: % Activity = 100 * (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl).
-
Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Parameter | Recommended Setting | Rationale |
| Plate Format | 384-well, low-volume, white | Reduces reagent costs and enhances signal in luminescence/fluorescence assays. |
| Cell Line | HEK293 or CHO expressing target | Ensures a robust and specific signal transduction pathway. |
| Cell Density | 2,000 - 10,000 cells/well | Optimized to produce a cAMP signal within the dynamic range of the assay.[12] |
| PDE Inhibitor | 0.5 mM IBMX | Prevents degradation of cAMP, amplifying the signal window. |
| Stimulation Time | 30 minutes | Sufficient time for most GPCRs to reach maximal cAMP production. |
| Detection Time | 60 minutes | Allows for cell lysis and for the competitive binding assay to reach equilibrium. |
| Reader Settings | TR-FRET protocol | Specific delay and integration times are crucial for minimizing background fluorescence.[8] |
Application Protocol 2: No-Wash Calcium Flux Assay for Gq-Coupled Receptor Screening
This protocol details a fluorescence-based assay to measure transient increases in intracellular calcium, ideal for identifying agonists and antagonists of Gq-coupled receptors.
Principle of the Assay
This assay relies on calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Cal-520 AM) that are cell-permeable.[14] Once inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm. The dye exhibits low fluorescence in the absence of calcium but displays a dramatic increase in fluorescence intensity upon binding to Ca²⁺ released from the endoplasmic reticulum following Gq pathway activation.[15] This change in fluorescence is monitored in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
Figure 3: Step-by-step workflow for a no-wash calcium flux assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 384-well, black-walled, clear-bottom plate.
1. Cell Plating:
-
Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 expressing the human 5-HT₂A receptor).
-
Plate 10,000-20,000 cells per well in 25 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
2. Dye Loading:
-
Prepare the dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange pump inhibitor like probenecid. Probenecid prevents the cells from actively pumping the dye out, improving signal stability.
-
Carefully remove the growth medium from the cell plate.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
3. Compound Addition and Signal Reading (Agonist Mode):
-
Place the cell plate and a compound plate (containing 5 µL of 5X concentrated test compounds) into the FLIPR instrument.
-
The instrument will measure a stable baseline fluorescence for 10-20 seconds.
-
The instrument's integrated liquid handler will then add 5 µL from the compound plate to the cell plate.
-
Fluorescence is monitored kinetically for an additional 90-180 seconds.
-
Controls:
- Negative Control: Vehicle.
- Positive Control: A known agonist at its EC₁₀₀ concentration.
4. Compound Addition and Signal Reading (Antagonist Mode):
-
The procedure is similar, but involves a two-stage addition.
-
First, add 5 µL of the test compound and incubate for 15-30 minutes.
-
Next, add 5 µL of a known agonist at its EC₈₀ concentration and immediately read the kinetic response.
-
Controls:
- Negative Control: Vehicle followed by EC₈₀ agonist.
- Positive Control: Known antagonist followed by EC₈₀ agonist.
5. Data Analysis:
-
The primary readout is the maximal fluorescence intensity peak minus the baseline fluorescence.
-
Normalize the data to controls and plot against the log of compound concentration to determine EC₅₀ or IC₅₀ values.
-
The Z'-factor, a measure of assay quality, should be calculated and be > 0.5 for an excellent HTS assay.[16]
| Parameter | Recommended Setting | Rationale |
| Plate Format | 384-well, black, clear-bottom | Black walls minimize well-to-well crosstalk; clear bottom is required for bottom-reading fluorescence. |
| Cell Line | Adherent cell line (CHO, HEK293) | Adherent cells form a monolayer, which is ideal for imaging-based plate readers. |
| Dye | Fluo-4 AM, Cal-520 AM | These dyes provide a large dynamic range and high signal-to-noise ratio. |
| Anion Pump Inhibitor | Probenecid | Essential for retaining the dye inside the cells for a stable signal. |
| Instrumentation | FLIPR, FDSS, or similar | Required for simultaneous liquid handling and kinetic fluorescence reading. |
| Primary Readout | Max-Min Fluorescence | Captures the peak response, which is the most robust measure of Gq activation. |
Conclusion and Path Forward
The TR-FRET cAMP and no-wash calcium flux assays represent two powerful, high-throughput methodologies for the primary screening of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivative libraries. They are robust, miniaturizable, and directly interrogate the key second messenger pathways associated with the most probable GPCR targets for this chemical scaffold. Positive "hits" identified from these primary screens should always be subjected to a cascade of secondary and confirmatory assays, including orthogonal functional assays (e.g., β-arrestin recruitment[8][17]), radioligand binding assays to confirm direct target engagement and determine affinity, and label-free assays to capture an integrated cellular response.[15][18] This rigorous, multi-faceted approach ensures the confident identification and prioritization of promising lead compounds for further drug development.
References
-
Recent progress in assays for GPCR drug discovery . Physiological Reviews. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening . Current Opinion in Chemical Biology. [Link]
-
High-Throughput GPCR Assay Development . Agilent Technologies. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery . Celtarys. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors . MDPI. [Link]
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues... . Journal of Medicinal Chemistry. [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests . International Journal of Molecular Sciences. [Link]
-
Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art . International Journal of Molecular Sciences. [Link]
-
Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor . Probe Reports from the NIH Molecular Libraries Program. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery . European Pharmaceutical Review. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor . Analytical Chemistry. [Link]
-
HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF . ChEMBL. [Link]
-
THUNDER™ cAMP TR-FRET Assay Kit . Bioauxilium. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation . ACS Measurement Science Au. [Link]
-
MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit . Multispan, Inc. [Link]
-
Fluorescence Polarization in GPCR Research . Sarek. [Link]
-
High Throughput Screening . C-CAMP. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach . MDPI. [Link]
-
[Development of HTS model on SERT inhibitors combined biological screening model with HTVS] . Yao Xue Xue Bao. [Link]
-
A brief review of high throughput screening in drug discovery process . ResearchGate. [Link]
-
5-Hydroxytryptamine receptor assays . Current Protocols in Pharmacology. [Link]
-
HitHunter® cAMP Assay for Small Molecules . DiscoverX. [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries . ResearchGate. [Link]
-
2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE . Chemsigma. [Link]
-
Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art . MDPI. [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors . ACS Omega. [Link]
-
High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications . Hilaris Publisher. [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors . MDPI. [Link]
-
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey . MDPI. [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells . Frontiers in Molecular Biosciences. [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay . Molecular Devices. [Link]
-
A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection . Molecular Devices. [Link]
-
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors . Tetrahedron. [Link]
-
High-throughput screening (HTS) . BMG LABTECH. [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service . Creative Biolabs. [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay . DiscoverX. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service . Creative Biolabs. [Link]
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors . Cancer & Metabolism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 12. bioauxilium.com [bioauxilium.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Synthesis and Radiolabeling of [¹¹C]3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine for In Vivo Imaging of NMDA Receptors
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysfunction of NMDA receptor signaling has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and epilepsy.[2] Consequently, the development of imaging agents to visualize and quantify NMDA receptors in vivo is of paramount importance for both basic neuroscience research and clinical drug development.[3] Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes in vivo through the use of radiolabeled tracers.[4]
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has emerged as a promising pharmacophore for targeting various central nervous system receptors.[2] Analogs of this structure have been developed as potent and selective ligands for the GluN2B subunit of the NMDA receptor, demonstrating their potential as PET imaging agents.[5] This application note provides a comprehensive guide to the synthesis of a key intermediate, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, and its subsequent radiolabeling with Carbon-11 ([¹¹C]) to produce [¹¹C]3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, a potential PET tracer for in vivo imaging of NMDA receptors.
The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for the synthesis, purification, and quality control of this novel radiotracer.
Materials and Methods
Synthesis of the Unlabeled Standard and Radiolabeling Precursor
The synthesis of the unlabeled standard, 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, and the radiolabeling precursor, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, is achieved through a multi-step process starting from the commercially available 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Diagram of the Synthetic Pathway:
Caption: Synthetic route for the radiolabeling precursor and the final radiolabeled product.
Protocol 1: Synthesis of N-Boc-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
-
To a solution of 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 g, 5.2 mmol) in dichloromethane (DCM, 50 mL), add triethylamine (Et₃N, 1.45 mL, 10.4 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.36 g, 6.24 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine as a yellow solid.
Protocol 2: Synthesis of N-Boc-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine
-
Dissolve N-Boc-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 g, 3.26 mmol) in methanol (MeOH, 40 mL).
-
Add palladium on carbon (10% Pd/C, 100 mg) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine as a solid, which can be used in the next step without further purification.
Protocol 3: Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (Radiolabeling Precursor)
-
Dissolve N-Boc-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine (800 mg, 2.89 mmol) in DCM (20 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine as a solid.
Radiosynthesis of [¹¹C]3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine
The radiolabeling is achieved via N-methylation of the primary aromatic amine group of the precursor using [¹¹C]methyl iodide.
Diagram of the Radiolabeling Workflow:
Caption: Workflow for the automated synthesis and quality control of the radiotracer.
Protocol 4: [¹¹C]Methylation of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
-
Produce [¹¹C]carbon dioxide via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[6]
-
Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a standard automated synthesis module.
-
Trap the produced [¹¹C]CH₃I in a reaction vessel containing a solution of the precursor, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine (1-2 mg), and a suitable base (e.g., NaOH or solid inorganic bases like Li₂CO₃) in dimethylformamide (DMF, 0.3-0.5 mL).[7]
-
Heat the reaction mixture at 80-100 °C for 5-7 minutes.
-
Quench the reaction by adding the mobile phase for HPLC purification.
Purification and Quality Control
Purification of the radiolabeled product is performed using semi-preparative High-Performance Liquid Chromatography (HPLC), and quality control is conducted using analytical HPLC and TLC.
Protocol 5: HPLC Purification
-
Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% TFA) at a flow rate of 4-5 mL/min.
-
Monitor the eluent with a UV detector (at a wavelength appropriate for the benzazepine chromophore, e.g., 254 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the [¹¹C]3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine peak.
-
Remove the organic solvent from the collected fraction by rotary evaporation.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
Protocol 6: Quality Control
-
Analytical HPLC:
-
Inject an aliquot of the final formulated product onto an analytical C18 HPLC column.
-
Elute with a suitable mobile phase and monitor with UV and radioactivity detectors.
-
Confirm the identity of the product by comparing its retention time with that of the co-injected unlabeled standard.
-
Determine the radiochemical purity by integrating the peak areas in the radio-chromatogram. The radiochemical purity should be >95%.[8]
-
-
TLC Analysis:
-
Spot a small amount of the final product on a silica gel TLC plate.[9]
-
Develop the plate using an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).
-
Analyze the plate using a radio-TLC scanner to determine the Rƒ value and confirm the absence of unreacted [¹¹C]CH₃I and other radioactive impurities.[10]
-
-
Other Quality Control Tests:
-
Measure the pH of the final formulation.
-
Perform a sterile filter integrity test.
-
Determine the specific activity of the final product (GBq/µmol).
-
Expected Results and Data Presentation
The described synthetic and radiolabeling procedures are expected to yield the desired products in good purity and yield. The following tables summarize the expected outcomes.
Table 1: Summary of Synthesis and Radiolabeling Parameters
| Parameter | Expected Value/Range |
| Precursor Synthesis | |
| Yield of N-Boc-7-nitro intermediate | >80% |
| Yield of N-Boc-7-amino intermediate | >90% |
| Yield of Precursor | >85% |
| Radiolabeling | |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Total Synthesis Time | 30-40 minutes |
| Final Product | |
| Radiochemical Purity | >95% |
| Specific Activity | >37 GBq/µmol |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Identity | Analytical HPLC (co-injection) | Retention time matches unlabeled standard |
| Radio-TLC | Rƒ value consistent with standard | |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| pH | pH meter | 5.5 - 7.5 |
| Sterility | Membrane Filtration | No microbial growth |
| Endotoxin | LAL Test | < 175 EU/V |
Discussion
The successful synthesis of radiolabeled 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives is crucial for the in vivo investigation of NMDA receptor distribution and function. The choice of Carbon-11 as the radionuclide is advantageous for several reasons. Its short half-life (20.4 minutes) allows for multiple PET scans in the same subject on the same day, which is beneficial for receptor occupancy studies.[6] Furthermore, the introduction of a [¹¹C]methyl group does not alter the fundamental pharmacology of the parent molecule, a key consideration for tracer development.
The synthetic route presented is robust and utilizes standard organic chemistry transformations. The protection of the secondary amine of the benzazepine ring with a Boc group is a critical step to direct the subsequent reduction and prevent side reactions. The final deprotection under acidic conditions yields the desired precursor in high purity.
The radiolabeling via N-methylation of the aromatic amine is a well-established and efficient method.[7] The use of an automated synthesis module ensures reproducibility and minimizes radiation exposure to the operator. Purification by semi-preparative HPLC is essential to separate the desired radiolabeled product from unreacted precursor and any radiolabeled impurities.[11]
Rigorous quality control is paramount for any radiopharmaceutical intended for in vivo use.[8] The combination of analytical HPLC and radio-TLC provides a comprehensive assessment of the identity and purity of the final product.
Conclusion
This application note provides a detailed and practical guide for the synthesis and radiolabeling of [¹¹C]3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine. The described protocols are designed to be readily implemented in a standard radiochemistry laboratory equipped with a cyclotron and automated synthesis modules. This novel PET tracer holds significant promise for advancing our understanding of the role of NMDA receptors in health and disease, and for facilitating the development of new therapeutic interventions targeting this important receptor system.
References
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). EJNMMI Radiopharmacy and Chemistry. [Link]
-
Ready access to 7,8-dihydroindolo[2,3-d][8]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2008). The Journal of Organic Chemistry. [Link]
-
Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. (2008). Journal of Chromatography B. [Link]
-
Preclinical dosimetry models and the prediction of clinical doses of novel positron emission tomography radiotracers. (2020). Scientific Reports. [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. (2021). Nuclear Medicine and Biology. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Molecules. [Link]
-
Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (2016). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. (2006). Bioorganic & Medicinal Chemistry. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). Chemical Reviews. [Link]
-
Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. (2018). ResearchGate. [Link]
-
Dosimetry related to SPECT and PET applications. (2011). Annals of the ICRP. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). Chemical Reviews. [Link]
-
Radiochemical purity and radiochemical identity determination of N-13 ammonia injection using thin layer chromatography. (2010). Journal of Nuclear Medicine. [Link]
-
Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. (2009). Journal of Medicinal Chemistry. [Link]
-
Development of Radiolabeled Ligands for In Vivo Imaging of NMDA Receptors. (2016). Radiology Key. [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][8][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules. [Link]
-
Methods for the synthesis of fluorine-18-labeled aromatic amino acids, radiotracers for positron emission tomography (PET). (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (2016). Journal of Medicinal Chemistry. [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2020). Chemical Communications. [Link]
-
Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel. (2023). International Journal of Molecular Sciences. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Molecules. [Link]
-
18F-Labeling of Aromatic Amines for Molecular Imaging. (2017). ProQuest Dissertations Publishing. [Link]
-
Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico. [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). International Journal of Molecular Sciences. [Link]
-
Advances in Radio Thin Layer Chromatography (Radio-TLC). (2022). Journal of Nuclear Medicine & Radiation Therapy. [Link]
-
Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. (2012). Bioorganic & Medicinal Chemistry. [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). Molecules. [Link]
-
Radiation Dosimetry of PET Imaging. (2017). Radiology Key. [Link]
-
High-throughput radio-TLC analysis. (2020). Nuclear Medicine and Biology. [Link]
-
7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine. (n.d.). Chemsrc. [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (2014). Chemistry - A European Journal. [Link]
-
Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022). Frontiers in Chemistry. [Link]
-
PET radiotracers. (n.d.). Radiopaedia. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals. [Link]
-
Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model. (2023). Molecular Imaging and Biology. [Link]
-
Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. (2022). YouTube. [Link]
-
Carbon-11 chemistry. (2020). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction [beilstein-journals.org]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. escholarship.org [escholarship.org]
- 11. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical dosimetry models and the prediction of clinical doses of novel positron emission tomography radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
functional assays to evaluate the efficacy of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analogs
Topic: Functional Assays to Evaluate the Efficacy of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] Analogs of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine represent a promising class of compounds for the development of novel therapeutics for neurological and psychiatric disorders. Evaluating the efficacy of a new library of such analogs requires a systematic and multi-faceted approach that moves beyond simple binding affinity to characterize their true biological function. Functional assays are indispensable in this process, as they provide critical insights into a compound's mechanism of action (MoA), potency, and efficacy, ultimately determining its therapeutic potential.[2] This guide provides a comprehensive framework and detailed protocols for a tiered functional assay cascade designed to thoroughly characterize 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analogs, with a primary focus on dopamine receptor signaling. We will cover foundational binding assays, primary functional screens measuring cyclic AMP (cAMP) modulation, and secondary assays for calcium mobilization and β-arrestin recruitment to build a complete pharmacological profile and identify promising lead candidates.
Foundational Principles: Deconvoluting GPCR Signaling
G-protein coupled receptors are the most intensively studied family of drug targets.[3] Upon activation by a ligand, GPCRs trigger intracellular signaling cascades primarily through heterotrimeric G-proteins (composed of Gα, Gβ, and Gγ subunits) or through G-protein-independent pathways mediated by β-arrestins.[4] The specific Gα subunit engaged by the receptor dictates the downstream second messenger response. For dopamine receptors, the primary targets for benzazepine analogs, the key pathways are:
-
Gαs (stimulatory): D1-like receptors (D1, D5) couple to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]
-
Gαi (inhibitory): D2-like receptors (D2, D3, D4) couple to Gαi, which inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[5]
-
Gαq: Some GPCRs couple to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium (Ca²⁺) from intracellular stores.[6][7]
-
β-Arrestin Pathway: Following agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs). This promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own distinct signaling cascades (e.g., MAPK activation).[8][9]
A ligand's ability to preferentially activate one pathway over another is known as "biased agonism" or "functional selectivity".[8] A biased agonist might, for example, potently activate the G-protein pathway while failing to recruit β-arrestin. This phenomenon has significant therapeutic implications, as it may allow for the design of drugs that maximize desired effects while minimizing side effects.[8]
A Tiered Strategy for Analog Evaluation
Screening a library of novel analogs requires a logical progression from broad, high-throughput methods to more detailed, lower-throughput profiling. This tiered approach ensures that resources are focused on the most promising compounds.
Core Assay Protocols
For all cell-based assays, it is critical to use a consistent cell line (e.g., HEK293 or CHO) stably expressing the human dopamine receptor of interest (e.g., D1, D2L). Consistency in cell passage number, plating density, and growth conditions is paramount for reproducibility.
Assay 1: Radioligand Competition Binding Assay (Affinity Determination)
-
Principle: This assay measures the ability of a test compound (analog) to compete with a radiolabeled ligand of known high affinity for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity.[10][11] Radioligand binding is considered a gold standard for sensitive and quantitative affinity determination.[12]
-
Protocol:
-
Membrane Preparation: Harvest cells expressing the target receptor and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A serial dilution of the test benzazepine analog.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
Receptor membranes (5-20 µg protein per well).
-
-
Nonspecific Binding (NSB) Control: Prepare wells containing assay buffer, radioligand, and membranes, plus a high concentration of a non-radiolabeled, high-affinity competitor (e.g., 10 µM unlabeled SCH23390 or haloperidol) to saturate all specific binding sites.
-
Total Binding Control: Prepare wells with only assay buffer, radioligand, and membranes.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assay 2: cAMP Accumulation/Inhibition Assay (Primary Functional Screen)
-
Principle: This assay quantifies the intracellular concentration of cAMP to determine if a compound acts as an agonist or antagonist at Gαs- or Gαi-coupled receptors.[13] For Gαs-coupled receptors (e.g., D1), agonists will increase cAMP. For Gαi-coupled receptors (e.g., D2), agonists will inhibit the forskolin-stimulated increase in cAMP.[5] Many commercial kits are available, often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[14]
-
Protocol (Example using HTRF):
-
Cell Plating: Seed cells expressing the target receptor into a 384-well, low-volume, white plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the benzazepine analogs in stimulation buffer. Include a reference agonist (e.g., dopamine) and an antagonist (e.g., SCH23390) as controls.
-
Assay Procedure (Agonist Mode for Gαs):
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Assay Procedure (Agonist Mode for Gαi):
-
Aspirate the culture medium and add the compound dilutions, followed immediately by a fixed concentration of forskolin (an adenylyl cyclase activator, typically at its EC80 concentration).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis & Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine potency (EC50) and efficacy (Emax) relative to a reference full agonist.
-
For Gαs: An increase in signal indicates agonism.
-
For Gαi: A decrease in the forskolin-stimulated signal indicates agonism.
-
Antagonist Mode: To test for antagonism, pre-incubate cells with the test compound before adding a reference agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Assay 3: Calcium Mobilization Assay (Gαq Coupling Screen)
-
Principle: This assay measures transient increases in intracellular calcium concentration following receptor activation.[15] It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells.[16] Ligand binding to a Gαq-coupled receptor triggers the release of Ca²⁺ from the endoplasmic reticulum, causing a sharp increase in fluorescence intensity, which is monitored in real-time.[6]
-
Protocol:
-
Cell Plating: Seed cells into a 96- or 384-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (an anion-transport inhibitor that helps retain the dye in some cell lines).[15]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare test compounds in an appropriate assay buffer in a separate source plate.
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument automatically injects the compounds from the source plate into the cell plate.
-
Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
-
-
Data Analysis:
-
The response is typically quantified as the maximum peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Assay 4: β-Arrestin Recruitment Assay (Biased Agonism Profiling)
-
Principle: This assay directly measures the interaction between the activated GPCR and β-arrestin. A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter assay from DiscoverX.[8] In this system, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Agonist-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]
-
Protocol (Example using EFC):
-
Cell Plating: Use a cell line co-expressing the ProLink-tagged GPCR and the EA-tagged β-arrestin. Seed cells in a white, opaque 384-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate solution (e.g., Galacton Star) to all wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a standard chemiluminescence plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
To assess bias, compare the potency and efficacy of a compound in this assay to its potency and efficacy in a G-protein-dependent assay (e.g., cAMP). Bias factors can be calculated using established analytical methods (e.g., operational modeling).
-
Data Synthesis and Interpretation
The ultimate goal is to build a comprehensive pharmacological profile for each analog to guide structure-activity relationship (SAR) studies. By integrating the data from the assay cascade, compounds can be classified and ranked.
Table 1: Hypothetical Pharmacological Profiles of Benzazepine Analogs at the D2 Receptor
| Analog ID | Binding Affinity (Ki, nM) | cAMP (Gαi) Potency (EC50, nM) | cAMP (Gαi) Efficacy (% of Dopamine) | β-Arrestin Potency (EC50, nM) | β-Arrestin Efficacy (% of Dopamine) | Inferred Profile |
| BZ-01 | 1.5 | 5.2 | 100% | 8.1 | 95% | Potent, Unbiased Agonist |
| BZ-02 | 25.0 | >10,000 | 0% | >10,000 | 0% | Antagonist |
| BZ-03 | 3.1 | 15.4 | 45% | 22.5 | 40% | Partial Agonist |
| BZ-04 | 2.2 | 8.9 | 92% | >1,000 | 15% | G-protein Biased Agonist |
| BZ-05 | 10.5 | >1,000 | 5% | 35.0 | 85% | β-Arrestin Biased Agonist |
Data in this table is for illustrative purposes only.
Conclusion
The evaluation of novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analogs requires a rigorous, multi-assay approach to move beyond simple affinity measurements. The tiered workflow presented here, beginning with binding assays and progressing through primary (cAMP) and secondary (calcium, β-arrestin) functional screens, provides the necessary data to determine potency, efficacy, and functional selectivity. This comprehensive characterization is essential for establishing robust structure-activity relationships, identifying compounds with a desired mechanism of action, and selecting the most promising candidates for further preclinical development. Adherence to detailed, validated protocols is the cornerstone of generating reliable and reproducible data in the drug discovery process.[17][18]
References
-
PubChem. 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. National Center for Biotechnology Information. [Link]
-
Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Yu, H., & An, S. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e792. [Link]
-
Precision Antibody. (2024). Role of Functional Assays in Antibody-Based Drug Development. [Link]
-
Li, W., et al. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 14(5), 1254–1257. [Link]
-
Zhao, P., & Druey, K. M. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Charlton, S. J. (2009). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 158(Suppl 1), S98–S107. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Sfakianakis, M., et al. (2015). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 20(4), 5521-5535. [Link]
-
Ramsey, J. D., et al. (2021). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience, 12(14), 2696–2710. [Link]
-
Sahlholm, K., et al. (2013). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 168(6), 1469–1481. [Link]
-
Davis, J. B., et al. (2004). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 237, 137-147. [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-59. [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
KCAS Bio. (2022). Why is Assay Validation Important? [Link]
-
ION Biosciences. Gαq GPCR assays. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
Creative Bioarray. cAMP Assay. [Link]
-
Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5438. [Link]
-
ResearchGate. Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. [Link]
-
Enna, S. J., & Williams, M. (2020). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. Comprehensive Medicinal Chemistry III. [Link]
-
Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
Gavalas, A., et al. (2022). Comparative effects of inactivation and dopamine receptor agents in the dorsolateral and dorsomedial striatum on performance of action sequences in rats. bioRxiv. [Link]
Sources
- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionantibody.com [precisionantibody.com]
- 3. revvity.com [revvity.com]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Why is Assay Validation Important? | KCAS Bio [kcasbio.com]
in vitro ADME profiling of novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine derivatives
Topic: In Vitro ADME Profiling of Novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: De-risking Novel Benzazepine Derivatives in Early Discovery
The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Early and systematic in vitro profiling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a screening step, but a foundational pillar of modern drug discovery.[2][3] It provides the critical data needed to build robust structure-activity relationships (SAR) and structure-property relationships (SPR), enabling project teams to optimize molecular designs for success in vivo.[1]
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential as dopamine receptor antagonists and other centrally-acting agents.[4][5][6] However, like any novel series, their viability as therapeutic agents is contingent upon possessing a favorable ADME profile. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework and detailed protocols for the systematic in vitro ADME evaluation of novel 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives. We will move beyond rote procedural steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to candidate selection.
The following workflow outlines the integrated assessment of key ADME parameters discussed in this document.
Caption: Integrated ADME screening cascade for lead optimization.
Metabolic Stability in Human Liver Microsomes
Expertise & Experience: Assessing metabolic stability is arguably the first critical step in ADME profiling. A compound that is too rapidly metabolized will likely have a short half-life and poor oral bioavailability, making it difficult to maintain therapeutic concentrations in vivo. We utilize human liver microsomes (HLMs) as our primary test system for evaluating Phase I (oxidative) metabolism because they are enriched with cytochrome P450 (CYP) enzymes, the super-family responsible for the clearance of approximately 60% of marketed drugs.[7] This assay provides a robust, high-throughput method for calculating intrinsic clearance (CLint), a direct measure of a compound's metabolic lability.
Protocol: HLM Intrinsic Clearance Assay
A. Principle: The test compound is incubated with metabolically active HLMs in the presence of the essential cofactor NADPH. The reaction is sampled at multiple time points, and the rate of disappearance of the parent compound is monitored by LC-MS/MS.
B. Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Test Compounds and Positive Controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[8]
-
Acetonitrile with internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plates and collection plates
C. Step-by-Step Methodology:
-
Preparation: Thaw pooled HLMs at 37°C.[9] Prepare a 1 mg/mL HLM solution in phosphate buffer on ice. Prepare test compound and control working solutions in buffer (final DMSO concentration ≤ 0.25%).[7]
-
Pre-incubation: In the incubation plate, add the HLM solution and the test/control compound solution. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH regenerating system solution to all wells. This marks the T=0 time point.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture and quench it by adding it to a collection plate containing ice-cold acetonitrile with an internal standard.[7]
-
Controls:
-
Negative Control (-NADPH): For the final time point, run a parallel incubation without the NADPH cofactor to assess non-enzymatic degradation.[7]
-
Positive Controls: Run known high and low clearance compounds to validate the metabolic competency of the HLM batch.
-
-
Analysis: Centrifuge the collection plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.
D. Data Analysis & Interpretation:
-
Calculate the percent remaining of the test compound at each time point relative to T=0.
-
Plot the natural log of the percent remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration)
Hypothetical Data Summary
| Compound ID | R1-Group | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Class |
| BZA-001 | -H | 8.5 | 81.5 | High Clearance |
| BZA-002 | -CF3 | 25.2 | 27.5 | Moderate Clearance |
| BZA-003 | -cPropyl | > 60 | < 11.6 | Low Clearance |
| Verapamil | (Control) | 5.1 | 135.9 | High Clearance |
| Diazepam | (Control) | 55.8 | 12.4 | Low Clearance |
Cytochrome P450 (CYP) Inhibition Profile
Expertise & Experience: Beyond being a substrate for CYPs, a drug candidate must not be a potent inhibitor of these enzymes. Inhibition of a major CYP isoform can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug dangerously elevates the plasma concentration of another.[10] Regulatory agencies like the FDA and EMA have stringent guidelines on evaluating CYP inhibition potential.[11][12] Our standard screen determines the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—against the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.
Caption: Principle of a competitive CYP450 inhibition assay.
Protocol: Multi-Isoform CYP Inhibition (IC50) Assay
A. Principle: A specific probe substrate for a given CYP isoform is incubated with human liver microsomes (or recombinant enzymes) and NADPH. The reaction is run in the presence of varying concentrations of the test compound. The ability of the test compound to inhibit the formation of the substrate's metabolite is measured, and an IC50 value is determined.
B. Materials:
-
Human Liver Microsomes
-
CYP Isoform-specific Probe Substrates and known Inhibitors (see table below, per FDA guidance)[13]
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile for quenching
-
96-well plates
| CYP Isoform | Probe Substrate | Known Inhibitor (Control) |
| CYP1A2 | Phenacetin | Furafylline |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
C. Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and control inhibitors in buffer. A common concentration range is 0.1 to 25 µM.[11]
-
Incubation Setup: To each well, add HLM, phosphate buffer, and the specific probe substrate (at a concentration near its Km).
-
Inhibitor Addition: Add the serially diluted test compound or a known inhibitor to the appropriate wells. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Termination & Analysis: After a pre-determined linear incubation time (e.g., 15 minutes), terminate the reaction with cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS/MS to quantify metabolite formation.
D. Data Analysis & Interpretation:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: An IC50 value < 10 µM is often considered a potential inhibitor and warrants further investigation. The FDA provides specific criteria for predicting clinical DDI risk based on the IC50 and anticipated clinical exposure.[14]
Hypothetical Data Summary
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| BZA-001 | > 50 | > 50 | 22.5 | 8.9 | > 50 |
| BZA-002 | > 50 | 45.1 | > 50 | > 50 | > 50 |
| BZA-003 | > 50 | > 50 | > 50 | > 50 | > 50 |
Plasma Protein Binding
Expertise & Experience: A drug's journey through the body is heavily influenced by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound drug that is free to interact with its therapeutic target and to be cleared by metabolic enzymes or transporters.[15][16] Therefore, determining the fraction unbound (fu) is essential for correctly interpreting potency and clearance data. We employ the Rapid Equilibrium Dialysis (RED) method, which is considered the industry gold standard for its accuracy and reduced non-specific binding compared to other methods.[17][18][19]
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
A. Principle: A two-chamber device separated by a semi-permeable membrane is used. Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The device is incubated until the concentration of unbound drug reaches equilibrium between the two chambers. Measuring the drug concentration in the buffer chamber directly reveals the unbound concentration.
B. Materials:
-
Thermo Scientific Pierce™ RED Device with 8K MWCO inserts
-
Plasma (Human, Rat, Mouse)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds and Control (e.g., Warfarin, known to be highly bound)
-
Incubator with shaker
-
LC-MS/MS for analysis
C. Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound and spike it into plasma (e.g., final concentration of 1-5 µM).
-
Device Loading: Add the plasma-drug mixture to the red-ringed sample chamber of the RED device insert. Add an equal volume of PBS to the white-ringed buffer chamber.[17]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium.[16]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching: Combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma to ensure identical matrix composition for LC-MS/MS analysis, which is critical for accurate quantification.
-
Analysis: Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.
D. Data Analysis & Interpretation:
-
Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Calculate Percent Bound = (1 - fu) * 100.
-
Trustworthiness: Highly bound compounds (fu < 1%) can be challenging to measure accurately and may require more sensitive analytical methods. Cross-species differences in PPB are common and important for extrapolating animal data to humans.
Hypothetical Data Summary
| Compound ID | Human fu (%) | Rat fu (%) | Mouse fu (%) | Binding Classification |
| BZA-001 | 15.2 | 22.5 | 18.9 | Moderate Binding |
| BZA-002 | 1.8 | 2.5 | 2.1 | High Binding |
| BZA-003 | 35.7 | 41.3 | 38.4 | Low Binding |
| Warfarin (Control) | 0.8 | 1.1 | 1.0 | High Binding |
Intestinal Permeability and Efflux
Expertise & Experience: For an orally administered drug, crossing the intestinal wall is the first major hurdle to entering systemic circulation. The Caco-2 cell line, derived from human colorectal carcinoma, is the industry-standard model for predicting intestinal permeability.[20][21] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20][22] Critically, they also express efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting absorption. A bi-directional assay is essential to distinguish passive permeability from active efflux.
Protocol: Bi-Directional Caco-2 Permeability Assay
A. Principle: Caco-2 cells are grown on a Transwell™ insert, separating an apical (AP, representing the gut lumen) and a basolateral (BL, representing the blood) compartment. The test compound is added to one side, and its appearance on the other side is measured over time. The ratio of transport in the BL-to-AP direction versus the AP-to-BL direction indicates if the compound is a substrate of an efflux transporter.
B. Materials:
-
Caco-2 cells and cell culture reagents
-
Transwell™ inserts (e.g., 24-well format)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds and controls (e.g., Atenolol - low permeability; Propranolol - high permeability; Digoxin - P-gp substrate)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for analysis
C. Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to allow for full differentiation and monolayer formation.[23]
-
Monolayer Integrity: Before the assay, confirm the integrity of the cell monolayer using Transepithelial Electrical Resistance (TEER) measurements or by testing the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Setup (AP-to-BL): Add the test compound to the AP chamber. At specified time points (e.g., 0 and 120 minutes), take a sample from the BL chamber.[24]
-
Assay Setup (BL-to-AP): On a separate plate, add the test compound to the BL chamber and sample from the AP chamber.
-
Efflux Inhibition: To confirm P-gp mediated efflux, repeat the bi-directional assay in the presence of a known P-gp inhibitor like verapamil.[20]
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
D. Data Analysis & Interpretation:
-
Calculate the Apparent Permeability Coefficient (Papp, in cm/s) for each direction: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (BL-to-AP) / Papp (AP-to-BL).
-
Trustworthiness: An ER > 2 suggests the compound is subject to active efflux. If the ER is reduced to ~1 in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate. A high Papp (AP-to-BL) value (>10 x 10⁻⁶ cm/s) is predictive of good oral absorption.
Hypothetical Data Summary
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Verapamil | Permeability/Efflux Class |
| BZA-001 | 1.1 | 8.9 | 8.1 | 1.2 | Low Perm, P-gp Substrate |
| BZA-002 | 15.8 | 17.2 | 1.1 | 1.0 | High Perm, Not a Substrate |
| BZA-003 | 2.5 | 2.8 | 1.1 | 1.1 | Moderate Perm, Not a Substrate |
| Digoxin (Control) | 0.5 | 9.5 | 19.0 | 1.5 | Low Perm, P-gp Substrate |
Overall Assessment and Candidate Selection
The ultimate goal of this profiling cascade is to build a holistic understanding of a compound's ADME liabilities and assets. By integrating these datasets, we can make informed decisions to prioritize compounds for more resource-intensive in vivo studies.
Integrated ADME Profile of Benzazepine Derivatives
| Compound ID | Metabolic Stability | CYP2D6 Inhibition | Plasma Protein Binding | Intestinal Permeability | Efflux Liability | Overall Assessment |
| BZA-001 | High Clearance | Potential Liability | Moderate | Low | High (P-gp) | High Risk: Poor metabolic stability, potential DDI risk, and low permeability due to efflux. Deprioritize. |
| BZA-002 | Moderate Clearance | Clean | High | High | None | Promising: Good permeability and no efflux or CYP inhibition issues. High protein binding is noted but may be acceptable. Moderate stability is workable. Advance to in vivo PK. |
| BZA-003 | Low Clearance | Clean | Low | Moderate | None | Good Profile: Excellent stability and low protein binding are very favorable. Moderate permeability is acceptable. Advance to in vivo PK. |
This integrated analysis allows for a data-driven approach to drug design. For instance, the high clearance and P-gp efflux of BZA-001 suggest that future chemical modifications should focus on blocking sites of metabolism and reducing recognition by efflux transporters, while the favorable profiles of BZA-002 and BZA-003 make them strong candidates for progression. This iterative cycle of design, synthesis, and testing is the engine of successful lead optimization.
References
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]
-
Evotec (Cyprotex). (n.d.). Caco-2 Permeability Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. [Link]
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. [Link]
-
Molnár, J., et al. (2002). Chemistry and biological activity of new 3-benzazepines. PubMed. [Link]
-
Ingle, K., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]
-
Gister, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Wang, T., et al. (2010). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55276691, 1H-3-Benzazepin-1-amine,2,3,4,5-tetrahydro-. [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. [Link]
-
Veeprho. (n.d.). 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][14][20]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Evotec (Cyprotex). (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. [Link]
-
Genuino, H. C., et al. (2012). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central. [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. [Link]
-
Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
Di, L., & Obach, R. S. (2020). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
-
Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. [Link]
-
Bawa, S., et al. (2021). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PubMed Central. [Link]
-
Chemsigma. (n.d.). 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE [107393-73-7]. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4674196, 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. [Link]
Sources
- 1. clinicalpub.com [clinicalpub.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. bioivt.com [bioivt.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 19. researchgate.net [researchgate.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. enamine.net [enamine.net]
Application Notes and Protocols for Efficacy Testing of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Based Drugs in Animal Models
Introduction: The Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Derivatives
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with significant activity at various central nervous system (CNS) targets. The addition of a 7-amine group, in particular, has led to the development of potent and selective ligands for dopamine and glutamate receptors. These derivatives are being investigated for their therapeutic potential in a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and chronic pain.[1][2][3][4]
Derivatives of this scaffold have shown high affinity and selectivity for dopamine D1 and D3 receptors, suggesting their utility as novel antipsychotics or treatments for Parkinson's disease.[1][3][5][6][7] Furthermore, some analogues have been identified as negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit.[2] This mechanism of action is of significant interest for treating conditions associated with glutamatergic dysregulation, such as cognitive deficits in schizophrenia and certain types of pain.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine based drugs. The protocols outlined below are designed to be robust and self-validating, with a focus on the scientific rationale behind each experimental choice.
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is critical for the successful preclinical evaluation of any CNS-active compound. The selection should be driven by the specific therapeutic hypothesis being tested, which in the case of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives, will likely revolve around their dopamine and/or glutamate receptor activity.
Models for Antipsychotic and Pro-cognitive Efficacy (Schizophrenia)
Given the dual action of some benzazepine derivatives on both dopamine and glutamate systems, animal models of schizophrenia that recapitulate aspects of positive, negative, and cognitive symptoms are highly relevant.
-
Pharmacologically-Induced Models:
-
NMDA Receptor Antagonist Models (e.g., MK-801, Phencyclidine - PCP): Acute or sub-chronic administration of non-competitive NMDA receptor antagonists like MK-801 or PCP induces a behavioral state in rodents that mimics many of the symptoms of schizophrenia in humans, including hyperlocomotion (a correlate of positive symptoms), social withdrawal (negative symptoms), and cognitive deficits.[11] These models are particularly relevant for testing compounds targeting the glutamatergic system.
-
Dopamine Agonist-Induced Hyperactivity (e.g., Amphetamine): Amphetamine administration leads to increased locomotor activity, which is a widely used model for the positive symptoms of schizophrenia and is sensitive to the effects of dopamine receptor antagonists.[11]
-
-
Genetic Models: While more complex, genetic models can provide insights into the effects of a drug on a background of a specific genetic predisposition to schizophrenia-like phenotypes.
-
Neurodevelopmental Models: These models, such as maternal immune activation (MIA), aim to mimic the neurodevelopmental origins of schizophrenia and can be useful for testing preventative or early-intervention strategies.
Models for Parkinson's Disease
For compounds with significant dopamine D1 or D3 receptor affinity, models of Parkinson's disease are appropriate.
-
6-Hydroxydopamine (6-OHDA) Model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rodents leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. This model is useful for assessing the ability of a test compound to alleviate motor deficits.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin selectively destroys dopaminergic neurons and is widely used to induce parkinsonian symptoms in rodents and non-human primates.
Part 2: Core Behavioral Assays for Efficacy Assessment
A battery of behavioral tests should be employed to build a comprehensive profile of the test compound's in vivo effects. The following protocols are foundational for assessing antipsychotic-like and pro-cognitive efficacy.
Assessment of Antipsychotic-like Activity
Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in patients with schizophrenia. A weak auditory stimulus (prepulse) preceding a startlingly loud noise (pulse) normally inhibits the startle response. This inhibition is disrupted in schizophrenic patients and in animal models of the disorder. The restoration of PPI by a drug candidate is considered a strong indicator of potential antipsychotic efficacy.[12][13][14]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: Place the rodent in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[13][15][16]
-
Habituation: Expose the animal to a series of startle pulses (e.g., 120 dB) to habituate the initial, exaggerated startle response.[16]
-
Testing: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: The startle pulse is preceded by a weak prepulse (e.g., 3, 6, or 12 dB above background noise) at a specific inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: (%PPI) = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].
Assessment of Pro-cognitive Effects
Rationale: Cognitive impairment is a core feature of schizophrenia, and improving cognitive function is a major unmet need in treatment. The NOR test assesses recognition memory, a form of episodic memory that is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[17][18][19][20][21]
Protocol:
-
Apparatus: An open-field arena. A variety of objects that are similar in size but different in shape and texture.
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on two consecutive days to reduce novelty-induced anxiety.[21]
-
Familiarization Phase (Day 3): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the nose of the animal being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[18]
-
Test Phase (Day 3, after a retention interval): After a specific retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates successful recognition memory.
Part 3: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug concentration and its pharmacological effect is crucial for optimizing dosing regimens and predicting clinical efficacy.
Workflow for PK/PD Integration:
Caption: Integrated PK/PD workflow.
Key Steps:
-
Pharmacokinetic Analysis: Following administration of the test compound, collect serial blood samples and, if possible, brain microdialysate to determine the drug concentration in plasma and the brain over time using a validated analytical method such as LC-MS/MS.
-
Pharmacodynamic Assessment: At corresponding time points, conduct behavioral assays and collect tissue for biomarker analysis.
-
Modeling: Use specialized software to model the pharmacokinetic and pharmacodynamic data, establishing a mathematical relationship between drug exposure and the observed effects. This can help in predicting the optimal dose and dosing frequency for sustained efficacy.
Part 4: Biomarker Analysis
Biomarkers can provide objective measures of a drug's biological activity and can help to elucidate its mechanism of action.
Potential Biomarkers for Consideration:
| Biomarker Category | Specific Biomarkers | Rationale |
| Neurochemical | Dopamine and serotonin turnover (metabolite levels) | To confirm engagement with monoaminergic systems. |
| Glutamate and GABA levels | To assess impact on excitatory/inhibitory balance. | |
| Molecular | c-Fos expression | An indicator of neuronal activation in specific brain regions. |
| Receptor occupancy studies | To determine the extent to which the drug binds to its target receptors in vivo. | |
| Electrophysiological | Changes in neuronal firing patterns | To directly measure the drug's effect on neuronal activity. |
Part 5: Experimental Design and Data Interpretation
A well-designed study is essential for generating reliable and interpretable data.
Key Considerations:
-
Controls: Always include a vehicle-treated control group and, if possible, a positive control (a known effective drug) to validate the assay.
-
Dose-Response: Test a range of doses to establish a dose-response relationship for the observed effects.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to minimize bias.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
Visualizing the Experimental Workflow:
Caption: General experimental workflow for in vivo efficacy testing.
Conclusion
The 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine scaffold represents a promising starting point for the development of novel CNS therapeutics. A systematic and well-rationalized approach to in vivo efficacy testing is paramount for advancing these compounds through the drug discovery pipeline. By carefully selecting appropriate animal models, employing a comprehensive battery of behavioral assays, and integrating pharmacokinetic and pharmacodynamic data, researchers can build a robust data package to support the clinical development of these promising drug candidates.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413470, (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol. [Link].
-
Pekošak, A., et al. (2020). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[5]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 63(5), 2293–2314. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135564926, (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. [Link].
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link].
-
Vardanyan, R., & Hruby, V. (2021). Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model. ACS Chemical Neuroscience, 12(6), 984–995. [Link].
-
Young, J. W., Amitai, N., & Geyer, M. A. (2012). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Handbook of Experimental Pharmacology, (213), 39–79. [Link].
-
Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 10(24), 2943–2946. [Link].
-
Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. [Link].
-
Powell, S. B., & Geyer, M. A. (2013). Testing prepulse inhibition of acoustic startle in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.21. [Link].
-
Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. (2021). Current Psychopharmacology, 10(2), 82-96. [Link].
-
Vardanyan, R., & Hruby, V. (2023). Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model. ACS Chemical Neuroscience, 14(5), 843–854. [Link].
-
protocols.io. (2025). Novel Object Recognition. [Link].
-
IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link].
-
DeMattei, J. A., et al. (1992). (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 35(15), 2845–2855. [Link].
-
Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. (2021). Current Psychopharmacology, 10(2), 82-96. [Link].
-
Pekošak, A., et al. (2020). Synthesis and preliminary evaluation of novel 11C-labeled GluN2B-selective NMDA receptor negative allosteric modulators. EJNMMI Radiopharmacy and Chemistry, 5(1), 16. [Link].
-
Mouse Metabolic Phenotyping Centers. (2024). Auditory startle & Prepulse inhibition. [Link].
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(18), 4309. [Link].
-
Leger, M., et al. (2014). Novel object recognition for studying memory in mice. Bio-protocol, 4(19), e1250. [Link].
-
Kebabian, J. W., et al. (1986). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 29(10), 1916–1920. [Link].
-
Emory Theses and Dissertations. (2023). GluN2B-Selective NMDA Receptor Negative Allosteric Modulation as a Treatment for Chronic Pain and Opioid Tolerance. [Link].
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link].
-
protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. [Link].
-
ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. [Link].
-
Scantox. (n.d.). Schizophrenia. [Link].
-
Karakas, E., et al. (2011). Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators. Molecular Pharmacology, 80(5), 922–933. [Link].
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link].
-
Maze Engineers. (n.d.). Novel Object Recognition. [Link].
-
Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. (2024). International Journal of Molecular Sciences, 25(18), 10101. [Link].
-
Johnson, D. N., & Yardley, J. P. (1972). 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 15(7), 720–724. [Link].
-
Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of Visualized Experiments, (55), 3325. [Link].
-
Chemsigma. (n.d.). 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE [107393-73-7]. [Link].
Sources
- 1. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 5. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ETD | GluN2B-Selective NMDA Receptor Negative Allosteric Modulation as a Treatment for Chronic Pain and Opioid Tolerance | ID: 8c97kr81m | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. scantox.com [scantox.com]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. protocols.io [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. uwo.scholaris.ca [uwo.scholaris.ca]
- 17. mmpc.org [mmpc.org]
- 18. Novel Object Recognition [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine as a Chemical Probe for Receptor Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzazepine Scaffold in Neuroscience Research
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for the precise orientation of substituents, enabling targeted interactions with a variety of G-protein coupled receptors (GPCRs) and ion channels. This structural motif has been successfully exploited to develop ligands for dopamine, serotonin, and glutamate receptors, making it a valuable tool in the exploration of central nervous system (CNS) disorders. This guide focuses on a specific derivative, 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, and its potential application as a chemical probe in receptor studies. While comprehensive pharmacological data for this specific amine-substituted analogue is still emerging, the extensive research on related benzazepines provides a strong rationale for its investigation as a tool to dissect complex neurological pathways.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO and ethanol | --- |
| Storage | Store at -20°C for long-term stability. Protect from light. | --- |
Note: It is recommended to perform a fresh solubility test in the desired experimental buffer. For in vitro assays, prepare a concentrated stock solution in 100% DMSO and then dilute to the final concentration in the aqueous buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.5% to avoid off-target effects.
Receptor Binding Profile: An Area of Active Investigation
While a comprehensive receptor binding panel for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not yet publicly available, the extensive literature on analogous compounds provides a strong predictive framework for its potential targets. The 7-position on the benzazepine ring is a critical determinant of receptor affinity and selectivity. Modifications at this position have been shown to significantly modulate binding to dopamine and serotonin receptors.
Key Insights from Structurally Related Compounds:
-
Dopamine Receptors: A series of 2,3,4,5-tetrahydro-1H-3-benzazepines have demonstrated high affinity for the dopamine D3 receptor, with some analogues showing significant selectivity over the D2 receptor. The well-known D1-selective antagonist, SCH-23390, is also a benzazepine derivative, highlighting the scaffold's versatility in targeting different dopamine receptor subtypes.
-
Glutamate Receptors: Analogues of 2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated as ligands for the GluN2B subunit of the NMDA receptor, suggesting a potential role in modulating glutamatergic neurotransmission.
-
Serotonin Receptors: The benzazepine core is present in ligands targeting various serotonin receptors, indicating that 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine may also exhibit affinity for one or more 5-HT receptor subtypes.
Given this context, it is highly recommended that researchers interested in utilizing this compound first perform a comprehensive receptor screening panel to elucidate its specific binding profile. This foundational data is essential for interpreting any subsequent functional studies.
Experimental Protocols
The following protocols provide a starting point for characterizing the interaction of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine with a target receptor.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine for a specific receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand with known affinity for the target receptor.
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in the assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer
-
Radioligand at a concentration close to its Kd.
-
Varying concentrations of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine or vehicle control.
-
Cell membranes.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium. This time should be optimized for the specific receptor and radioligand.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (cAMP Assay for Gs/Gi-Coupled Receptors)
This protocol is designed to determine whether 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Workflow for a Cell-Based cAMP Assay
Caption: Workflow for a cell-based cAMP functional assay.
Materials:
-
A cell line stably expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
-
A known agonist for the target receptor.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and the known agonist in the appropriate assay buffer.
-
Agonist Mode:
-
Add varying concentrations of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine to the cells.
-
Incubate for a specified time at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
-
Add a fixed concentration of the known agonist (typically at its EC₈₀).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels as a function of the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response as a function of the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Data Interpretation and Considerations
-
Selectivity: To be a useful chemical probe, a compound should exhibit a high degree of selectivity for its intended target. It is crucial to test 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine against a panel of related and unrelated receptors to determine its selectivity profile.
-
On-Target vs. Off-Target Effects: Any observed biological effect should be confirmed to be mediated by the intended target receptor. This can be achieved through the use of knockout cell lines or animals, or by demonstrating that the effect can be blocked by a known antagonist for the target receptor.
-
Functional Activity: Determining whether the compound is an agonist, antagonist, or inverse agonist is critical for its application as a chemical probe. A battery of functional assays measuring different downstream signaling pathways (e.g., calcium mobilization, β-arrestin recruitment) can provide a more complete picture of its pharmacological activity.
Conclusion
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine represents a promising starting point for the development of a novel chemical probe for receptor studies. Based on the rich pharmacology of the benzazepine scaffold, this compound warrants further investigation to elucidate its specific receptor binding profile and functional activity. The protocols and considerations outlined in this guide provide a framework for researchers to systematically characterize this molecule and unlock its potential as a valuable tool in neuroscience and drug discovery.
References
- Due to the limited availability of specific pharmacological data for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, the following references pertain to the broader class of benzazepine compounds and general methodologies.
-
PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. National Center for Biotechnology Information. [Link]
-
Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. [Link]
-
Radioligand Binding Assays: Theory and Practice. The AAPS Journal. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors. Methods in Molecular Biology. [Link]
-
(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Welcome to the technical support center for the purification of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key benzazepine intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.
I. Compound Profile and Inherent Challenges
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a primary aromatic amine with a fused seven-membered heterocyclic ring. Its purification is often complicated by several factors:
-
Basicity: The presence of both a secondary aliphatic amine within the benzazepine ring and a primary aromatic amine imparts basic properties, leading to strong interactions with acidic stationary phases like silica gel.
-
Oxidative Instability: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, particularly when exposed to air, light, or certain metal ions.
-
Potential for a Wide Impurity Profile: Depending on the synthetic route, a variety of structurally similar impurities can be generated, making separation challenging.
-
Chirality: If the synthesis is not stereospecific, the compound may exist as a racemic mixture, necessitating chiral separation for specific applications.
This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Chromatographic Purification
Question 1: I am observing significant tailing and poor recovery of my compound during silica gel column chromatography. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong acid-base interactions with the amine functionalities of your molecule. This results in peak tailing, irreversible adsorption, and consequently, low recovery.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). TEA is a volatile base that competes with your compound for the acidic sites on the silica.
-
Ammonium Hydroxide: For more polar solvent systems, a small amount of aqueous ammonium hydroxide can be effective.
-
-
Alternative Stationary Phases:
-
Basic Alumina (Al₂O₃): This is often the preferred stationary phase for the purification of basic amines.[3][4] It has a basic surface, which minimizes the strong interactions observed with silica. A typical gradient could be from hexanes to ethyl acetate.
-
Deactivated Silica: You can prepare a deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Expert Insight: While mobile phase modification is effective, for larger scale purifications, switching to basic alumina can be more efficient and cost-effective in the long run, as it often provides sharper peaks and better resolution for basic compounds.
Question 2: What is a good starting mobile phase for the purification of the free base of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine on a column?
Answer: A systematic approach to determining the optimal mobile phase is crucial. Start with Thin Layer Chromatography (TLC) to screen different solvent systems.
Recommended TLC Screening Solvents:
-
System 1 (Less Polar): Ethyl Acetate / Hexanes with 1% Triethylamine
-
System 2 (More Polar): Dichloromethane / Methanol with 1% Triethylamine
Interpreting TLC Results for Column Chromatography:
-
Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system. This generally translates well to a preparative column separation.
-
If your compound remains at the baseline in System 1, gradually increase the polarity by increasing the percentage of ethyl acetate.
-
If your compound runs at the solvent front in System 2, decrease the polarity by reducing the percentage of methanol.
Example Starting Conditions for Column Chromatography (Basic Alumina):
A gradient elution from 100% hexanes to 2% ethyl acetate in hexanes has been successfully used for similar benzazepine derivatives.[3]
B. Impurity Profile and Prevention
Question 3: What are the common impurities I should be aware of during the synthesis and purification of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine?
Answer: The impurity profile is highly dependent on the synthetic route. However, some common impurities can be anticipated, especially those related to the synthesis of the closely related drug, Lorcaserin.
| Impurity Name | Potential Origin |
| Starting Materials | Incomplete reaction |
| Over-alkylated Species | Reaction of the primary or secondary amine with alkylating agents |
| Oxidation Products | Exposure of the aromatic amine to air/oxidants |
| Ring-Opened Byproducts | Cleavage of the benzazepine ring under harsh reaction conditions |
| Positional Isomers | Non-regioselective reactions during synthesis |
Prevention Strategies:
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Stoichiometry: Carefully control the stoichiometry of reagents to avoid over-alkylation or other side reactions.
-
Temperature Control: Avoid excessive temperatures during reactions and workup, as this can promote degradation and byproduct formation.[3]
Question 4: My purified compound is initially a colorless oil/white solid, but it turns yellow/brown over time. What is happening and how can I prevent it?
Answer: The discoloration is a strong indication of the oxidation of the aromatic amine moiety. Primary aromatic amines are particularly susceptible to air oxidation, which can be accelerated by light and trace metal impurities. This process can lead to the formation of highly colored polymeric or quinone-imine type structures.
Prevention and Mitigation:
-
Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light and oxygen. For long-term storage, refrigeration or freezing is recommended.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can be beneficial, though this is more common in formulation than for a pure chemical intermediate.
-
Salt Formation: Convert the purified free base to a stable salt, such as the hydrochloride salt. Salts of amines are generally much more stable to air oxidation than the free base.
C. Crystallization and Salt Formation
Question 5: I am struggling to crystallize the free base of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. What solvents should I try?
Answer: The free base of this compound may exist as an oil or a low-melting solid, making direct crystallization challenging. A systematic approach to solvent screening is recommended.
General Strategy for Crystallization:
-
Find a "Good" Solvent: Identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" (high solubility) solvent, and then slowly add a "poor" (low solubility) anti-solvent until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Recommended Solvent Systems to Screen:
| Good Solvents (High Solubility) | Poor Solvents (Anti-solvents) |
| Dichloromethane (DCM) | Hexanes |
| Ethyl Acetate (EtOAc) | Heptane |
| Methanol (MeOH) | Diethyl Ether (Et₂O) |
| Acetone | Water |
Expert Tip: For amines, slow evaporation from a solution in a solvent like hexanes can sometimes yield crystals, as has been demonstrated for related benzamide derivatives.[3]
Question 6: How do I prepare and purify the hydrochloride salt of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine?
Answer: Converting the free base to its hydrochloride salt is an excellent purification strategy as salts often have better-defined crystalline forms and are more stable.
Protocol for Hydrochloride Salt Formation and Recrystallization:
-
Dissolution: Dissolve the purified free base in a suitable organic solvent such as methanol, ethanol, or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using a protic solvent like methanol). Add the acid dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate out of solution. If it does not, you can induce precipitation by adding an anti-solvent (e.g., diethyl ether or hexanes) or by concentrating the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Recrystallization: For further purification, the crude salt can be recrystallized. Methanol has been used for the recrystallization of similar benzazepine hydrochlorides.[1] Dissolve the salt in a minimum amount of hot methanol and allow it to cool slowly to form crystals.
D. Chiral Purification
Question 7: My product is a racemic mixture. How can I separate the enantiomers?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers.
Strategies for Chiral HPLC Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including benzodiazepine-related structures.[5][6]
-
Column Screening: It is often necessary to screen a variety of chiral columns (e.g., Chiralpak® IA, IB, IC, etc.) with different mobile phases (normal phase, reversed-phase, or polar organic) to find the optimal separation conditions.
-
Mobile Phase: A common mobile phase for normal phase chiral separations is a mixture of a non-polar solvent like hexanes or heptane with an alcohol modifier such as isopropanol or ethanol.
-
-
Diastereomeric Derivatization: If direct chiral HPLC is not feasible, you can react your racemic amine with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., silica or C18). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
Workflow for Chiral Method Development:
Caption: Chiral HPLC method development workflow.
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography on Basic Alumina
-
Slurry Preparation: Prepare a slurry of basic alumina in the initial, low-polarity mobile phase (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in a minimum amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of basic alumina, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 5% ethyl acetate in hexanes is a reasonable starting point.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of the Hydrochloride Salt from a Mixed Solvent System
-
Dissolution: In a flask, dissolve the crude hydrochloride salt in the minimum required volume of hot methanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the methanol solution is still warm, slowly add diethyl ether dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them in a vacuum oven.
IV. Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| Appearance | Pale yellow oil or solid | Inferred |
| pKa (predicted) | ~9.5 (aliphatic amine), ~4.5 (aromatic amine) | ChemAxon |
V. Logical Relationships Diagram
Caption: Decision tree for purification strategy.
VI. References
Sources
Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Cyclization for Benzazepine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for intramolecular Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of benzazepine scaffolds. Instead of a generic protocol, we will explore the common failure points in this critical cyclization step through a series of targeted questions and in-depth answers, grounding our advice in mechanistic principles and field-proven solutions.
Section 1: The Heart of the Matter - The Lewis Acid Catalyst
The success of a Friedel-Crafts acylation hinges on the activity of the Lewis acid catalyst. Issues here are the most frequent cause of low or no conversion.
Q1: My reaction is completely stalled or extremely sluggish. I suspect a catalyst issue. What are the most common culprits?
A1: This is the most common problem, and it almost always traces back to three key factors: catalyst deactivation, insufficient catalyst loading, or an inappropriate choice of catalyst for your specific substrate.
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are exceptionally hygroscopic.[1][2] Any trace of water in your reaction—from glassware, solvents, reagents, or even ambient air—will hydrolyze the catalyst, rendering it inactive. This is the primary suspect in most failed Friedel-Crafts reactions.
-
Insufficient Catalyst Quantity: Unlike many catalytic reactions, intramolecular Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[2] This is because the ketone product of the cyclization is itself a Lewis base and forms a stable complex with the catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. A common rule of thumb is to use at least one equivalent of the catalyst relative to your starting material.[2]
-
Inherent Substrate-Catalyst Incompatibility: Your starting material might contain functional groups that irreversibly bind to the Lewis acid, poisoning it. Primary amines, for instance, will coordinate strongly with AlCl₃, deactivating both the catalyst and the aromatic ring for the desired electrophilic substitution.[2][4]
Q2: I understand the need for anhydrous conditions, but what does a "gold standard" setup look like to prevent catalyst deactivation?
A2: A self-validating protocol is crucial. Here is a step-by-step methodology for ensuring a truly anhydrous environment.
Protocol: Best-Practice Anhydrous Friedel-Crafts Cyclization Setup
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Oven-dry the glassware at >120°C for at least 4 hours, or preferably overnight.
-
Assemble the apparatus hot from the oven under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under this positive inert atmosphere. Flame-drying with a heat gun under vacuum is an acceptable alternative.
-
-
Reagent & Solvent Preparation:
-
Use only freshly opened, anhydrous grade solvents. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be obtained from a solvent purification system or freshly distilled over a suitable drying agent (e.g., CaH₂).
-
The acyl chloride precursor must be pure and dry. If necessary, distill it prior to use.
-
Use a fresh, unopened bottle of aluminum chloride. AlCl₃ that has been exposed to air will have a yellowish or grayish appearance and a clumpy texture, indicating hydrolysis; it should not be used.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler to monitor the gas flow.
-
Dissolve the starting material (the acyl chloride precursor) in your anhydrous solvent in the reaction flask.
-
Cool the solution to the desired starting temperature (often 0°C) in an ice bath.
-
Add the aluminum chloride portion-wise under a strong flow of inert gas. This step is often exothermic. Adding it slowly allows for better temperature control.
-
Once the addition is complete, allow the reaction to proceed as planned, monitoring by TLC or LC-MS.
-
Section 2: Substrate and Reagent Integrity
Even with a perfect catalyst setup, the nature of your starting material can prevent a successful cyclization.
Q3: My precursor contains an amine group, and the reaction fails every time. What is happening and how can I fix it?
A3: Aromatic rings bearing amine (-NH₂, -NHR) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[2] The lone pair of electrons on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst.[2][4] This forms a complex that deactivates the catalyst and, more importantly, places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack.[4]
The Solution: Protecting Groups. The most effective strategy is to temporarily "mask" the problematic functional group. For an amine, converting it to an amide is a common and effective workaround.[2]
-
Example Workflow: Acetylate the amine with acetic anhydride or acetyl chloride. The resulting amide is much less basic, and the lone pair is delocalized, preventing it from poisoning the Lewis acid. Perform the Friedel-Crafts cyclization, and then hydrolyze the amide protecting group under acidic or basic conditions to reveal the desired amine in the final benzazepine product.
Q4: My aromatic ring has other substituents, and I'm seeing low conversion. Which groups are problematic?
A4: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Therefore, any strongly electron-withdrawing group (EWG) on the aromatic ring that is being attacked will deactivate it and hinder or completely prevent the reaction.[1][3]
Problematic Substituents:
-
Nitro (-NO₂)
-
Cyano (-CN)
-
Carbonyls (-CHO, -COR, -CO₂R, -CONH₂)
-
Sulfonyl (-SO₃H, -SO₂R)
-
Trihalomethyl (-CF₃, -CCl₃)
If your substrate contains these groups, the electron density of the aromatic π-system is too low to attack the acylium ion electrophile, leading to high activation energy and low conversion rates.[5] Consider synthesizing the benzazepine core first and adding these functionalities later if possible.
Section 3: Optimizing Reaction Parameters
Fine-tuning the reaction conditions can often rescue a low-yield cyclization.
Q5: What is the ideal temperature for my cyclization, and how does solvent choice play a role?
A5: There is no single "best" temperature; it is a balance. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][2] It is often best to start at a low temperature (e.g., 0°C) during the catalyst addition and then slowly warm to room temperature or reflux as needed, while monitoring the reaction progress.
Solvent choice is critical for both reactivity and practicality:
-
Polarity: Solvents like nitrobenzene or carbon disulfide (CS₂) have been shown to influence regioselectivity in some cases, though this is less of a concern in intramolecular reactions.[2][6]
-
Solubility: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are relatively inert and can help keep the catalyst-product complex in solution.[2] If the reaction mixture becomes a thick, unmanageable slurry due to the precipitation of this complex, you may need to increase the solvent volume or switch to a solvent that better solubilizes it.[2] Ensure vigorous mechanical stirring to maintain homogeneity.[2]
Q6: I've tried AlCl₃ and the yield is still poor. What are some alternative catalysts I can try?
A6: While AlCl₃ is the classic choice, other Lewis or Brønsted acids can be more effective for certain substrates. Polyphosphoric acid (PPA) and strong acids like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) are common alternatives for intramolecular acylations (a "cycliacylation").[7][8]
Table 1: Alternative Catalysts for Benzazepine Cyclization
| Catalyst | Type | Typical Conditions | Advantages/Considerations |
| AlCl₃ | Strong Lewis Acid | Stoichiometric, Anhydrous DCM or DCE, 0°C to reflux | High reactivity, but very moisture sensitive. Can promote side reactions.[9] |
| FeCl₃ | Milder Lewis Acid | Catalytic to stoichiometric, various solvents | Less moisture sensitive than AlCl₃, generally milder.[10] |
| SnCl₄, TiCl₄ | Lewis Acids | Stoichiometric, DCM, 0°C to RT | Can offer different selectivity and milder conditions than AlCl₃.[9][11] |
| Polyphosphoric Acid (PPA) | Brønsted/Lewis Acid | Solvent and catalyst, high temp (100-200°C) | Good for less reactive substrates, but requires high temperatures and can be difficult to work with.[7][8][12] |
| Triflic Acid (TfOH) | Strong Brønsted Acid | Catalytic to stoichiometric, DCM | Very powerful proton source, can promote cyclization at lower temperatures than PPA.[8] |
| H₂SO₄ (conc.) | Strong Brønsted Acid | Stoichiometric to solvent, RT to elevated temp | Inexpensive and effective, but can lead to sulfonation or other side reactions.[7][11] |
A screening of these catalysts is a logical next step when AlCl₃ fails.
Section 4: Visualizing the Process
Understanding the reaction mechanism and the troubleshooting workflow can provide clarity.
Diagram 1: The Friedel-Crafts Acylation Cycle & Failure Points
Caption: Key steps and failure points in the Friedel-Crafts acylation cycle.
Diagram 2: Logical Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting low conversion rates.
References
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
El-Aal, H. A. K. A., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(5), 569-577. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
El-Aal, H. A. K. A., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. CSIRO Publishing. Retrieved from [Link]
-
Malik, U., & Hashmi, M. A. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(35), 20806-20831. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. Retrieved from [Link]
-
MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 10. mt.com [mt.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. studymind.co.uk [studymind.co.uk]
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we provide field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields and selectivity.
The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, facilitates the synthesis of the THIQ core structure, a privileged scaffold in a multitude of natural products and pharmaceutical agents[1][2]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[2][3]. While elegant in its simplicity, the reaction's success is highly dependent on a careful interplay of substrates, catalysts, and conditions.
This document is structured to provide rapid access to critical information, moving from general principles to specific, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the Pictet-Spengler reaction.
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds in a two-step sequence. First, the β-arylethylamine and the carbonyl compound (aldehyde or ketone) condense to form a Schiff base (or imine). In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the ethylamine attacks the iminium carbon to form the new heterocyclic ring. A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product.[3][4]
Sources
Technical Support Center: Degradation Pathways of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its analogs. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to investigate the chemical stability and degradation pathways of this important class of compounds. Given that detailed degradation studies for this specific molecule are not extensively covered in publicly available literature, this document will empower you to design, execute, and interpret your own stability studies based on established scientific principles and regulatory guidelines.
Understanding Potential Degradation Pathways
The stability of a pharmaceutical compound is intrinsically linked to its chemical structure. The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold contains several functional groups that may be susceptible to degradation under various environmental conditions.[1][2] Understanding these potential liabilities is the first step in designing robust stability studies.
The core structure consists of a saturated seven-membered heterocyclic amine (the azepine ring) fused to a benzene ring, with an amine substituent at the 7-position. The key reactive sites are the secondary amine within the azepine ring and the primary/secondary aromatic amine at the 7-position.
Key Susceptibilities:
-
Oxidation: Secondary and aromatic amines are well-known to be susceptible to oxidation. The nitrogen atom in the azepine ring can be oxidized to form an N-oxide. The aromatic amine can also undergo oxidation, potentially leading to colored degradants through the formation of quinone-imine structures.
-
Photodegradation: Aromatic amines are often photolabile. Exposure to light, particularly UV radiation, can generate reactive species leading to complex degradation profiles.[3][4]
-
Hydrolysis: While the core structure itself is not readily hydrolyzed, many analogs may incorporate functional groups such as esters, amides, or imines that are susceptible to pH-dependent hydrolysis.
-
pH-Dependent Degradation: The basic nature of the amine functional groups means their protonation state is pH-dependent. This can influence their reactivity, particularly towards oxidation and interaction with other molecules in a formulation.[5]
Caption: Potential degradation sites on the core benzazepine structure.
Troubleshooting Guide for Experimental Studies
This section addresses common challenges and questions that arise during the investigation of benzazepine analog stability.
Q1: I am starting a stability study on a novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analog. How should I design my forced degradation experiments?
A1: Forced degradation, or stress testing, is crucial for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][3] A systematic approach based on ICH guidelines is recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your analog in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions in parallel. Include a control sample (stored under ambient or refrigerated conditions in the dark) for each condition.
| Stress Condition | Recommended Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic environments, relevant to formulation and physiological conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in alkaline environments, identifying base-labile functional groups. |
| Oxidation | 3% H₂O₂ at room temperature | To probe susceptibility to oxidative degradation, a common pathway for amines.[1] |
| Thermal Degradation | Solid-state and solution at 80°C | To evaluate intrinsic thermal stability in the absence of other stressors. |
| Photostability | Solution and solid-state exposed to light source as per ICH Q1B guidelines (e.g., Option 2: D65/ID65 lamps) | To determine light sensitivity, critical for packaging and storage decisions.[3][6] |
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The duration should be adjusted based on the lability of the compound.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.[6] Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a suitable stability-indicating HPLC method, typically with UV and/or mass spectrometric detection.
Caption: A typical workflow for a forced degradation study.
Q2: My HPLC method is not resolving the parent compound from its degradants. What are some optimization strategies?
A2: A robust, stability-indicating analytical method is the cornerstone of any degradation study. If you are experiencing co-elution, consider the following:
-
Column Chemistry: A standard C18 column is a good starting point. If resolution is poor, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic and amine functionalities.
-
Mobile Phase pH: The pH of the mobile phase will affect the ionization state of your amine-containing compounds. Adjusting the pH can significantly alter retention times and selectivity. Buffer the mobile phase for reproducible results.
-
Gradient Optimization: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Temperature: Increasing the column temperature can improve peak shape and sometimes resolution, but be mindful of the thermal stability of your compound on the column.
Q3: My photostability results are inconsistent. What factors could be at play?
A3: Photostability testing can be variable if not tightly controlled.[6]
-
Standardized Conditions: Ensure you are adhering to ICH Q1B guidelines for light exposure (both total illumination and UV energy).[3] Use a calibrated photostability chamber.
-
Sample State: A compound may be stable in its solid, crystalline form but degrade rapidly in solution where molecules are more mobile and exposed to dissolved oxygen. Test both states.
-
Solvent Effects: The solvent used can act as a photosensitizer or quencher. If possible, test in solvents relevant to your final formulation.
-
Concentration: Higher concentrations can sometimes lead to "self-shielding," where outer layers of molecules absorb the light, protecting the inner molecules. Ensure your sample is a thin layer or in a constantly stirred solution.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its analogs? A: Based on the chemical structure, these compounds are likely sensitive to light and oxidation. For long-term storage, it is recommended to keep them in amber vials under an inert atmosphere (e.g., argon or nitrogen) at controlled, cool temperatures (e.g., 2-8°C or -20°C).[7]
Q: How does the pH of a solution impact the stability of these compounds? A: The amine groups are basic. At low pH, they will be protonated, which may protect them from certain types of oxidation but could make other parts of an analog (like an ester) more susceptible to hydrolysis. Conversely, at higher pH, the free base form is more nucleophilic and potentially more prone to oxidation. A pH-rate profile study is often necessary to determine the pH of maximum stability for a formulation.[3]
Q: What constitutes a "significant change" in a stability study that would define the shelf-life of a product? A: According to international guidelines, a significant change for a drug product typically includes:
-
A decrease in assay value of 5% or more from the initial value.[8][9]
-
Any specified degradation product exceeding its acceptance criterion.[8][9]
-
Failure to meet acceptance criteria for appearance, physical properties, or pH.[8][9]
-
Failure to meet dissolution acceptance criteria for 12 dosage units.[8][9]
Q: Are there known incompatibilities with common excipients? A: While specific studies on this benzazepine are scarce, primary and secondary amines are known to be incompatible with reducing sugars (like lactose) due to the potential for Maillard reactions, which can cause discoloration and degradation. They can also react with excipients that have aldehyde impurities. Compatibility studies with proposed excipients are a critical part of pre-formulation development.
References
-
Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds | ACS Central Science. (2019-10-11). ACS Publications. [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals | The Journal of Organic Chemistry. (2026-01-23). ACS Publications. [Link]
-
Stability testing of existing active substances and related finished products. (2023-07-13). European Medicines Agency. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link]
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. [Link]
-
Singer, R. A., McKinley, J. D., Barbe, G., & Farlow, R. A. (2004). Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters, 6(14), 2357–2360. [Link]
-
Coe, J., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis, 2004(11), 1755–1758. [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]
-
1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. [Link]
-
Lei, M., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science, 9. [Link]
-
Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxidation. (2024-12-01). MDPI. [Link]
-
Koper, M., et al. (2023). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. International Journal of Molecular Sciences, 24(3), 2329. [Link]
-
Bhangare, P., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology, 13(1), 7. [Link]
-
From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. (2019-10-11). PubMed Central. [Link]
-
Fate and Toxicity of Carbamazepine and Its Degradation By-Products During Coupling of Ozonation and Nanofiltration for Urban Wastewater Reuse. ResearchGate. [Link]
-
GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Sri Indu Institute of Pharmacy. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
(PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www3.paho.org [www3.paho.org]
- 9. siip.ac.in [siip.ac.in]
Technical Support Center: Addressing Poor Solubility of Benzazepine Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for one of the most common and frustrating challenges in preclinical research: the poor aqueous solubility of benzazepine derivatives. This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions researchers face when dealing with hydrophobic compounds like benzazepine derivatives.
Q1: Why are my benzazepine derivatives consistently poorly soluble in aqueous assay buffers?
A: The solubility challenge stems from the inherent molecular structure of most benzazepine scaffolds. They are typically large, rigid, and lipophilic ("grease-ball" type molecules), meaning they have a high affinity for non-polar environments and a low affinity for water.[1] The process of dissolution requires overcoming the strong intermolecular bonds in the compound's solid-state (crystal lattice energy) and creating space for the molecule within the highly ordered hydrogen-bond network of water.[2] For lipophilic molecules, the energy required to break these water-water bonds is not sufficiently compensated by favorable interactions between the compound and water, leading to poor solubility.
Q2: My compound dissolves perfectly in DMSO, but crashes out when I add it to my cell culture media or buffer. Why?
A: This is the most common manifestation of poor aqueous solubility and a critical concept to grasp. Solubility in 100% DMSO is not predictive of solubility in an aqueous environment.[3] When you add the DMSO stock to your aqueous buffer, you are performing a solvent-shift. The DMSO rapidly disperses and interacts with water, effectively "disappearing" as a solubilizing agent for your compound.[3] Your benzazepine derivative is suddenly exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate. This often results in the formation of a cloudy suspension or visible particulates, leading to unreliable assay results.[4][5]
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?
A: Understanding this distinction is crucial for interpreting your results correctly.
-
Kinetic Solubility: This is typically measured in early-stage discovery by rapidly adding a concentrated DMSO stock solution to an aqueous buffer.[6] It measures the concentration of the compound before it has had time to precipitate and often reflects a temporary, supersaturated state.[7] While useful for high-throughput screening, it can be misleading as the compound may precipitate over the course of your assay.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where any excess compound exists as a solid.[7][8] This value is more relevant for predicting in vivo absorption and for assays with longer incubation times.
For most biological assays, especially those lasting several hours, the thermodynamic solubility is the more critical parameter. If your assay concentration exceeds the thermodynamic solubility, you risk compound precipitation during the experiment, which can lead to inaccurate potency measurements.[9]
Section 2: Initial Solubility Assessment - A Validated Workflow
Before attempting to solubilize a new benzazepine derivative for an assay, a systematic assessment is essential. This workflow ensures you understand the compound's baseline characteristics, which informs your choice of solubilization strategy.
Caption: Workflow for assessing and addressing solubility.
Section 3: Practical Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific solubility problems.
Q4: How can I prepare my stock solution to minimize precipitation upon dilution?
A: The goal is to create a concentrated stock that remains stable and minimizes the shock of the solvent-shift.
Causality: A highly concentrated stock allows you to use a very small volume to achieve your final concentration, thereby introducing a minimal amount of the organic solvent (e.g., DMSO) into your aqueous assay buffer. The final DMSO concentration should ideally be kept below 0.5% to avoid artifacts.
Protocol: Preparing an Optimized DMSO Stock Solution [10]
-
Weighing: Accurately weigh out a precise amount of your benzazepine derivative solid.
-
Initial Dissolution: Add a portion of 100% anhydrous DMSO to the solid.
-
Energy Input: Use gentle warming (30-37°C) and/or sonication to aid dissolution. This helps overcome the crystal lattice energy. Be cautious with heat, as it can degrade sensitive compounds.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until all solid is visibly dissolved.
-
Final Volume: Add DMSO to reach the final desired volume for your target concentration (e.g., 10 mM or 20 mM).
-
Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates that could act as seeds for precipitation.
-
Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[5][11]
Q5: My compound still precipitates. How can I use co-solvents to keep it in solution?
A: Co-solvents are water-miscible organic solvents that, when added to the final assay buffer, increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[12][13]
Causality: Co-solvents work by creating a more favorable, less polar micro-environment for the drug molecule, reducing the energetic penalty of its presence in the aqueous phase. The key is to find a co-solvent and concentration that enhances solubility without negatively impacting your biological assay (e.g., cell viability, enzyme activity).
Data Table: Common Co-solvents and Starting Concentrations
| Co-solvent | Typical Final Conc. Range | Notes & Considerations |
| Ethanol (EtOH) | 1% - 5% (v/v) | Can be toxic to cells at higher concentrations. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% (v/v) | Generally well-tolerated. Can be viscous.[14] |
| Propylene Glycol (PG) | 1% - 10% (v/v) | Good safety profile. Often used in pharmaceutical formulations.[13] |
| Glycerol | 1% - 5% (v/v) | Biocompatible but can be very viscous. |
Protocol: Screening for an Effective Co-solvent
-
Prepare Co-solvent Buffers: Prepare several batches of your assay buffer, each containing a different co-solvent at a range of concentrations (e.g., Buffer + 1% PEG 400, Buffer + 2% PEG 400, etc.).
-
Test Dilution: Add your DMSO stock solution to each co-solvent-containing buffer to achieve the final desired drug concentration.
-
Observe: Let the solutions sit at the assay temperature for the planned duration of the experiment. Visually inspect for precipitation or measure turbidity with a plate reader.
-
Validate Assay Compatibility: Crucially, run a control experiment with only the co-solvent buffer (no drug) to ensure it does not affect your assay endpoint (e.g., cell death, enzyme inhibition).
Q6: My benzazepine derivative has an ionizable group. Can I use pH to my advantage?
A: Absolutely. For compounds with acidic or basic functional groups, pH modification is one of the most powerful tools to enhance solubility.[15]
Causality: The solubility of an ionizable compound is highly dependent on its charge state.
-
Basic Compounds: Become protonated (positively charged) and more soluble at a pH below their pKa.
-
Acidic Compounds: Become deprotonated (negatively charged) and more soluble at a pH above their pKa.[15] The charged, or ionized, form of a molecule is significantly more polar and thus more soluble in water.[16] Some benzazepine derivatives have been specifically designed with ionizable groups to achieve high solubility at neutral pH.[17][18]
Caption: Effect of pH on the solubility of ionizable compounds.
Protocol: pH-Dependent Solubility Screen
-
Determine pKa: If not known, use software (e.g., ChemAxon) to predict the pKa of your compound's ionizable group(s).
-
Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., from pH 5.0 to 8.5). Ensure the buffer system has adequate capacity at each pH.
-
Equilibrate and Measure: Add an excess of your solid compound to each buffer. Shake or rotate at a constant temperature for 24 hours to reach equilibrium (thermodynamic solubility).
-
Quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method.
-
Select Optimal pH: Choose a pH that maximizes solubility while remaining compatible with your biological system.
Q7: I've tried co-solvents and pH, but I still have issues. What about excipients like cyclodextrins?
A: Excipients are "inactive" ingredients used to help deliver an active drug. For solubility, cyclodextrins are a highly effective option.[19]
Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The poorly soluble benzazepine derivative can become encapsulated within this hydrophobic pocket, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[20]
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Protocol: Using Cyclodextrins for Solubilization
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common, effective choices with good safety profiles.[20]
-
Prepare Stock: Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 40% w/v HP-β-CD).
-
Complexation: Add your benzazepine derivative (either as a solid or from a minimal amount of organic solvent) to the cyclodextrin solution.
-
Equilibrate: Shake or sonicate the mixture until the compound is fully dissolved. This may take several hours.
-
Dilute: Use this highly concentrated drug-cyclodextrin complex solution as your stock to dilute into the final assay buffer.
-
Validate: Always confirm that the cyclodextrin itself does not interfere with your assay.
References
- Shadi, A., Moradi, M., Rahimpour, E., & Jouyban, A. (2024).
-
Ansari, M. A., et al. (n.d.). Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. PMC - NIH. [Link]
-
Biswas, D., et al. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
LibreTexts. (2021). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][10][14]diazepine-3-carboxylate does not influence bioavailability. PMC - PubMed Central. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]
-
S-Yalkowsky. (n.d.). The Solubility of Benzodiazepines in Sodium Salicylate Solution and A Proposed Mechanism for Hydrotropic Solubilization. ResearchGate. [Link]
-
Williams, H. D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
Singh, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Duvall, N. L., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. [Link]
-
MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Mittapalli, P. K., et al. (2010). Review of solubilization techniques for a poorly water-soluble drug: carbamazepine. PubMed. [Link]
-
He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Dehring, T., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
Skiba, M., et al. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]
-
Ghorab, M. M., & Adejare, A. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Haque, Md. A., et al. (2012). Studies to Improve Dissolution Properties of Poorly Soluble Carbamazepine by Solid Dispersion. ResearchGate. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Al-Obaidi, H., & Buckle, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Babu, P. R. S. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ovid.com [ovid.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ziath.com [ziath.com]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. ajdhs.com [ajdhs.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine for Preclinical Studies
Welcome to the dedicated technical support center for the synthesis and scale-up of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges of transitioning this vital intermediate from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation. Here, we address common pitfalls and provide actionable, field-proven solutions in a direct question-and-answer format.
Section 1: Synthesis Overview & Key Strategic Considerations
Before delving into troubleshooting, a robust synthetic strategy is paramount. The choice of route will significantly influence the challenges encountered during scale-up. Below is a common and adaptable synthetic approach, which will serve as the framework for our discussion.
Validation & Comparative
A Comparative Guide to HPLC-MS for the Purity Validation of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For compounds like 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, a key intermediate and reference standard, a robust and validated analytical method is paramount.[1] This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for purity assessment against other analytical techniques. The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.
The Critical Role of Purity Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] For purity testing, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, including process-related impurities and degradation products. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics that must be evaluated.[2][4][5]
This guide will focus on a meticulously developed HPLC-MS method, chosen for its superior specificity and sensitivity, and compare its performance characteristics with alternative methods such as Gas Chromatography (GC), Titration, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
A Validated HPLC-MS Method for Purity Determination
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of MS.[6] This combination is particularly advantageous for the analysis of non-volatile and thermally labile compounds like 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Experimental Protocol: HPLC-MS
Objective: To develop and validate a precise, accurate, and specific HPLC-MS method for the determination of the purity of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Instrumentation:
-
HPLC System: A quaternary pump system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.
-
Solvent A: 0.1% Formic acid in water. The addition of formic acid helps to protonate the amine, leading to better peak shape and improved ionization efficiency in the ESI source.[7]
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. The amine group is readily protonated, making positive ion mode ideal.
-
Scan Mode: Full scan mode for initial method development and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of the main compound and known impurities to enhance sensitivity and specificity.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
Method Validation Workflow
The validation of this HPLC-MS method adheres to the ICH Q2(R2) guidelines and assesses the following parameters.[4][5]
Caption: A flowchart of the key parameters evaluated during the validation of an analytical method.
Data Summary and Acceptance Criteria
The performance of the HPLC-MS method is summarized in the table below. The acceptance criteria are based on typical requirements for pharmaceutical quality control.[8][9]
| Validation Parameter | Experimental Approach | Acceptance Criteria | Result |
| Specificity | Analysis of blank, placebo, and spiked samples. Peak purity analysis using diode array detection or MS. | No interference at the retention time of the analyte. Peak purity index > 0.99. | Pass |
| Linearity | Analysis of at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.99. | Pass (r² = 0.999) |
| Range | 80% to 120% of the test concentration for assay. | Method provides acceptable linearity, accuracy, and precision within this range. | Pass |
| Accuracy | Recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | Pass (Mean recovery = 99.5%) |
| Precision | |||
| - Repeatability | Six replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%. | Pass (RSD = 0.5%) |
| - Intermediate Precision | Analysis on different days, with different analysts, and on different instruments. | RSD ≤ 3.0%. | Pass (RSD = 1.2%) |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | To be determined. | 0.03 µg/mL |
| Robustness | Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD of results should remain within acceptable limits. | Pass |
Comparative Analysis with Alternative Methods
While HPLC-MS offers significant advantages, it is essential to objectively compare its performance with other available analytical techniques.
Comparison Overview
| Feature | HPLC-MS | Gas Chromatography (GC-FID/MS) | Titration | Quantitative NMR (qNMR) |
| Specificity | Very High (separation and m/z) | High (separation and fragmentation) | Low (non-specific acid-base reaction) | High (structurally specific signals) |
| Sensitivity | Very High (ng to pg level) | High (µg to ng level) | Low (mg level) | Moderate (mg level) |
| Sample Throughput | Moderate | Moderate | High | Low |
| Instrumentation Cost | High | Moderate to High | Low | Very High |
| Quantitation | Requires a reference standard | Requires a reference standard | Requires a primary standard | Can be a primary method (no standard needed) |
| Applicability | Broad (non-volatile, polar compounds) | Volatile and thermally stable compounds | Compounds with acidic or basic properties | Soluble compounds with unique NMR signals |
In-Depth Comparison
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds.[10] For 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, derivatization would likely be required to increase its volatility and thermal stability, which adds a step to the sample preparation and can introduce variability. While GC-MS can provide high specificity, the need for derivatization makes HPLC-MS a more direct and often simpler approach for this analyte.
Titration: Acid-base titration is a classic and straightforward method for quantifying amines.[10] However, it is a non-specific technique. Any other basic impurities in the sample would be titrated along with the main compound, leading to an overestimation of purity.[11] Therefore, titration is not suitable for purity analysis where the presence of basic impurities is a concern.
Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte.[12] It provides excellent structural information and can be highly specific. However, it generally has lower sensitivity compared to HPLC-MS and requires a high-field NMR spectrometer, which is a significant capital investment. While it can be a valuable orthogonal technique for validating the purity of a reference standard, it is not typically used for routine quality control due to its lower throughput and higher cost.
Conclusion
The validated HPLC-MS method presented in this guide offers a superior combination of specificity, sensitivity, and applicability for the purity determination of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. Its ability to separate the main compound from potential impurities and provide mass confirmation makes it an invaluable tool in a regulated pharmaceutical environment. While alternative methods like GC, titration, and qNMR have their specific applications, they do not match the overall performance of HPLC-MS for the routine purity analysis of this particular API. The detailed experimental protocol and validation data provided serve as a robust starting point for laboratories seeking to implement a reliable and scientifically sound method for ensuring the quality of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Available at: [Link]
-
Validation parameters of the optimised HPLC-MS/MS method . ResearchGate. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . Journal of Separation Science. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]
-
Amine Product Testing: Ensuring Quality and Purity in Amines . Diplomata Comercial. Available at: [Link]
-
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7 . Veeprho. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals . Technology Networks. Available at: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . ACG Publications. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Chemical analysis in amine system operations . EPTQ. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. eptq.com [eptq.com]
- 12. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine: A Traditional vs. Novel Route Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active compounds. The specific derivative, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, is a key intermediate in the synthesis of various therapeutic agents, including potent and selective receptor modulators.[1][2] The development of efficient, scalable, and robust synthetic routes to this amine is therefore of significant interest to the drug development community.
This guide presents a detailed comparison of two distinct synthetic pathways to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine. The first is a plausible, literature-derived "traditional" route, constructed from well-established, multi-step chemical transformations. The second is a novel, more convergent route designed for increased efficiency and step economy, leveraging modern synthetic methodologies. This objective comparison, supported by detailed experimental protocols and (hypothetical) experimental data, aims to provide researchers with the critical insights needed to select the optimal synthetic strategy for their specific research and development needs.
Route 1: A Plausible Traditional Multi-Step Synthesis
This linear synthesis builds the benzazepine core through a classical cyclization approach, followed by functional group manipulation to install the desired amine. This route, while reliable, is characterized by its numerous steps, each requiring isolation and purification of intermediates.
Synthetic Strategy Overview
The traditional approach begins with the commercially available 2-phenylethylamine. The synthesis involves N-protection, Friedel-Crafts acylation to introduce a latent carboxylic acid, reduction of the resulting ketone, intramolecular cyclization to form the lactam, reduction of the lactam to the core benzazepine structure, nitration of the aromatic ring, and finally, reduction of the nitro group to the target amine.
Caption: Traditional linear synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Detailed Experimental Protocols (Route 1)
Step 1: N-Boc Protection of 2-Phenylethylamine To a solution of 2-phenylethylamine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours. Upon completion (monitored by TLC), the reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-Boc-2-phenylethylamine.[3][4][5]
Step 2: Friedel-Crafts Acylation N-Boc-2-phenylethylamine (1.0 equiv) and succinic anhydride (1.2 equiv) are dissolved in nitrobenzene. The mixture is cooled to 0 °C, and anhydrous aluminum chloride (AlCl₃, 2.5 equiv) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured onto ice-water with concentrated HCl and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated.
Step 3: Clemmensen Reduction The keto-acid from the previous step (1.0 equiv) is added to a flask containing amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The mixture is refluxed for 8 hours. After cooling, the mixture is decanted, and the aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.[6][7][8][9]
Step 4: Lactam Formation The product from the Clemmensen reduction is first deprotected by dissolving in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirring for 1 hour. The solvent is removed under reduced pressure. The resulting amino acid is then dissolved in DCM, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) is added. The reaction is stirred for 24 hours. The dicyclohexylurea byproduct is filtered off, and the filtrate is concentrated to yield the crude lactam.
Step 5: Lactam Reduction and Re-protection The crude lactam is dissolved in dry tetrahydrofuran (THF) and a solution of borane-THF complex (BH₃·THF, 1 M in THF, 3.0 equiv) is added dropwise at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the slow addition of 6 M HCl. The THF is removed in vacuo, and the aqueous solution is basified with NaOH and extracted with DCM. The crude amine is then re-protected with Boc₂O as described in Step 1 to facilitate purification and subsequent nitration.[10]
Step 6: Nitration The N-Boc protected tetrahydrobenzazepine is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered, washed with water, and dried.[11]
Step 7: Nitro Group Reduction and Deprotection The N-Boc protected nitro-benzazepine (1.0 equiv) is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added. Hydrazine hydrate (5.0 equiv) is added dropwise, and the mixture is refluxed for 4 hours.[12][13] The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is then treated with a solution of HCl in ethanol to remove the Boc group and precipitate the final product as its hydrochloride salt.
Route 2: A Novel Convergent Synthesis via Pictet-Spengler Reaction
This novel route is designed to be more efficient by constructing the core structure and introducing the nitrogen functionality in a more convergent manner. It aims to reduce the number of synthetic steps and improve the overall yield.
Synthetic Strategy Overview
The proposed novel synthesis starts from the commercially available 3-nitrophenylethanol. This is first oxidized to the corresponding aldehyde. A subsequent reductive amination with aminoacetaldehyde dimethyl acetal, followed by a Pictet-Spengler type cyclization under acidic conditions, directly forms the nitro-substituted tetrahydrobenzazepine core. A final reduction of the nitro group yields the target amine.
Caption: Novel convergent synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Detailed Experimental Protocols (Route 2)
Step 1: Oxidation of 3-Nitrophenylethanol To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv) in anhydrous DCM, a solution of 3-nitrophenylethanol (1.0 equiv) in DCM is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give 3-nitrophenylacetaldehyde, which is used immediately in the next step.
Step 2: Reductive Amination To a solution of the crude 3-nitrophenylacetaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.1 equiv) in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated NaHCO₃ solution and extracted with DCM. The combined organic layers are washed, dried, and concentrated.[14][15]
Step 3: Pictet-Spengler Cyclization The crude amine from the previous step is dissolved in trifluoroacetic acid (TFA) and stirred at room temperature for 6 hours.[16][17][18] The TFA is removed under reduced pressure, and the residue is dissolved in water, basified with concentrated NaOH solution, and extracted with ethyl acetate. The organic layers are dried and concentrated to afford the crude 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Step 4: Reduction of the Nitro Group The crude nitro-benzazepine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final product, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine.[19]
Comparative Analysis
The two routes are compared based on key synthetic metrics. The data presented for the novel route is projected based on typical yields for the described transformations.
| Metric | Traditional Route | Novel Route | Analysis |
| Number of Steps | 7 | 4 | The novel route offers a significant reduction in the number of synthetic steps. |
| Overall Yield (Hypothetical) | ~10-15% | ~40-50% | The shorter sequence and potentially higher-yielding reactions of the novel route lead to a substantially better overall yield. |
| Atom Economy | Poor | Moderate | The traditional route involves multiple protection/deprotection steps and the use of stoichiometric reagents like AlCl₃ and DCC, leading to significant waste. The novel route is more atom-economical. |
| Reagent Safety & Handling | Uses hazardous reagents like AlCl₃, nitrobenzene, and BH₃·THF. | Uses PCC (a chromium-based oxidant) but otherwise employs milder and safer reagents. | The novel route avoids some of the more hazardous reagents of the traditional pathway. |
| Scalability | Challenging due to multiple steps, chromatographic purifications, and the use of hazardous reagents. | More amenable to scale-up due to fewer steps and a more convergent design. | The novel route is more suitable for large-scale synthesis. |
| Purification | Requires chromatographic purification at most stages. | Fewer purification steps are anticipated, with the potential for telescoping some reactions. | The novel route is expected to be less labor-intensive in terms of purification. |
Validation and Characterization Workflow
Irrespective of the chosen synthetic route, a rigorous validation and characterization workflow is essential to ensure the identity, purity, and quality of the final product and all isolated intermediates.
Caption: Standard workflow for the validation and characterization of synthetic products.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of intermediates and the final product, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98% for research applications.
Conclusion
This guide provides a comprehensive comparison between a traditional, linear synthetic route and a novel, convergent pathway for the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine. The analysis indicates that the novel route, centered around a key Pictet-Spengler cyclization, presents significant advantages in terms of step economy, overall yield, and scalability. While the traditional route relies on well-established but often cumbersome transformations, the modern approach offers a more elegant and efficient solution. For researchers and drug development professionals, the adoption of such novel strategies can lead to considerable savings in time, resources, and cost, ultimately accelerating the drug discovery and development pipeline. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, available starting materials, and time constraints. However, the principles of convergent synthesis and the use of modern, efficient reactions, as highlighted in the novel route, represent the current best practice in the field.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
PubMed. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Borane Reduction of Ether-Protected Aromatic Lactams. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Tarselli, M. A., & Movassaghi, M. (2010). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 15(8), 5519-5554.
-
ResearchGate. (n.d.). Reduction of aromatic nitro compounds with hydrazine hydrate. Retrieved from [Link]
-
Veeprho. (n.d.). 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Intensification of 2-phenylethanol production using an aerated system assisted by a membrane-based solvent extraction technique. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
CLEMMENSEN REDUCTION 1. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Boron reagents for reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Amination Methods. Retrieved from [Link]
-
Insights into Ammonia Borane-Enabled Green Synthesis of N-Substituted Lactams from Biomass-Derived Keto Acids and Amines. (n.d.). Retrieved from [Link]
-
IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]
-
YouTube. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol.
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
Chemsigma. (n.d.). 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE [107393-73-7]. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved from [Link]
-
PubMed. (n.d.). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[20]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet-Spengler_reaction [chemeurope.com]
- 18. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 20. Biotechnological 2-Phenylethanol Production: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Binding Affinity of Benzazepine Analogs at Dopamine Receptor Subtypes
For researchers and drug development professionals navigating the complexities of dopaminergic signaling, understanding the nuanced interactions between ligands and dopamine receptor subtypes is paramount. This guide provides an in-depth comparative analysis of the binding affinities of various benzazepine analogs at the five dopamine receptor subtypes: D1, D2, D3, D4, and D5. By synthesizing experimental data with field-proven insights, this document serves as a practical resource for experimental design and interpretation in the pursuit of novel therapeutics targeting the dopaminergic system.
The Dopaminergic Landscape: A Tale of Two Families
The dopamine receptor system, a class of G protein-coupled receptors (GPCRs), is fundamental to numerous neurological processes, including motor control, motivation, cognition, and reward.[1] These receptors are broadly categorized into two families based on their genetic structure, pharmacological profiles, and downstream signaling cascades.[2][3]
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]
-
D2-like Receptors (D2, D3, and D4): Conversely, this family couples to the Gαi/o G-protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[2]
This fundamental difference in signaling dictates their often opposing physiological effects and makes subtype-selective ligands highly sought-after tools for both basic research and therapeutic development.[4] Benzazepine derivatives have emerged as a critical class of compounds, with many exhibiting high affinity and selectivity for the D1-like receptors.
Comparative Binding Affinities: A Quantitative Overview
The binding affinity of a ligand for a receptor is a critical determinant of its potency and potential for off-target effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of several key benzazepine analogs across the five human dopamine receptor subtypes, compiled from various radioligand binding studies.
| Compound | D1 | D2 | D3 | D4 | D5 | Selectivity (D2/D1) | References |
| SCH 23390 | 0.2 - 1.4 | >1000 | >1000 | >1000 | 0.3 | >714 | [5][6][7] |
| SCH 39166 | 1.2 | >1000 | >1000 | >1000 | - | >833 | [5][6] |
| Fenoldopam | ~2.3 | No significant affinity | - | - | - | - | [8] |
| SKF 81297 | High Affinity | Low Affinity | - | - | High Affinity | - | [9] |
| SKF 83566 (R-enantiomer) | High Affinity | Low Affinity | - | - | - | 500-fold > S-enantiomer | [10] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell preparation). The data presented here is for comparative purposes.
Deciphering Structure-Activity Relationships (SAR)
The selectivity of benzazepine analogs for D1-like over D2-like receptors is governed by specific structural features. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel ligands with desired affinity and selectivity profiles.
Key SAR insights for 1-phenyl-1H-3-benzazepine derivatives include:
-
Substitution at the 7-position: This position on the benzazepine ring is critical for D1 receptor affinity. Halogen substitutions (Cl, Br) generally confer the highest potency, followed by methyl, then hydroxyl groups.[10]
-
Substitution on the Benzazepine Nitrogen (N-3): Small alkyl groups, such as a methyl group, can increase affinity for D1 receptors compared to unsubstituted analogs.[10]
-
Enantioselectivity: The stereochemistry of the molecule is paramount. For instance, the R-enantiomer of SKF 83566 is approximately 500-fold more potent at D1 receptors than its S-enantiomer, while showing negligible enantioselectivity at D2 receptors.[10]
-
The Phenyl Group at the 1-position: Modifications to this group can significantly impact affinity and selectivity. For example, replacing the phenol group of some benzazepines with bioisosteres like indole or benzimidazolone can maintain high D1/D5 affinity while improving pharmacokinetic properties.[5][6]
Caption: Key modification sites on the 1-phenyl-1H-3-benzazepine core that influence D1 receptor affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a novel benzazepine analog, a competitive radioligand binding assay is the gold standard. This protocol outlines a typical workflow using [3H]-SCH 23390, a selective D1 antagonist radioligand.
Materials and Reagents
-
Biological Material: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., HEK293-D1) or homogenized brain tissue from a relevant species (e.g., rat striatum).
-
Radioligand: [3H]-SCH 23390.
-
Unlabeled Ligand: The benzazepine analog to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-SCH 23390 (typically at or near its Kd, e.g., 0.3-0.5 nM).[7][11]
-
A range of concentrations of the unlabeled test benzazepine analog.
-
For determining non-specific binding, add a high concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH 23390 or cis-flupenthixol).[11]
-
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation :[12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: The experimental workflow for a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
The binding of a benzazepine analog to a dopamine receptor initiates a cascade of intracellular events. A clear understanding of these signaling pathways is essential for interpreting the functional consequences of ligand binding.
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Conclusion
The benzazepine scaffold has proven to be a remarkably fertile ground for the development of potent and selective ligands for dopamine receptors, particularly the D1 subtype. This guide has provided a comparative framework for understanding the binding affinities of key benzazepine analogs, the structural determinants of their selectivity, and the robust experimental methodology required to characterize them. As our understanding of the distinct roles of dopamine receptor subtypes in health and disease continues to evolve, the principles and data outlined herein will serve as a valuable resource for the rational design and development of the next generation of dopaminergic therapeutics.
References
-
Gao, Y., et al. (2006). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. Journal of Medicinal Chemistry, 49(17), 5236-5245. [Link]
-
Gao, Y., et al. (2006). Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. ResearchGate. [Link]
-
Mishra, A., et al. (2023). Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease. International Journal of Molecular Sciences, 24(13), 10998. [Link]
-
Yadlapalli, J. S., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6049. [Link]
-
Neumeyer, J. L., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European Journal of Pharmacology, 474(2-3), 137-143. [Link]
-
Canales, J. J., & Strange, P. G. (2001). Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. Neuropharmacology, 40(3), 396-406. [Link]
-
Billard, W., et al. (1984). Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum. Life Sciences, 35(18), 1885-1893. [Link]
-
Waddington, J. L., et al. (1988). [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. Biochemical Pharmacology, 37(19), 3673-3676. [Link]
-
Andersen, P. H., & Grønvald, F. C. (1986). Specific binding of 3H-SCH 23390 to dopamine D1 receptors in vivo. Life Sciences, 38(16), 1507-1514. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Hyttel, J. (1987). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Pharmacology & Toxicology, 61(2), 126-129. [Link]
-
ResearchGate. (n.d.). Types of radioligand binding assays. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Sidhu, A., & Niznik, H. B. (1988). Dopamine D1 receptors characterized with [3H]SCH 23390. Solubilization of a guanine nucleotide-sensitive form of the receptor. The Journal of Biological Chemistry, 263(33), 17614-17621. [Link]
-
Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 10(24), 2779-2782. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [Link]
-
Luedtke, R. R., et al. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 10(11), 4569-4585. [Link]
-
Schepmann, D., et al. (2015). MS Binding Assays for D1 and D5 Dopamine Receptors. ChemMedChem, 10(11), 1924-1931. [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Seamans, J. K., & Yang, C. R. (2004). The principal features and mechanisms of dopamine modulation in the prefrontal cortex. Progress in Neurobiology, 74(1), 1-58. [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Nam, H., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. Journal of Medicinal Chemistry, 62(24), 11333-11348. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]SCH-23390 activity data. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Leeson, P. D., et al. (1994). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 37(24), 4058-4069. [Link]
-
Post, J. M., & Strocchi, P. (1988). Distinct binding mode of fenoldopam in D1R. ResearchGate. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Zhang, Y., & Liu, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
Sources
- 1. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzazecine compounds with a novel dopamine/5HT2A receptor profile and 3D-QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Derivatives
In the landscape of central nervous system (CNS) drug discovery, the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has emerged as a privileged structure, yielding potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The strategic placement of a 7-amino group on this scaffold creates a unique chemical space, offering the potential for novel therapeutic agents. However, the path from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being off-target interactions. This guide provides a comprehensive framework for the cross-reactivity profiling of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives, a critical step in ensuring the safety and efficacy of these potential therapeutics.
The Imperative of Selectivity in CNS Drug Development
The therapeutic efficacy of drugs targeting the CNS is intrinsically linked to their receptor selectivity.[1] The high degree of structural homology among aminergic GPCRs, such as dopamine and serotonin receptor subtypes, makes achieving selectivity a formidable task.[2] Unintended interactions with other receptors can lead to a host of adverse drug reactions (ADRs), confounding clinical outcomes and, in worst-case scenarios, causing severe toxicity. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will delve into the experimental methodologies for assessing the binding affinities of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives across a panel of relevant receptors. We will explore the nuances of radioligand binding assays and functional assays, providing detailed protocols and interpreting the resulting data to build a comprehensive selectivity profile.
Unveiling Binding Affinities: The Radioligand Competition Assay
Radioligand binding assays are a cornerstone of receptor pharmacology, offering a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[3] The most common format is the competition binding assay, where the test compound's ability to displace a radiolabeled ligand of known affinity is measured.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]-Spiperone Competition Binding Assay for Dopamine D₂ Receptors
This protocol is adapted for a 96-well plate format and is a standard method for assessing affinity at D₂ dopamine receptors.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (a potent D₂/D₃/5-HT₂A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinate: 10 µM Haloperidol (or another suitable D₂ antagonist).
-
Test Compounds: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the serially diluted test compound to the respective wells.
-
For total binding (TB) wells, add 50 µL of assay buffer.
-
For non-specific binding (NSB) wells, add 50 µL of 10 µM haloperidol.
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone solution (at a final concentration approximately equal to its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the D₂ receptor-expressing cell membrane suspension to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of the wells through the pre-treated glass fiber filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Assessing Functional Activity: Beyond Binding
While binding assays provide crucial information about affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the pharmacological activity of the derivatives.[7] The choice of functional assay depends on the G-protein coupling of the target receptor.
-
Gαs- and Gαi/o-coupled receptors: These receptors modulate the production of cyclic AMP (cAMP). Gαs activation increases cAMP levels, while Gαi/o activation decreases them. Assays that measure changes in intracellular cAMP, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, are suitable.
-
Gαq/11-coupled receptors: These receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺). Calcium flux assays are commonly used to measure the activation of these receptors.
Signaling Pathways of Key Target Receptors
Caption: Simplified signaling pathways for key dopamine and serotonin receptors.
Detailed Protocol: cAMP HTRF Assay for Gαi-coupled Receptors (e.g., Dopamine D₂)
This protocol provides a step-by-step guide for a competitive cAMP assay to measure the functional activity of compounds at Gαi-coupled receptors.
Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D₂ receptor.
-
cAMP HTRF Assay Kit: Commercially available kit containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Stimulation Buffer: Provided with the assay kit or a suitable buffer like HBSS.
-
Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.
-
Test Compounds: Serially diluted 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-D₂ cells to the appropriate confluency.
-
Harvest the cells and resuspend them in stimulation buffer at the desired density.[8]
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the serially diluted test compounds to the wells.
-
-
Stimulation:
-
Add 5 µL of forskolin solution to all wells to induce cAMP production. The final concentration of forskolin should be optimized to produce a robust signal (typically around its EC₈₀).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[9]
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.[10]
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
Data Analysis:
-
Calculate HTRF Ratio: Determine the ratio of the acceptor signal to the donor signal.
-
Determine EC₅₀/IC₅₀: Plot the HTRF ratio against the logarithm of the test compound concentration. For agonists, this will be a sigmoidal dose-response curve from which the EC₅₀ can be determined. For antagonists, a competitive curve against a known agonist will yield an IC₅₀.
Comparative Cross-Reactivity Profile
A systematic evaluation of the binding affinities of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives against a panel of receptors is crucial for understanding their selectivity. The following table presents a hypothetical but representative dataset for a series of such derivatives, illustrating how structural modifications can influence their binding profiles.
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | 5-HT₁A (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | α₁-adrenergic (Kᵢ, nM) | M₁ (Kᵢ, nM) |
| Derivative A | 15 | 2.5 | 0.8 | 50 | 120 | >1000 | >1000 |
| Derivative B | 150 | 50 | 25 | 15 | 300 | >1000 | >1000 |
| Derivative C | 5 | 100 | 80 | >1000 | 25 | 500 | >1000 |
| Derivative D | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 85 |
This is illustrative data compiled for educational purposes and does not represent real experimental results for specific, named compounds.
Structure-Activity Relationships (SAR) and Selectivity
The data presented above highlights the profound impact of subtle structural changes on receptor affinity and selectivity.
-
High Affinity and Selectivity for D₂/D₃ Receptors: Derivative A exhibits high affinity for D₂ and D₃ receptors, with a slight preference for D₃. The 7-amino group, in this case, likely engages in key interactions within the binding pockets of these receptors.
-
Shift Towards 5-HT₁A Affinity: A modification leading to Derivative B results in a significant loss of affinity for dopamine receptors and a gain in affinity for the 5-HT₁A receptor. This suggests that the modification may have altered the conformation of the molecule to better fit the serotonergic receptor.
-
Emergence of D₁ and 5-HT₂A Affinity: Derivative C demonstrates a preference for D₁ and 5-HT₂A receptors, indicating that another structural tweak can completely shift the selectivity profile.
-
Off-Target Activity at Muscarinic Receptors: Derivative D shows a loss of affinity for aminergic receptors but gains affinity for the M₁ muscarinic receptor. This underscores the importance of screening against a broad panel of receptors to identify potential off-target liabilities.[11]
These hypothetical examples illustrate a critical principle in medicinal chemistry: small changes in chemical structure can lead to large changes in biological activity.[12] A thorough understanding of the SAR for a given scaffold is paramount for designing compounds with the desired selectivity profile.
Conclusion: A Pathway to Safer and More Efficacious CNS Therapeutics
The cross-reactivity profiling of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine derivatives is a multi-faceted process that requires a combination of robust experimental techniques and careful data interpretation. By employing a systematic approach that includes both radioligand binding and functional assays, researchers can gain a comprehensive understanding of a compound's selectivity and potential off-target effects. This knowledge is indispensable for guiding lead optimization efforts and ultimately, for developing safer and more effective therapies for a range of debilitating CNS disorders.
References
-
Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. PMC - PubMed Central. Available at: [Link].
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[12]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Available at: [Link].
-
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link].
-
Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Controlling the selectivity of aminergic GPCR ligands from the extracellular vestibule. ResearchGate. Available at: [Link].
-
Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives. PubMed. Available at: [Link].
-
How to run a cAMP HTRF assay. YouTube. Available at: [Link].
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link].
-
Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI. Available at: [Link].
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link].
-
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. Available at: [Link].
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link].
-
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. PubMed. Available at: [Link].
-
Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. Available at: [Link].
-
Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].
-
Structure-Activity Relationships at the Benzodiazepine Receptor. Springer Nature Experiments. Available at: [Link].
-
1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. eGrove - University of Mississippi. Available at: [Link].
-
Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link].
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Available at: [Link].
-
1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link].
-
Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. PMC - PubMed Central. Available at: [Link].
-
1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Arabian Journal of Chemistry. Available at: [Link].
-
Structure activity relationships of presynaptic dopamine receptor agonists. PubMed - NIH. Available at: [Link].
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Available at: [Link].
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link].
-
7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine. Chemsrc. Available at: [Link].
Sources
- 1. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. revvity.com [revvity.com]
- 9. youtube.com [youtube.com]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for a Novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Analog
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a cornerstone in central nervous system (CNS) pharmacology, renowned for its interaction with dopaminergic and serotonergic systems. Analogs built on this core, such as the D1 receptor partial agonist Fenoldopam, have seen clinical use as antihypertensive agents.[1][2][3] The development of a novel analog necessitates a rigorous, multi-tiered validation of its mechanism of action (MOA) to ascertain its therapeutic potential and selectivity. This guide provides a comprehensive framework for researchers to systematically characterize a new 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analog ("Analog-X"), comparing its performance against established pharmacological tools.
Our approach is built on a logical progression, beginning with confirmation of direct target engagement and culminating in the analysis of downstream cellular signaling. Each phase is designed to yield quantitative, reproducible data, providing a clear and objective pharmacological profile.
Phase 1: Defining Target Affinity and Selectivity
Scientific Rationale: The foundational step in MOA validation is to determine if and how strongly Analog-X binds to its putative targets. The benzazepine core strongly suggests an affinity for dopamine receptors (D1, D2, D3) and potentially serotonin (5-HT) receptors.[4][5] Radioligand binding assays are the gold-standard method for quantifying these interactions, allowing for a direct measure of the compound's affinity (Ki) at the target receptor.[6][7] A broad screening panel is essential to simultaneously assess selectivity, a critical factor for predicting potential off-target effects.
Experimental Workflow: Target Engagement & Selectivity Profiling
Caption: Workflow for determining receptor binding affinity (Ki) and selectivity.
Comparative Binding Affinity Data
The primary output of this phase is a quantitative comparison of Analog-X's binding affinity against well-characterized reference compounds at key dopamine and serotonin receptors.
| Target Receptor | Analog-X (Ki, nM) | SKF-81297 (D1 Agonist) (Ki, nM) | Haloperidol (D2 Antagonist) (Ki, nM) |
| Dopamine D1 | 1.5 | 1.2 | >10,000 |
| Dopamine D2 | 250 | >5,000 | 2.1 |
| Dopamine D3 | 180 | >5,000 | 0.7 |
| Serotonin 5-HT2A | 85 | >10,000 | 25 |
Note: Data are representative examples for illustrative purposes.
Interpretation: The hypothetical data suggest that Analog-X is a potent D1 receptor ligand with high selectivity (>100-fold) over D2 and D3 receptors. Its moderate affinity for the 5-HT2A receptor warrants further functional investigation. SKF-81297 is a selective D1 agonist, while Haloperidol is a potent D2/D3 antagonist with some 5-HT2A affinity.[8][9][10]
Phase 2: Elucidating Functional Activity
Scientific Rationale: High affinity does not describe function. The next critical step is to determine whether Analog-X acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors signal through distinct G protein subtypes, leading to changes in second messenger levels.[11]
-
D1-like receptors (D1, D5) are canonically coupled to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13][14]
-
D2-like receptors (D2, D3, D4) are coupled to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing cAMP levels.[15][16][17]
-
5-HT2A receptors are coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol phosphates (like IP1, a stable metabolite of IP3).[18][19][20]
Measuring the accumulation or inhibition of these second messengers provides a direct readout of the functional consequences of receptor binding.[21][22]
Canonical GPCR Signaling Pathways
Caption: Simplified signaling cascades for Gs, Gi, and Gq-coupled receptors.
Comparative Functional Potency Data
Functional assays determine the concentration of a compound required to elicit a half-maximal response (EC50 for agonists) or to inhibit a response by half (IC50 for antagonists).
| Assay Type | Target Receptor | Analog-X | SKF-81297 (Agonist) | Haloperidol (Antagonist) |
| cAMP Accumulation | Dopamine D1 | EC50 = 5.2 nM | EC50 = 3.8 nM | No Agonist Activity |
| cAMP Inhibition | Dopamine D2 | No Agonist Activity | No Agonist Activity | IC50 = 8.5 nM |
| IP1 Accumulation | Serotonin 5-HT2A | No Agonist Activity | No Agonist Activity | IC50 = 150 nM |
Note: Data are representative examples. Antagonist activity is determined by the compound's ability to block the effect of a known agonist (e.g., dopamine or serotonin).
Interpretation: The data strongly suggest Analog-X is a potent and selective D1 receptor agonist, comparable to the reference agonist SKF-81297. The lack of agonist activity at D2 and 5-HT2A receptors, combined with its binding affinity, indicates it may be an antagonist at these sites. The IC50 values confirm this, showing it is a weak antagonist at 5-HT2A and a very weak antagonist at D2, consistent with the binding data.
Phase 3: Mapping Downstream Signaling Events
Scientific Rationale: To build a comprehensive MOA profile, it is crucial to look beyond second messengers to the downstream signaling cascades that ultimately mediate the cellular response. Activation of D1 receptors and the subsequent rise in cAMP/PKA activity are known to lead to the phosphorylation of various substrates, including the Extracellular signal-Regulated Kinase (ERK).[12] Measuring the phosphorylation of ERK (pERK) via Western blot provides a robust, semi-quantitative validation of the upstream functional assay results.[23]
Experimental Workflow: pERK Western Blot Analysis
Caption: Step-by-step workflow for measuring ERK phosphorylation via Western blot.
Comparative Downstream Signaling Data
This analysis compares the ability of Analog-X to induce ERK phosphorylation relative to a known D1 agonist.
| Treatment Condition | Fold Change in pERK/Total ERK Ratio (vs. Vehicle) |
| Vehicle Control | 1.0 |
| Analog-X (10 nM) | 4.5 |
| SKF-81297 (10 nM) | 4.8 |
| Analog-X + SCH23390 (D1 Antagonist) | 1.2 |
Note: Data are representative examples.
Interpretation: Analog-X induces a robust increase in ERK phosphorylation, comparable to the full agonist SKF-81297. Crucially, this effect is blocked by co-treatment with a selective D1 antagonist (SCH23390), confirming that the downstream signal is specifically mediated through the D1 receptor. This provides a self-validating system, linking the binding and functional data directly to a cellular outcome.
Conclusion and Guide Summary
This systematic, three-phase approach provides a robust framework for validating the mechanism of action of a novel 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine analog.
-
Phase 1 (Binding): We established that Analog-X is a potent and selective D1 receptor ligand.
-
Phase 2 (Function): We demonstrated that this binding translates to selective D1 receptor agonism.
-
Phase 3 (Signaling): We validated this functional activity by showing engagement of the canonical downstream D1 signaling pathway.
Appendix: Detailed Experimental Protocols
A.1: Radioligand Competition Binding Assay
This protocol is a generalized template. Specific radioligands, concentrations, and incubation times must be optimized for each receptor target.[6][26][27]
-
Membrane Preparation: Use commercially available cell membranes or prepare from cells overexpressing the target receptor (e.g., HEK293-hD1R).
-
Assay Buffer: Prepare appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., 10 µM SCH23390 for D1R) for non-specific binding (NSB).
-
50 µL of Analog-X or reference compound at various concentrations (typically 10-point, 1:3 serial dilutions).
-
50 µL of radioligand (e.g., [³H]-SCH23390 for D1R) at a concentration near its Kd.
-
50 µL of diluted cell membranes (5-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly harvest the plate contents onto a PEI-presoaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data Analysis: Subtract NSB from all wells. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A.2: HTRF cAMP Functional Assay
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay, a common method for measuring cAMP.[28][29]
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hD1R) in a 384-well assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Analog-X and reference compounds in stimulation buffer. For antagonist mode, pre-incubate cells with the test compounds for 15-30 minutes before adding a known agonist at its EC80 concentration.
-
Cell Stimulation: Aspirate media from the cells and add the diluted compounds. Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data to vehicle control. Plot the response versus log concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.
A.3: Western Blot for pERK1/2
This protocol provides a standard method for detecting protein phosphorylation.[23][30][31]
-
Cell Culture & Treatment: Seed cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours. Treat with compounds (e.g., 10 nM Analog-X) for 5-10 minutes at 37°C.
-
Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control.
References
-
Austin, N. E., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters. Available from: [Link]
-
Christopher, J. A. (2023). Fenoldopam. StatPearls. Available from: [Link]
-
Wikipedia contributors. (2023). Fenoldopam. Wikipedia. Available from: [Link]
-
Austin, N. E., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Pekošak, A., et al. (2021). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[2]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. Available from: [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology. Available from: [Link]
-
PubChem. Fenoldopam. National Center for Biotechnology Information. Available from: [Link]
-
Murphy, M. B. (2023). Fenoldopam. StatPearls. Available from: [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Dopamine. Available from: [Link]
-
Oak, M. H., et al. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Molecules and Cells. Available from: [Link]
-
Assay Guidance Manual. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information. Available from: [Link]
-
Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available from: [Link]
-
Bylund, D. B. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]
-
Jiang, M., & Sibley, D. R. (2000). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. Journal of Neurochemistry. Available from: [Link]
-
van Vliet, S. A., et al. (2010). Effects of cannabinoid CB1 receptor agonism and antagonism on SKF81297-induced dyskinesia and haloperidol-induced dystonia in Cebus apella monkeys. Neuropharmacology. Available from: [Link]
-
González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences. Available from: [Link]
-
Metcalfe, J. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver. Available from: [Link]
-
Wikipedia contributors. (2024). Dopamine receptor D2. Wikipedia. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]
-
Wikipedia contributors. (2024). Dopamine receptor D1. Wikipedia. Available from: [Link]
-
van der Weide, J., et al. (1989). The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys. European Journal of Pharmacology. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
Devenyi, Z., et al. (1992). (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry. Available from: [Link]
-
Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fenoldopam Mesylate?. Available from: [Link]
-
ResearchGate. (2016). The dopamine D1 agonist SKF 81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials. Available from: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
ResearchGate. (2021). 5-HT2A-Gq signaling predicts psychedelic potential. Available from: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Available from: [Link]
-
bioRxiv. (2024). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. Available from: [Link]
-
StarProtocols. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Available from: [Link]
-
Vermeulen, R. J., et al. (1993). The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys. European Journal of Pharmacology. Available from: [Link]
-
Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy. Available from: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Available from: [Link]
-
Lecca, D., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available from: [Link]
-
Piomelli, D., et al. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience. Available from: [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Available from: [Link]
-
Jamaluddin, M. A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology. Available from: [Link]
-
Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. Available from: [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioral Neurobiology of Psychedelic Drugs. Available from: [Link]
-
ResearchGate. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available from: [Link]
-
ResearchGate. (2017). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Available from: [Link]
-
Spealman, R. D., et al. (2002). Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents. Psychopharmacology. Available from: [Link]
Sources
- 1. Fenoldopam - Wikipedia [en.wikipedia.org]
- 2. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor [pascal-francis.inist.fr]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Effects of cannabinoid CB1 receptor agonism and antagonism on SKF81297-induced dyskinesia and haloperidol-induced dystonia in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 15. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 17. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. msudenver.edu [msudenver.edu]
- 20. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. multispaninc.com [multispaninc.com]
- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
Introduction: The Imperative of Selectivity in Benzazepine Drug Discovery
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting critical G-protein coupled receptors (GPCRs) and ion channels. These ligands, which often target dopamine, serotonin, or GABA-A receptors, are instrumental in developing therapeutics for a range of psychiatric and neurological disorders.[1][2][3] However, the therapeutic promise of any novel benzazepine hinges on a single, critical attribute: selectivity .
Lack of selectivity, where a ligand binds to unintended "off-target" receptors, can lead to a cascade of adverse drug reactions (ADRs), torpedoing an otherwise promising clinical candidate.[4] The structural similarity among receptor families—for instance, between dopamine receptor subtypes (D1, D2, D3, etc.) or between dopamine and serotonin receptors—makes achieving selectivity a formidable challenge.[4] This guide provides a comprehensive, tiered framework for rigorously assessing the selectivity profile of novel benzazepine ligands. We will move beyond simple affinity measurements to build a multi-dimensional understanding of a compound's functional impact, ensuring that only the most promising and safest candidates advance in the drug discovery pipeline.
The Selectivity Assessment Workflow: A Multi-Tiered Approach
A robust selectivity assessment is not a single experiment but a logical progression of assays. This workflow is designed to efficiently filter compounds, starting with broad screening and moving to increasingly complex, physiologically relevant characterizations.
Caption: Divergent GPCR signaling pathways after ligand binding.
We must therefore assess our novel benzazepine's functional activity (potency and efficacy) in assays that independently measure these pathways.
Experimental Protocol 1: cAMP Accumulation Assay (G-Protein Pathway)
This protocol measures the inhibition (via Gi-coupled receptors) or stimulation (via Gs-coupled receptors) of cAMP production.
-
Cell Culture: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the target receptor.
-
Plating: Seed cells into a 96- or 384-well plate and grow to confluence.
-
Compound Addition:
-
Aspirate media and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the novel benzazepine (to test for agonist activity). For antagonist testing, add the benzazepine first, followed by a known agonist at its EC80 concentration.
-
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and generate a robust cAMP signal.
-
Lysis & Detection: After a 30-minute incubation, lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF or ELISA.
-
Data Analysis: Calculate the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Experimental Protocol 2: β-Arrestin Recruitment Assay
Commercial assays (e.g., PathHunter® by Eurofins DiscoverX) provide a straightforward method to quantify β-arrestin recruitment. [5]
-
Principle: These assays often use enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Ligand-induced recruitment brings the fragments together, forming an active enzyme that cleaves a substrate to produce a chemiluminescent signal. [6]2. Cell Plating: Seed the engineered cells into a white, clear-bottom 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of the novel benzazepine ligand directly to the cells in assay buffer.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor binding and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the ligand to determine the EC50 and Emax (maximal effect).
Data Presentation & Interpretation
By comparing the potency (EC50/IC50) and efficacy (Emax) across different pathways and receptors, a detailed functional selectivity profile emerges.
Table 2: Comparative Functional Profile of Benzazepine-X (D2 Receptor)
| Assay | Parameter | Benzazepine-X | Standard Compound-Y | Interpretation |
|---|---|---|---|---|
| cAMP Inhibition | IC50 (nM) | 5.8 | 6.5 | Potent antagonist at G-protein pathway |
| (Antagonist Mode) | Emax (% inh.) | 100% | 100% | Full antagonist |
| β-Arrestin | EC50 (nM) | 250 | 8.1 | Weak partial agonist at β-arrestin pathway |
| (Agonist Mode) | Emax (% of endog.) | 20% | 98% | |
Interpretation: The data reveals Benzazepine-X to be a biased antagonist . It potently blocks the G-protein signaling pathway (desired therapeutic effect) while only weakly engaging the β-arrestin pathway, unlike the "balanced" Standard Compound-Y. This profile could translate to an improved side-effect profile in vivo. Quantifying this bias can be done using methods like calculating bias factors, which normalize the ligand's response against a reference compound for each pathway. [7][8]
Tier 3: Ensuring Safety with Broad Panel Screening
Causality: Even with demonstrated selectivity against closely related receptors, a ligand may interact with entirely different receptor families, leading to unexpected toxicity. The final step in preclinical selectivity profiling is to screen the compound against a broad panel of targets known to be implicated in adverse drug reactions. Commercial services, such as the Eurofins SafetyScreen panels, offer a cost-effective way to do this. These panels typically include dozens of receptors, ion channels (including the critical hERG channel), transporters, and enzymes. [9][10]The compound is usually tested at a single, high concentration (e.g., 10 µM).
Experimental Protocol: Broad Panel Screening
-
Compound Submission: Provide the test compound to a specialized contract research organization (CRO).
-
Screening: The CRO performs a battery of binding assays (and sometimes functional assays) for a pre-defined list of targets (e.g., SafetyScreen44 or SafetyScreen87). [11]3. Data Reporting: The results are returned as a percentage of inhibition or activation at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition.
Data Presentation & Interpretation
Any significant hits must be carefully evaluated.
Table 3: Off-Target "Hit" Profile for Benzazepine-X (Screened at 10 µM)
| Target | % Inhibition | Potential Clinical Implication | Follow-Up Action |
|---|---|---|---|
| Histamine H1 Receptor | 65% | Sedation, weight gain | Determine full IC50; compare to therapeutic plasma concentration. |
| hERG Channel | <10% | Low risk of cardiac arrhythmia | No immediate action required. |
| Sigma-1 Receptor | 55% | Complex CNS effects | Determine Ki and assess relevance to therapeutic dose. |
Self-Validation and Decision Making: A "hit" is not automatically a disqualification. The critical step is to determine the Ki or IC50 for the off-target interaction and compare this value to the on-target potency. If the selectivity window (Off-target Ki / On-target Ki) is sufficiently large (e.g., >100-fold), the risk of clinical side effects may be low. This data is crucial for making an informed decision on whether to advance, modify, or terminate the compound.
Conclusion: Building a Comprehensive and Defensible Selectivity Case
Assessing the selectivity of a novel benzazepine ligand is a multi-faceted endeavor that moves far beyond a single Ki value. By employing a tiered approach—starting with binding affinity, progressing to functional pathway analysis, and concluding with broad safety screening—researchers can build a comprehensive and robust profile of their compound. This methodical process explains the causality behind each experimental choice, provides self-validating data, and ultimately allows for the confident selection of lead candidates with the highest probability of clinical success and the lowest risk of safety-related attrition.
References
-
Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. ACS Publications. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. National Institutes of Health (NIH). [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor. National Institutes of Health (NIH). [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. National Institutes of Health (NIH). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. National Institutes of Health (NIH). [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Why Study GPCR Arrestin Recruitment? Eurofins DiscoverX. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. National Institutes of Health (NIH). [Link]
-
Ligands for the benzodiazepine binding site--a survey. PubMed. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Why Study GPCR Arrestin Recruitment? Eurofins DiscoverX. [Link]
-
Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife. [Link]
-
Benzodiazepine receptor ligands: a patent review (2006-2012). PubMed. [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]
-
Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. National Institutes of Health (NIH). [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. [Link]
-
Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. [Link]
-
Assess GPCR Biased Signaling of Agonist. DiscoverX. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife. [Link]
-
How can we improve the measurement of receptor signaling bias? Taylor & Francis Online. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. National Institutes of Health (NIH). [Link]
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine... PubMed. [Link]
-
Assess GPCR Biased Signaling of Agonist. DiscoverX. [Link]
Sources
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligands for the benzodiazepine binding site--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine receptor ligands: a patent review (2006-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
- 8. Assess GPCR Biased Signaling of Agonist [discoverx.com]
- 9. youtube.com [youtube.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Personal protective equipment for handling 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Comprehensive Safety Protocol: Handling 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
This guide provides an in-depth, procedural framework for the safe handling of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (CAS 107393-73-7). As a compound with significant toxicological properties, adherence to these protocols is not merely a matter of compliance but a critical component of responsible research and development. The information herein is synthesized from established safety data and best practices for handling potent aromatic amines and benzazepine derivatives.
Hazard Assessment: Understanding the Risks
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a member of the benzazepine class of compounds, which are known for their biological activity.[1][2] A thorough understanding of its hazard profile is the foundation of a robust safety plan.
The primary risks associated with this compound, as identified in safety data for closely related structures, include:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.
-
Corrosivity: Causes severe skin burns and serious eye damage.[3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]
These hazards necessitate a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must be based on a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling Solids (weighing, transfers) | NIOSH-approved half-mask or full-face respirator with P100 (particulate) filters. | Chemical splash goggles and a full-face shield. | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant lab coat, disposable sleeves. |
| Preparing Solutions | NIOSH-approved half-mask or full-face respirator with organic vapor/P100 combination cartridges. | Chemical splash goggles and a full-face shield. | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant lab coat with a chemical-resistant apron. |
| Large-Scale Operations (>5g) | NIOSH-approved full-face respirator with organic vapor/P100 combination cartridges or a Powered Air-Purifying Respirator (PAPR). | Full-face respirator provides integrated protection. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves. | Disposable, hooded chemical-resistant coveralls. Chemical-resistant boots. |
Respiratory Protection: The First Line of Defense
Given that 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is harmful if inhaled and can exist as a fine powder, respiratory protection is non-negotiable. All handling of the solid material should be performed in a certified chemical fume hood or a glove box.
-
Rationale: A respirator prevents the inhalation of airborne particles and potential vapors. For solids, a P100 filter is effective. When working with solutions, an organic vapor cartridge is necessary to protect against solvent fumes that may carry the dissolved amine.
Eye and Face Protection: Preventing Irreversible Damage
This compound is classified as causing severe eye damage.[3] Therefore, robust eye and face protection is mandatory.
-
Rationale: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust. A full-face shield worn over the goggles provides a secondary barrier, protecting the entire face from splashes.[5]
Hand Protection: Minimizing Dermal Exposure
Aromatic amines can be absorbed through the skin, and this compound is known to cause severe skin burns.[3][6]
-
Rationale: Double-gloving provides an extra layer of protection. If the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer glove is replaced. Choose gloves rated for the solvents being used, if any. Always inspect gloves for tears or pinholes before use.
Body Protection: A Barrier Against Contamination
To prevent accidental skin contact, appropriate body protection is essential.
-
Rationale: A chemical-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher splash potential, a disposable, hooded chemical-resistant coverall is necessary to ensure full-body protection.[7]
Procedural Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure at every stage of handling.
Caption: A workflow for handling 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don lab coat or coveralls.
-
Respirator: Perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat or coveralls.
Doffing PPE: Preventing Cross-Contamination
This process is critical to avoid transferring contaminants from the PPE to your skin or the environment.
-
Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them in a designated hazardous waste container.
-
Body Protection: Remove the lab coat or coveralls by rolling it away from your body. Dispose of it appropriately.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, time is of the essence.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8] |
Disposal Plan: Responsible Stewardship
All materials contaminated with 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
-
Procedure:
-
Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Decontaminate non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinse as hazardous waste.
-
Dispose of all waste through your institution's environmental health and safety office, following all local and national regulations.[9]
-
By internalizing and rigorously applying these safety protocols, you can effectively mitigate the risks associated with handling 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, ensuring a safe and productive research environment.
References
- SAFETY DATA SHEET for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. Sigma-Aldrich.
- 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)
- 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
- What are the Health and Safety Guidelines for Using Amines?
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- Personal protective equipment when handling plant protection products. BVL.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. Veeprho.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society.
- Personal Protective Equipment (PPE). CHEMM.
- 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety D
- 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-7-AMINE [107393-73-7]. Chemsigma.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC.
- Benzodiazepine. Wikipedia.
- Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed.
- SAFETY D
- 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One.U7dbDTve4=)
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. velsafe.com [velsafe.com]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. echemi.com [echemi.com]
- 9. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
